3-Iodopicolinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSOUHMLHTKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460229 | |
| Record name | 3-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73841-32-4 | |
| Record name | 3-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodopicolinic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Iodopicolinic acid (IUPAC Name: 3-Iodo-2-pyridinecarboxylic acid), a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a robust synthesis protocol, and its potential applications, grounded in established chemical principles.
Core Molecular Attributes and Physicochemical Properties
This compound is a key synthetic intermediate, valued for the unique electronic and steric properties conferred by the iodine substituent on the picolinic acid scaffold. Its fundamental identifiers and properties are summarized below.
Identification and Key Properties
| Property | Value | Source(s) |
| CAS Number | 73841-32-4 | [1] |
| Synonyms | 3-Iodopyridine-2-carboxylic acid | [1] |
| Molecular Formula | C₆H₄INO₂ | [1] |
| Molecular Weight | 249.01 g/mol | [1] |
| Appearance | Yellowish-brown solid (predicted) | General observation for similar compounds |
| Storage Conditions | 0-8 °C, protect from light | General recommendation for halogenated pyridines |
Predicted Physicochemical Data
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Behavior | Rationale |
| Melting Point | >200 °C (with decomposition) | The presence of both a carboxylic acid capable of hydrogen bonding and a heavy iodine atom on an aromatic ring typically leads to a high melting point. For comparison, 3-iodopyridine-4-carboxylic acid has a melting point of 240-244 °C[2]. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and methanol. | The carboxylic acid group imparts some water solubility, but the overall aromatic and iodinated structure limits it. Picolinic acid itself is soluble in water[3], but the heavy, nonpolar iodine atom at the 3-position is expected to decrease aqueous solubility. |
| pKa | ~4-5 | The parent picolinic acid has a pKa of approximately 5.3[3]. The electron-withdrawing inductive effect of the iodine atom is expected to slightly increase the acidity of the carboxylic acid, thus lowering the pKa. |
Synthesis of this compound: A Detailed Protocol
A robust and reliable method for the synthesis of this compound involves a Sandmeyer reaction, starting from the readily available 3-Aminopicolinic acid (CAS: 1462-86-8). This classic transformation provides a high-yielding route to introduce the iodine substituent onto the pyridine ring.
Reaction Scheme
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Step-by-Step Experimental Protocol
Materials:
-
3-Aminopicolinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether or Ethyl Acetate for extraction
-
Standard laboratory glassware and safety equipment
Procedure:
-
Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 3-Aminopicolinic acid in a minimal amount of cold concentrated sulfuric acid. This should be done in an ice bath to maintain a temperature of 0-5 °C. b. In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a small amount of deionized water. c. Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-Aminopicolinic acid, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change. Stir the mixture for an additional 30 minutes at this temperature.
-
Iodination: a. Prepare a solution of 1.5 equivalents of potassium iodide in deionized water. b. Slowly add the diazonium salt solution from the previous step to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. This addition should be done at a rate that keeps the reaction under control. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: a. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine, indicated by the disappearance of the dark iodine color. b. Adjust the pH of the solution to ~3-4 with a suitable base (e.g., NaOH solution) to precipitate the product. c. Filter the crude product and wash with cold water. d. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Expert Insight: The key to a successful Sandmeyer reaction is maintaining a low temperature during the diazotization step to prevent the premature decomposition of the unstable diazonium salt[4][5][6]. The use of a copper catalyst is common in Sandmeyer reactions for chloro- and bromo- substitutions, but for iodination, the reaction with potassium iodide is typically efficient without a catalyst[7].
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.
-
H-4: Expected to be a doublet of doublets, coupled to both H-5 and H-6. Its chemical shift will be influenced by the adjacent iodine and the nitrogen atom.
-
H-5: Expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to H-4 and H-6.
-
H-6: Expected to be a doublet of doublets, coupled to H-4 and H-5. Due to its position adjacent to the nitrogen atom, it is likely to be the most downfield of the three pyridine protons.
-
-COOH: A broad singlet, typically in the range of 10-13 ppm, which is characteristic of a carboxylic acid proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework.
-
C=O (Carboxylic Acid): Expected in the range of 165-175 ppm.
-
C-2 (Carboxylic Acid-bearing): Its chemical shift will be influenced by both the carboxylic acid and the nitrogen atom.
-
C-3 (Iodine-bearing): The carbon directly attached to the iodine will show a characteristic upfield shift due to the heavy atom effect.
-
C-4, C-5, C-6: These carbons will appear in the typical aromatic region for a pyridine ring (120-150 ppm), with their specific shifts influenced by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the pyridine ring.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer[8].
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹[8].
-
C-O Stretch and O-H Bend: These will appear in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ for the C-O stretch, and a broad peak around 920 cm⁻¹ for the out-of-plane O-H bend.
-
Aromatic C=C and C=N Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-I Stretch: A weak absorption in the low-frequency region, typically below 600 cm⁻¹.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A prominent peak at m/z = 249, corresponding to the molecular weight of C₆H₄INO₂.
-
Fragmentation Patterns: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of the iodine atom (127 Da).
Applications in Research and Drug Development
Halogenated picolinic acids are valuable scaffolds in medicinal chemistry. The introduction of an iodine atom at the 3-position offers several strategic advantages.
Role as a Synthetic Intermediate
This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. The carbon-iodine bond is highly reactive, allowing for the facile introduction of a wide variety of substituents at this position, enabling the synthesis of complex molecular architectures[1].
Caption: Versatility of this compound in cross-coupling reactions.
Potential in Medicinal Chemistry
Picolinic acid and its derivatives have been investigated for a range of biological activities. Picolinic acid itself is an endogenous metabolite of tryptophan and is known to possess neuroprotective, immunological, and anti-proliferative effects[3]. The introduction of a halogen atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Neurological Disorders: Derivatives of picolinic acid are being explored for the treatment of neurological disorders[1]. The pyridine scaffold is a common feature in many centrally active drugs.
-
Enzyme Inhibition: The picolinic acid moiety can act as a chelating agent for metal ions in enzyme active sites. Halogen atoms can form specific halogen bonds with protein backbones, enhancing binding affinity and selectivity[9].
-
Antimicrobial and Anthelmintic Agents: The incorporation of iodine into heterocyclic structures has been shown to enhance antimicrobial and anthelmintic activities in some classes of compounds[10][11].
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be consulted before handling. However, based on the data for the parent compound, picolinic acid, the following precautions are recommended[12][13][14][15]:
-
Hazard Statements: Likely to be harmful if swallowed and to cause serious eye damage. May cause skin and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a versatile and valuable building block for chemical synthesis and drug discovery. Its synthesis via the Sandmeyer reaction is a practical approach for laboratory-scale production. The presence of the iodine atom provides a reactive handle for further functionalization through cross-coupling reactions, while also potentially enhancing the biological activity of derived molecules. Further research into the specific applications and biological targets of this compound derivatives is warranted and holds promise for the development of novel therapeutic agents.
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SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
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3-Iodopyridine-2-carboxylic acid | 73841-32-4. (Date not specified). J&K Scientific LLC.
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (Date not specified). PMC - NIH.
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3-Iodopyridine-4-carboxylic acid, 97% 5 g. (Date not specified). Thermo Scientific Chemicals.
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synthesis of 3-Iodopicolinic acid
An In-depth Technical Guide to the Synthesis of 3-Iodopicolinic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science research.[1] The document emphasizes the practical application of the Sandmeyer reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound, also known as 3-iodo-pyridine-2-carboxylic acid, is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[1][2] The presence of the iodine atom at the 3-position and the carboxylic acid at the 2-position provides two distinct and synthetically versatile handles for further molecular elaboration.
-
The Iodine Handle: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures.
-
The Carboxylic Acid Handle: The picolinic acid moiety can readily undergo esterification or amidation reactions. Furthermore, it can act as a bidentate ligand in coordination chemistry, opening avenues for the development of novel catalysts and materials.[1]
This dual functionality makes this compound a highly sought-after building block in medicinal chemistry for developing novel therapeutic agents, particularly in oncology, neurology, and infectious diseases.[1][4] It is also utilized in agricultural chemistry for the formulation of advanced agrochemicals.[1]
Core Synthetic Strategy: The Sandmeyer Reaction
The most reliable and widely employed method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by displacement of the resulting diazonium group with an iodide nucleophile.[5][6] This pathway is favored due to the ready availability of the precursor, 3-aminopicolinic acid, and the high efficiency of the transformation.
The overall transformation proceeds in two key stages, which can typically be performed in a single pot:
-
Diazotization: Conversion of the primary amine (3-aminopicolinic acid) into a diazonium salt.
-
Iodide Displacement: Substitution of the diazonium group with iodide.
Mechanistic Insights: Causality in the Reaction Pathway
Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the Diazotizing Agent: The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7] The temperature is maintained at 0–5 °C because nitrous acid is unstable at higher temperatures.
-
Formation of the Diazonium Salt: The primary amine on the picolinic acid ring acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from the protonated nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.[8] The diazonium group (-N₂⁺) is an excellent leaving group due to the high thermodynamic stability of the dinitrogen (N₂) molecule that is released upon its departure.
-
Nucleophilic Displacement: The diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, iodination proceeds readily without a catalyst.[6][9] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group, forming the C-I bond and liberating nitrogen gas.[8] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]
The logical flow of this synthetic pathway is illustrated in the diagram below.
Figure 1: General workflow for the via the Sandmeyer reaction.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating through clear checkpoints and characterization endpoints.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 3-Aminopicolinic Acid | C₆H₆N₂O₂ | 138.12 | 10.0 | 1.38 g | Starting Material |
| Hydrochloric Acid | HCl | 36.46 | - | 10 mL | Concentrated (37%) |
| Deionized Water | H₂O | 18.02 | - | 20 mL | Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | 11.0 | 0.76 g | Diazotizing Agent |
| Potassium Iodide | KI | 166.00 | 15.0 | 2.49 g | Iodide Source |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | For work-up (10% aq. soln.) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | Extraction Solvent |
| Brine | NaCl(aq) | - | - | ~30 mL | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying Agent |
Step-by-Step Procedure
-
Preparation of the Amine Salt Solution:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 3-aminopicolinic acid (1.38 g, 10.0 mmol) and deionized water (10 mL).
-
Place the flask in an ice-water bath and stir to create a slurry.
-
Slowly add concentrated hydrochloric acid (5 mL) dropwise. The solid should dissolve to form a clear solution of the hydrochloride salt. Maintain the temperature below 10 °C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL).
-
Cool this solution in the ice bath.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes. Causality Check: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the premature decomposition of the diazonium salt. The internal temperature must be strictly maintained between 0 and 5 °C.[10]
-
After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. The formation of the diazonium salt is now complete.
-
-
Iodide Displacement:
-
Dissolve potassium iodide (2.49 g, 15.0 mmol) in deionized water (10 mL).
-
Add this KI solution dropwise to the cold diazonium salt solution.
-
Vigorous bubbling (N₂ gas evolution) will be observed. Causality Check: This effervescence is a primary indicator that the displacement reaction is proceeding.[5]
-
Once the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Isolation:
-
A precipitate (the crude product) should form. Cool the mixture again in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold deionized water.
-
Optional Quench: To remove any excess iodine that may have formed (indicated by a dark brown color), the filtrate and the solid can be washed with a 10% aqueous solution of sodium thiosulfate until the color disappears.
-
Transfer the crude solid to a separatory funnel containing ethyl acetate (50 mL) and water (20 mL). Shake to dissolve the product in the organic layer.
-
Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification and Characterization
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.
| Parameter | Expected Result |
| Appearance | Off-white to light yellow solid |
| Yield | 65-80% |
| Melting Point | ~185-190 °C (with decomposition) |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), 8.5 (dd, 1H), 8.2 (dd, 1H), 7.4 (t, 1H) ppm |
| ¹³C NMR (DMSO-d₆) | δ ~165, 152, 148, 142, 128, 95 ppm |
Conclusion and Future Outlook
The synthesis of this compound via the Sandmeyer reaction is a robust and scalable method for producing this high-value chemical intermediate. The procedure outlined in this guide provides a reliable foundation for its preparation in a laboratory setting. The unique reactivity of this compound ensures its continued importance as a key building block in the discovery and development of new pharmaceuticals and functional materials.[1][11] Future research may focus on developing greener diazotization methods to minimize the use of strong mineral acids and improve the overall environmental footprint of the synthesis.[10]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides . MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to 3-Iodopicolinic Acid: Properties, Protocols, and Applications
Abstract
This technical guide provides an in-depth analysis of 3-Iodopicolinic acid (3-Iodo-2-pyridinecarboxylic acid), a halogenated derivative of picolinic acid. We will move beyond a simple statement of its molecular weight to deliver a comprehensive resource for researchers and drug development professionals. This document details its fundamental physicochemical properties, outlines validated methods for its synthesis and characterization, and explores its current and potential applications as a versatile building block in medicinal chemistry and organic synthesis. The protocols and insights contained herein are designed to be self-validating, empowering scientific teams to leverage this compound with confidence and precision.
Introduction: The Significance of Halogenated Picolinic Acids
Picolinic acid (Pyridine-2-carboxylic acid), a catabolite of the amino acid tryptophan, is a well-established bidentate chelating agent and a foundational scaffold in medicinal chemistry.[1] Its derivatives are integral to a wide array of therapeutic agents.[2] The strategic incorporation of halogen atoms onto the pyridine ring—a common tactic in drug design—dramatically alters the molecule's physicochemical profile.[3]
Halogenation, specifically iodination at the 3-position, imparts several key advantages:
-
Modulated Lipophilicity: Influences membrane permeability and absorption.[3]
-
Enhanced Electrophilicity: The iodine substituent increases the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack—a valuable property in synthesis.[4]
-
Synthetic Handle: The carbon-iodine bond serves as a versatile reaction site for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[3][5]
This compound, therefore, is not merely an inert reagent but a highly functionalized intermediate. Its unique electronic and steric properties make it a crucial component in the synthesis of novel compounds targeting a range of biological pathways, from neurological disorders to enzyme inhibition.[2][4]
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the bedrock of reproducible science. The key quantitative data for this compound are summarized below. The molecular weight is a fundamental property, calculated from its molecular formula, C₆H₄INO₂, and confirmed through mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₂ | [4][6] |
| Molecular Weight | 249.01 g/mol | [6][7] |
| CAS Number | 73841-32-4 | [4][6][8] |
| Appearance | Yellowish-brown solid | [4] |
| Purity (Typical) | ≥ 97% | [4] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [6] |
Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of starting materials are paramount to the integrity of any research program. The following workflow outlines a logical pathway from synthesis to validated use of this compound. While multiple synthetic routes exist for iodinated pyridine derivatives, a common conceptual approach involves the direct iodination of a suitable picolinic acid precursor.[5][9]
Caption: Workflow from synthesis to validated application of this compound.
General Synthesis Considerations
The synthesis of iodinated picolinic acids can be achieved through various methods. One established approach is iodolactonization of precursor molecules, which proceeds smoothly using iodine (I₂) and a mild base like sodium bicarbonate (NaHCO₃) in a solvent such as acetonitrile (MeCN).[5] For related isomers, such as 4-iodopicolinic acid, multi-step syntheses starting from picolinic acid have been documented, involving intermediates treated with hydriodic acid (HI) and hypophosphorous acid (H₃PO₂).[9] The choice of method depends on the desired isomer and available starting materials.
Protocol: Analytical Characterization
Causality: Characterization is a self-validating process. Mass spectrometry directly confirms the molecular weight, NMR elucidates the precise chemical structure and confirms the iodine's position, and HPLC provides a quantitative measure of purity, ensuring that downstream experiments are not confounded by impurities.
1. Mass Spectrometry (MS) for Molecular Weight Verification
-
Methodology: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Prep: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Inject the sample into the LC-MS system. Use an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Expected Result: In positive ion mode, expect to observe a peak for the protonated molecule [M+H]⁺ at m/z 250.0. In negative ion mode, expect the deprotonated molecule [M-H]⁻ at m/z 248.0. The isotopic pattern should be consistent with the presence of one iodine atom.
2. Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
Methodology: Acquire ¹H and ¹³C NMR spectra.
-
Sample Prep: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: The ¹H NMR spectrum will show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will confirm the 3-iodo substitution pattern. The ¹³C NMR will show six distinct carbon signals, including the carboxyl carbon and the carbon atom bonded to iodine, which will have a characteristic chemical shift.
3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Methodology: Reversed-Phase HPLC with UV detection.[10]
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.[10]
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., ~260 nm).
-
Expected Result: A single major peak should be observed. Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥97% is standard for this reagent.[4]
Applications in Research and Drug Development
The utility of this compound stems from its dual functionality: the chelating picolinic acid core and the reactive iodine substituent. This combination makes it a valuable intermediate in several high-value research areas.
-
Pharmaceutical Synthesis: It serves as a key intermediate for creating more complex pharmaceutical agents.[4] The pyridine scaffold is a privileged structure in drug discovery, and the iodine atom provides a site for introducing further complexity via cross-coupling reactions.[2]
-
Biochemical Research: The compound is used in biochemical assays to probe enzyme interactions and metabolic pathways.[4] Picolinic acid derivatives are known to interact with various biological targets, and the 3-iodo version allows for the creation of specific probes and inhibitors.[2][11]
-
Organic & Materials Chemistry: Beyond pharmaceuticals, it is employed in the construction of novel organic molecules and advanced materials, such as polymers and coatings, where its unique properties can be leveraged.[4] Its ability to act as a ligand in coordination chemistry also opens avenues for developing new catalysts.[4]
Caption: Key application areas stemming from this compound.
Conclusion
This compound, with a definitive molecular weight of 249.01 g/mol , is a strategically important molecule for advanced chemical research.[6][7] Its value is derived not just from its core structure but from the synthetic versatility endowed by the iodine substituent. By following rigorous, self-validating workflows for synthesis and characterization, researchers can confidently employ this compound as a reliable building block to innovate in pharmaceuticals, biochemistry, and materials science. This guide provides the foundational knowledge and practical protocols to facilitate that work.
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Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. NIH. [Link]
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An In-depth Technical Guide to 3-Iodopicolinic Acid: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodopicolinic acid (IUPAC name: 3-Iodopyridine-2-carboxylic acid) is a halogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid and an iodine atom on adjacent positions of a pyridine ring, imparts a distinct reactivity profile that is highly valuable in synthetic applications. The electron-withdrawing nature of the pyridine nitrogen, combined with the steric and electronic influence of the carboxyl and iodo substituents, makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the structural and physicochemical properties of this compound, details a robust synthetic pathway, and explores its critical role as an intermediate in the development of novel therapeutics and functional materials, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of this compound
Picolinic acid and its derivatives are a class of compounds that have garnered substantial attention in pharmaceutical research. The parent molecule, picolinic acid, is a natural catabolite of tryptophan and acts as a bidentate chelating agent for various metal ions.[1] Halogenation of the picolinic acid scaffold dramatically alters its physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity and synthetic reactivity.[2]
This compound emerges as a particularly strategic synthetic intermediate. The iodine atom at the 3-position serves as an efficient handle for introducing molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki and Sonogashira reactions. The adjacent carboxylic acid group at the 2-position not only influences the regioselectivity of these reactions but also provides a site for amide bond formation, esterification, or decarboxylation, further expanding its synthetic utility. This unique combination makes this compound a crucial precursor in the synthesis of targeted therapeutics, particularly for neurological disorders, as well as in the development of advanced polymers and coatings.[2][3]
Structural Elucidation and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its structure and properties.
Structural Formula and Key Identifiers
The structural formula of this compound is characterized by a pyridine ring substituted at the C2 position with a carboxylic acid group and at the C3 position with an iodine atom.
Caption: Structural formula of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 3-Iodopyridine-2-carboxylic acid | [3] |
| CAS Number | 73841-32-4 | [4] |
| Molecular Formula | C₆H₄INO₂ | [4] |
| Molecular Weight | 249.01 g/mol | [4] |
| SMILES | O=C(O)C1=C(I)C=CC=N1 | [4] |
| InChI Key | NBPSOUHMLHTKID-UHFFFAOYSA-N | [3] |
Physicochemical Data
While extensive experimental data for this compound is not widely published, key properties can be determined from supplier technical data sheets and comparison with related structures.
Table 2: Physicochemical Properties
| Property | Value | Notes & References |
| Appearance | Yellowish brown solid | [2] |
| Melting Point | Not definitively reported. | The isomer, 3-iodopyridine-4-carboxylic acid, has a reported melting point of 240-244 °C.[5] Picolinic acid (the parent compound) melts at 136-138 °C.[6] The high melting point of the isomer suggests strong intermolecular forces, likely hydrogen bonding and dipole-dipole interactions, which would also be present in this compound. |
| Solubility | Not quantitatively reported. | Expected to have low solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Its acidic nature suggests it will be soluble in aqueous base. |
| pKa | Not experimentally reported. | The pKa of the parent picolinic acid is approximately 5.32.[6] The electron-withdrawing iodine atom at the 3-position is expected to slightly increase the acidity of the carboxylic acid, resulting in a lower pKa value. |
| Storage | 2-8°C, keep in dark place, inert atmosphere. | [4] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring.
-
H-4: Expected to be a doublet of doublets, shifted downfield due to its proximity to the electron-withdrawing iodine and its position relative to the nitrogen atom.
-
H-5: Expected to be a doublet of doublets, likely the most upfield of the three aromatic protons.
-
H-6: Expected to be a doublet of doublets, significantly downfield due to its ortho position relative to the electron-withdrawing nitrogen atom.
-
-COOH: A broad singlet, typically far downfield (>10 ppm), which would disappear upon D₂O exchange.
-
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will be characteristic of the substituted pyridine ring.
-
C=O (Carboxyl): Expected in the 160-180 ppm range.[7]
-
C-I (Iodinated Carbon): The C-I bond will cause a significant upfield shift for C-3 compared to an unsubstituted carbon, placing it in the 90-100 ppm range.
-
Aromatic Carbons: The remaining four carbons of the pyridine ring will appear in the aromatic region (120-150 ppm), with their specific shifts influenced by the positions of the nitrogen, iodo, and carboxyl groups.
-
-
Infrared (IR) Spectroscopy: Key vibrational modes will confirm the presence of the primary functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-I Stretch: A weak absorption in the far IR region, typically below 600 cm⁻¹.
-
Synthesis of this compound
The most logical and established synthetic route to this compound is via a Sandmeyer reaction, starting from the readily available 3-aminopicolinic acid. This classic transformation provides a reliable method for introducing an iodo group onto an aromatic ring.
Retrosynthetic Analysis & Strategy
The core transformation is the replacement of an amino group with an iodine atom. This is ideally suited for a diazotization-iodination sequence.
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol
This protocol is based on well-established procedures for the Sandmeyer reaction on aromatic amines.[8][9][10] Optimization may be required.
Step 1: Diazotization of 3-Aminopicolinic Acid
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-Aminopicolinic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminopicolinic acid in deionized water.
-
Cool the suspension in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred acidic solution of the amine, ensuring the internal temperature is strictly maintained between 0 and 5 °C. Vigorous stirring is crucial to dissipate heat and ensure homogeneity.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Iodide Displacement (Sandmeyer Reaction):
-
In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in deionized water.
-
Slowly and carefully, add the cold diazonium salt solution portion-wise to the potassium iodide solution. This addition can be exothermic and will be accompanied by the evolution of nitrogen gas. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Gently heat the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases completely. This drives the reaction to completion.
-
Cool the reaction mixture to room temperature. A precipitate of the crude product should form.
-
-
Work-up and Purification:
-
To quench any excess iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of I₂ disappears.
-
Collect the crude solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford pure this compound.
-
Dry the final product under vacuum.
-
Rationale and Scientific Integrity
-
Choice of Acid: Sulfuric acid is used to create the acidic medium required for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite.
-
Low Temperature: Diazonium salts are notoriously unstable at higher temperatures, prone to explosive decomposition and unwanted side reactions. Maintaining the temperature at 0-5 °C is critical for safety and yield.[9]
-
Iodide Source: Potassium iodide is a cost-effective and highly effective source of the iodide nucleophile. Unlike other Sandmeyer reactions that require a copper(I) catalyst, the iodination reaction proceeds readily without a catalyst due to the high nucleophilicity of the iodide ion.[10]
-
Quenching Step: The use of sodium thiosulfate is a standard and reliable method to remove residual iodine, which can co-crystallize with the product and impact purity.
Applications in Synthetic Chemistry
The synthetic value of this compound is primarily derived from the reactivity of the C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. This compound (or its ester derivatives) can be coupled with various aryl or heteroaryl boronic acids or esters to generate complex biaryl structures, which are common motifs in pharmacologically active molecules.
Caption: General scheme for Suzuki-Miyaura coupling.
Causality: The C-I bond is the most reactive of the carbon-halogen bonds in the oxidative addition step to the Pd(0) catalyst, allowing for milder reaction conditions compared to the corresponding bromo or chloro derivatives. This high reactivity is crucial when dealing with sensitive functional groups elsewhere in the molecule. The ability to rapidly generate libraries of 3-aryl picolinic acids by varying the boronic acid partner is a cornerstone of modern drug discovery.[11]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is instrumental in synthesizing arylalkynes, which are important intermediates and structural components in natural products and pharmaceuticals.
Causality: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The palladium cycle facilitates the oxidative addition to the C-I bond, while the copper cycle activates the terminal alkyne. The resulting conjugated enyne systems are valuable for further synthetic transformations or as part of a final target structure.[12]
Role as a Pharmaceutical Intermediate
While specific, named drug syntheses explicitly starting from this compound are often proprietary, its structural motif is found in numerous patented compounds. For example, picolinamide derivatives are investigated as modulators of various biological pathways. A patent for novel picolinic acid derivatives for use in treating respiratory disorders highlights the importance of substituted picolinic acids as key intermediates.[13] The ability to use this compound to construct complex, substituted picolinamide backbones via Suzuki or Sonogashira coupling followed by amidation is a clear strategic advantage in lead optimization campaigns.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from suppliers and analogous compounds provide a strong basis for safe handling procedures.
Table 3: Hazard Identification and Precautions
| Hazard Category | GHS Information | Handling Precautions | Reference |
| Acute Oral Toxicity | Warning: Harmful if swallowed (H302) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. | (Analog) |
| Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [4] |
| Personal Protective Equipment (PPE) | N/A | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). | Standard Lab Practice |
| Storage | N/A | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. | [4] |
| Disposal | N/A | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | (Analog) |
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the predictable and versatile reactivity of its carbon-iodine bond. Its structure allows for the strategic and efficient introduction of diverse molecular fragments through robust and well-understood cross-coupling methodologies. This guide has provided a framework for understanding its fundamental properties, a detailed and rationalized synthetic protocol, and an overview of its critical applications. For researchers in drug discovery and materials science, this compound represents a powerful tool for accessing novel chemical space and accelerating the development of next-generation functional molecules.
References
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Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]
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- Google Patents. Novel picolinic acid derivatives and their use as intermediates.
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- Google Patents. Picolinic acid derivatives and their use as intermediates.
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K. K. Wagh College of Pharmacy. DIAZOTIZATION TITRATION. Available at: [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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MDPI. Dipicolinic Acid as Intermediate for the Synthesis. Available at: [Link]
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J&K Scientific LLC. 3-Iodopyridine-2-carboxylic acid | 73841-32-4. Available at: [Link]
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Wikipedia. Picolinic acid. Available at: [Link]
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Navigating the Safety Profile of 3-Iodopicolinic Acid: A Technical Guide for Researchers
This document provides an in-depth technical guide to the safe handling, storage, and disposal of 3-Iodopicolinic acid (CAS No. 73841-32-4). As a vital intermediate in pharmaceutical and organic synthesis, understanding its safety profile is paramount for protecting researchers and ensuring experimental integrity.
Editorial Note: A specific, verified Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, primarily picolinic acid and its halogenated derivatives. The recommendations herein are based on the established toxicological profiles of this chemical class and should be treated as a robust, precautionary framework. A formal risk assessment by qualified personnel is mandatory before commencing any work with this compound.
Compound Identification and Physicochemical Properties
This compound, also known as 3-Iodopyridine-2-carboxylic acid, is a heterocyclic aromatic compound. The presence of the pyridine ring, the carboxylic acid group, and the iodine substituent dictates its reactivity and potential biological and toxicological effects.
| Property | Data | Source |
| Synonyms | 3-Iodopyridine-2-carboxylic acid | [1] |
| CAS Number | 73841-32-4 | [1] |
| Molecular Formula | C₆H₄INO₂ | [1] |
| Molecular Weight | 249.0 g/mol | [1] |
| Appearance | Yellowish brown solid | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
The rationale for cold storage is to minimize potential degradation over time, which could be catalyzed by light or ambient temperature, a common practice for halogenated organic compounds to ensure their stability and purity for research applications.
Hazard Identification and GHS Classification: An Analog-Based Assessment
Based on the hazard profiles of picolinic acid and its derivatives, this compound is anticipated to be a hazardous substance. The following GHS classifications are extrapolated from closely related compounds and represent a conservative, safety-first approach.
Anticipated GHS Classification:
-
Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[2][3][4][5]
-
Serious Eye Damage/Irritation, Category 1 or 2 (H318/H319): Causes serious eye damage or irritation.[2][3][4][6][7]
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[5][6][7][8]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[5][8][9]
Hazard Pictograms:
Signal Word: Danger or Warning
Causality of Hazards:
-
The carboxylic acid moiety is the primary driver for skin and eye irritation/damage. Like many organic acids, it can disrupt cell membranes and cause chemical burns upon direct contact.[10]
-
The potential for acute oral toxicity is a known characteristic of the picolinic acid class.[4]
-
As a fine, crystalline powder, the compound can easily become airborne during handling, leading to respiratory tract irritation .[8][9]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential. The core principle is to prevent any direct contact with or inhalation of the compound.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of this compound solid must be performed in a certified chemical fume hood to control airborne dust.[8][11]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7][11]
-
Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly. Proximity to the workstation is critical.[3][7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it's a system designed to provide a barrier against the specific hazards of the chemical.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[2] Given the high risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or during procedures with a risk of splashing.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.[6]
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect skin and personal clothing.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator for organic dusts should be used.[6]
Caption: Mandatory PPE workflow before handling the compound.
Emergency Procedures: A Self-Validating Response System
Preparedness is the cornerstone of laboratory safety. The following protocols are designed to be clear, actionable, and effective in mitigating harm following an exposure or spill.
First-Aid Measures
The immediate and primary response to any chemical exposure is copious irrigation with water. This action dilutes and removes the chemical, which is the most critical factor in reducing tissue damage.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. The speed of this response is critical to preventing permanent eye damage.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove all contaminated clothing and shoes.[13] If skin irritation occurs or persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[8][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[2][3] Never give anything by mouth to an unconscious person.[9] Call a poison control center or seek immediate medical attention. [4][10]
Accidental Release Measures (Spill Protocol)
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the powder from spreading or becoming airborne. Avoid creating dust.[2]
-
Clean-up:
-
Wear full PPE, including respiratory protection.
-
Gently sweep up the spilled solid material. Moisten slightly with water first to prevent dusting if appropriate.[8]
-
Place the material into a suitable, labeled, and sealed container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly with soap and water.
-
-
Reporting: Report the incident to the laboratory supervisor and environmental health and safety office.
Caption: Step-by-step workflow for responding to a solid spill.
Fire-Fighting and Stability
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][14] A solid water stream should be avoided as it may scatter the dust.[13]
-
Stability: The compound is expected to be stable under recommended storage conditions.[15]
-
Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[9][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[3][13]
Toxicological and Ecological Information
-
Toxicological Data: To the best of our knowledge, the specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] The primary health risks are considered to be acute toxicity if swallowed and severe irritation/damage to eyes, skin, and the respiratory system upon contact.[4][5][7]
-
Ecological Information: Data for picolinic acid suggests it may be harmful to aquatic life.[2] Therefore, this compound should not be allowed to enter drains or the environment.[2] All waste must be handled as hazardous and disposed of according to local, state, and federal regulations.
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The Alchemist's Heterocycle: A Technical Guide to the Derivatives of 3-Iodopicolinic Acid
Foreword: The Untapped Potential of a Halogenated Scaffold
In the vast landscape of heterocyclic chemistry, certain molecular scaffolds emerge as exceptionally versatile platforms for innovation. 3-Iodopicolinic acid is one such entity. To the uninitiated, it is a simple pyridine carboxylic acid functionalized with an iodine atom. To the seasoned researcher, however, it is a powerful and strategically designed building block, primed for a multitude of chemical transformations. The confluence of a carboxylic acid handle and a reactive carbon-iodine bond unlocks a gateway to a diverse chemical space, with profound implications for drug discovery, materials science, and agrochemical development.[1]
This guide is crafted for the hands-on scientist—the medicinal chemist striving for novel kinase inhibitors, the materials scientist engineering new functional polymers, and the process chemist optimizing synthetic routes. We will move beyond mere recitation of facts and delve into the causality of experimental design, the logic of reaction pathways, and the practical execution of synthetic protocols. Herein lies not just a collection of reactions, but a strategic blueprint for harnessing the full potential of this compound.
The Core Structure: Understanding this compound
This compound, or 3-iodopyridine-2-carboxylic acid, possesses two key functional groups that dictate its reactivity:
-
The Carboxylic Acid (C2 Position): This group serves as a classic handle for derivatization into esters, amides, and other related functionalities. Its proximity to the pyridine nitrogen influences its electronic properties and reactivity in coupling reactions.
-
The Iodine Atom (C3 Position): This is the engine of diversification. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a vast array of carbon-based substituents.[1]
The strategic placement of these groups allows for orthogonal chemical modifications, enabling a modular approach to library synthesis and structure-activity relationship (SAR) studies.
Foundational Derivatives: Esterification and Amidation
The initial and most fundamental derivatization of this compound involves the modification of its carboxylic acid moiety. These reactions are crucial for modulating physicochemical properties such as solubility and cell permeability, and for creating precursors for further transformations.
Synthesis of 3-Iodopicolinate Esters
Esterification is often the first step in a synthetic sequence, serving to protect the carboxylic acid or to create a more soluble substrate for subsequent cross-coupling reactions. The Fischer-Speier esterification is a classic and reliable method.
This protocol is adapted from standard acid-catalyzed esterification procedures.[2][3][4]
-
1. Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.49 g, 10.0 mmol).
-
2. Reagents: Add anhydrous methanol (50 mL). While stirring, slowly add concentrated sulfuric acid (0.5 mL, ~9.0 mmol) as the catalyst.
-
3. Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
4. Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
5. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
6. Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield methyl 3-iodopicolinate as a solid.
Causality of Choices:
-
Excess Methanol: Using methanol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[4]
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4][5]
-
Neutralization and Extraction: The basic wash removes the sulfuric acid catalyst and any unreacted starting material, while the brine wash removes residual water from the organic phase.
Synthesis of 3-Iodopicolinamides
Amide bond formation is arguably the most common reaction in medicinal chemistry.[6][7] Amide derivatives of this compound can serve as final bioactive compounds or as intermediates. A robust method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine.
This two-step, one-pot protocol is adapted from standard procedures for amide synthesis from carboxylic acids.[8][9]
-
1. Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (e.g., 1.25 g, 5.0 mmol) in thionyl chloride (SOCl₂) (5 mL). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Stir the mixture at room temperature for 1-2 hours, then gently reflux for 1 hour until the solid dissolves and gas evolution ceases.
-
2. Amine Coupling: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acyl chloride hydrochloride in anhydrous dichloromethane (DCM) (20 mL) and cool to 0°C in an ice bath.
-
3. Addition: In a separate flask, prepare a solution of benzylamine (0.59 g, 5.5 mmol, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.01 g, 10.0 mmol, 2.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred acyl chloride solution at 0°C.
-
4. Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
5. Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or flash chromatography to yield the desired amide.
Causality of Choices:
-
SOCl₂ with DMF: Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides. DMF catalyzes this reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[8]
-
Base: Triethylamine is added to neutralize the HCl generated during the acylation of the amine, driving the reaction to completion. Two equivalents are used to neutralize both the HCl byproduct and the hydrochloride salt of the acyl chloride.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Strict anhydrous conditions are necessary to prevent hydrolysis back to the carboxylic acid.
Core Diversification: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound derivatives is unleashed through palladium-catalyzed cross-coupling reactions. The C-I bond provides a reactive site for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties. For these reactions, it is often advantageous to first convert the this compound to its methyl or ethyl ester to improve solubility and prevent potential interference from the acidic proton.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the coupling of an organoboron species with an organic halide.[10][11] It is exceptionally robust, tolerant of a wide range of functional groups, and is a preferred method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
This protocol is a representative example adapted from established Suzuki-Miyaura coupling procedures on heteroaryl halides.[10][12][13]
-
1. Setup: To a Schlenk flask, add methyl 3-iodopicolinate (e.g., 263 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq).
-
2. Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 3 mol%).
-
3. Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
4. Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
5. Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 12-18 hours.
-
6. Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds via a well-established catalytic cycle involving:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the methyl 3-iodopicolinate.
-
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing direct access to substituted alkynes.[14][15][16] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key components in materials science and serve as versatile intermediates for further synthetic transformations.
This protocol is a representative example based on standard Sonogashira conditions.[1][17]
-
1. Setup: In a Schlenk tube, combine methyl 3-iodopicolinate (e.g., 263 mg, 1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (14 mg, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst, copper(I) iodide (CuI) (4 mg, 0.02 mmol, 2 mol%).
-
2. Degassing: Seal the tube, evacuate, and backfill with argon. Repeat this process three times.
-
3. Reagent Addition: Add an anhydrous, degassed solvent like triethylamine (Et₃N) or a mixture of THF/Et₃N (5 mL). Then, add phenylacetylene (112 mg, 1.1 mmol, 1.1 eq) via syringe.
-
4. Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 4-12 hours, monitoring by TLC.
-
5. Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash chromatography to isolate the desired alkynyl-substituted picolinate.
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl iodide, transmetalation, and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate. This species is more reactive and readily participates in the transmetalation step with the palladium complex.[14][15]
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound are of significant interest in medicinal chemistry. The picolinic acid scaffold itself is a privileged structure, and the ability to introduce diverse substituents at the 3-position allows for fine-tuning of biological activity.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. Aryl-substituted pyridines and related heterocycles are common motifs in this class of drugs.[18][19] The biaryl structures synthesized via Suzuki coupling of 3-iodopicolinate are ideal candidates for screening as kinase inhibitors. For instance, various 3-arylisoquinoline and quinoline carboxylic acid derivatives have been investigated as potent inhibitors of kinases like Protein Kinase CK2, PI3K, and Aurora kinases.[7][14][20]
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
| N-Methylpicolinamide Derivatives | Aurora-B Kinase | Potent, selective inhibition | [14] |
| 3-Quinoline Carboxylic Acids | Protein Kinase CK2 | 0.65 - 18.2 µM | [7] |
| Cinnoline Derivatives | PI3K | Nanomolar range | [20] |
| 3H-Pyrazolo[4,3-f]quinolines | FLT3, CDK2, ROCK1/2 | Nanomolar range | [21] |
Table 1: Examples of kinase inhibitory activity for picolinic acid-related scaffolds.
Anticancer Agents
The antiproliferative activity of picolinic acid derivatives has been explored extensively. Novel N-methyl-picolinamide-4-thiol derivatives have demonstrated potent and broad-spectrum activity against various human cancer cell lines, with some compounds outperforming the standard drug Sorafenib.[14] Similarly, pyrazole-5-carboxamides and coumarin-3-carboxamides have shown significant cytotoxicity against cancer cell lines.[9][22][23] The synthetic accessibility of diverse amides and biaryls from this compound makes it an excellent starting point for generating libraries of compounds for anticancer screening.
| Compound Scaffold | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| N-Methylpicolinamide-4-thiol | Various human cancer lines | Potent, broad-spectrum | [14] |
| 7-Aza-coumarine-3-carboxamides | HuTu 80 | Equal to Doxorubicin | [22] |
| Coumarin-3-carboxamides | HeLa, HepG2 | 0.39 - 4.85 µM | [9] |
| Thiosubstituted Purines | Glioblastoma (SNB-19) | 5.00 µg/ml |
Table 2: Examples of anticancer activity for picolinic acid-related scaffolds.
Conclusion and Future Outlook
This compound is far more than a simple halogenated heterocycle; it is a testament to the power of strategic functionalization in organic synthesis. The orthogonal reactivity of its carboxylic acid and iodo substituents provides a robust and flexible platform for the creation of diverse molecular architectures. The foundational esterification and amidation reactions, coupled with the powerful Suzuki and Sonogashira cross-coupling transformations, offer a reliable toolkit for researchers in drug discovery, materials science, and beyond.
The future for derivatives of this scaffold is bright. As our understanding of complex biological pathways deepens, the need for novel, synthetically accessible small molecules will only grow. The methodologies outlined in this guide provide a clear path for researchers to not only synthesize libraries of 3-substituted picolinates but also to rationally design the next generation of kinase inhibitors, anticancer agents, and functional organic materials. The true potential of this alchemist's heterocycle is limited only by the creativity and ingenuity of the scientists who wield it.
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The Auxin Mimicry of 3-Iodopicolinic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodopicolinic acid, a halogenated derivative of picolinic acid, is a synthetic auxin herbicide that exerts its phytotoxic effects by disrupting normal plant growth and development. This in-depth technical guide elucidates the core mechanism of action of this compound, framing it within the broader context of auxinic herbicides. By mimicking the natural plant hormone indole-3-acetic acid (IAA), this compound hijacks the plant's auxin signaling pathway, leading to a cascade of molecular events that result in uncontrolled cell elongation, tissue disruption, and ultimately, plant death. This guide will detail the molecular interactions, key signaling components, and the experimental methodologies used to characterize this mechanism, providing a comprehensive resource for researchers in plant science, weed management, and herbicide development.
Introduction: The Picolinic Acids as Synthetic Auxins
Picolinic acid and its derivatives represent a significant class of synthetic herbicides known as auxin mimics or growth regulators.[1][2] These compounds are structurally analogous to the endogenous plant hormone auxin (indole-3-acetic acid), the master regulator of plant growth and development.[3][4] At low concentrations, synthetic auxins can stimulate plant growth, much like their natural counterpart.[3] However, at herbicidal concentrations, they overwhelm the plant's homeostatic mechanisms, leading to rapid, uncontrolled, and disorganized growth that is ultimately lethal.[5]
This compound belongs to this class of compounds. The introduction of a halogen atom, in this case, iodine, onto the picolinic acid scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity.[6] While specific studies on this compound are limited, its mechanism of action can be confidently inferred from the extensive research on other picolinic acid herbicides like picloram and clopyralid.[7][8]
The Molecular Hijacking of the Auxin Signaling Pathway
The central mechanism of action of this compound is its ability to mimic IAA and bind to auxin receptors, thereby constitutively activating the auxin signaling pathway. This process can be dissected into several key steps:
Perception: Targeting the TIR1/AFB Auxin Co-Receptors
The primary molecular targets of auxinic herbicides are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[9][10] These proteins are the substrate recognition components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFTIR1/AFB.[5]
Studies have shown that different classes of auxinic herbicides exhibit preferential binding to specific members of the TIR1/AFB family.[11] Notably, picolinic acid herbicides, such as picloram, have been demonstrated to have a higher affinity for AFB5.[1][3][12] It is therefore highly probable that this compound also preferentially targets the AFB5 co-receptor.
Auxin and its mimics act as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and a family of transcriptional repressors known as Aux/IAA proteins.[10]
Gene Expression Analysis of Auxin-Responsive Genes
To confirm that this compound acts through the auxin signaling pathway, the expression levels of known auxin-responsive genes can be measured using quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq). [6][7] Protocol:
-
Plant Treatment: Seedlings are treated with a specific concentration of this compound.
-
RNA Extraction: RNA is extracted from the plant tissues at various time points after treatment.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific to auxin-responsive genes (e.g., members of the GH3, SAUR, and IAA gene families).
-
Data Analysis: The relative expression of the target genes is calculated and compared to untreated controls. A significant upregulation of these genes in response to this compound treatment provides strong evidence for its auxin-like activity.
Molecular Docking Studies
In silico molecular docking can be used to predict and visualize the binding of this compound to the auxin binding pocket of TIR1/AFB receptors. [1][3] Protocol:
-
Protein Structure Preparation: The 3D crystal structure of the target receptor (e.g., AFB5) is obtained from a protein data bank.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: A docking algorithm is used to predict the most favorable binding pose of this compound within the active site of the receptor.
-
Analysis: The binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to assess the stability of the complex.
Conclusion and Future Directions
The mechanism of action of this compound is firmly rooted in its ability to act as a potent mimic of the plant hormone auxin. By binding to the AFB5 auxin co-receptor, it triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. This results in catastrophic developmental abnormalities and, ultimately, the death of susceptible plants.
While the general mechanism is well-understood from studies of related picolinic acids, further research specifically on this compound is warranted. Key areas for future investigation include:
-
Quantitative binding assays to determine the binding affinity of this compound for different TIR1/AFB receptors.
-
Comparative transcriptomic studies to identify the full suite of genes deregulated by this compound.
-
Metabolism and translocation studies to understand its fate within the plant.
A deeper understanding of the precise molecular interactions of this compound will not only enhance our knowledge of auxin biology but also aid in the rational design of new, more effective, and selective herbicides.
References
- Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regul
- Genome-wide identification and expression analysis of auxin response factors in peanut (Arachis hypogaea L.). PMC.
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- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
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- Genome-wide Identification and Expression Analysis of Auxin Response Factor Genes in Arabian Jasmine in. ASHS Journals.
- A Review of Auxin Response Factors (ARFs) in Plants. Frontiers.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- Structures of various picolinic acid auxin herbicides and...
- Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candid
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A Technical Guide to the Spectroscopic Characterization of 3-Iodopicolinic Acid
Introduction to 3-Iodopicolinic Acid
This compound is a halogenated derivative of picolinic acid, featuring an iodine atom at the 3-position of the pyridine ring. Its chemical structure is fundamental to its reactivity and spectroscopic properties. The presence of the carboxylic acid group, the pyridine nitrogen, and the bulky, electron-withdrawing iodine atom creates a unique electronic and steric environment, which is reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Core Principles of Spectroscopic Techniques
A foundational understanding of the principles behind each spectroscopic method is crucial for accurate data interpretation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, providing information about the different types of protons and carbons in a molecule. Coupling constants (J) arise from the interaction of neighboring nuclei and provide information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the presence of specific moieties such as carbonyls (C=O) and hydroxyl (O-H) groups.
-
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak provides the molecular weight of the compound. Furthermore, the molecule can fragment in predictable ways, and the resulting fragmentation pattern offers valuable structural information.
Predicted Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton. The electron-withdrawing nature of the iodine atom and the carboxylic acid group, as well as the nitrogen atom in the pyridine ring, will cause the ring protons to be deshielded and appear at relatively high chemical shifts (downfield).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.1 - 8.3 | Doublet of doublets (dd) | J(H4-H5) ≈ 8, J(H4-H6) ≈ 1.5 |
| H-5 | 7.5 - 7.7 | Doublet of doublets (dd) | J(H5-H4) ≈ 8, J(H5-H6) ≈ 5 |
| H-6 | 8.6 - 8.8 | Doublet of doublets (dd) | J(H6-H5) ≈ 5, J(H6-H4) ≈ 1.5 |
| -COOH | 13.0 - 14.0 | Broad singlet | - |
Interpretation:
-
H-6: This proton is ortho to the pyridine nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling) and H-4 (meta coupling).
-
H-4: This proton is influenced by the adjacent iodine atom and the more distant carboxylic acid group. It will also be a doublet of doublets, coupling with H-5 (ortho coupling) and H-6 (para coupling).
-
H-5: This proton is expected to be the most upfield of the ring protons. It will appear as a doublet of doublets due to coupling with H-4 and H-6.
-
-COOH: The carboxylic acid proton is acidic and will typically appear as a broad singlet at a very high chemical shift. Its position can be concentration and solvent dependent.
The formation of hydrochlorides or quaternary salts would lead to a further downfield shift of all proton signals due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electronegative iodine, nitrogen, and oxygen atoms will significantly influence the chemical shifts of the carbon atoms.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-COOH) | 165 - 170 |
| C-3 (C-I) | 95 - 105 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 150 - 155 |
| -COOH | 168 - 172 |
Interpretation:
-
C-2 and -COOH: The carbon of the carboxylic acid group and the C-2 carbon to which it is attached will appear at the most downfield positions due to the strong deshielding effect of the oxygen atoms.
-
C-3: The carbon directly bonded to the iodine atom (C-3) will experience a significant upfield shift due to the "heavy atom effect" of iodine. This is a characteristic feature for carbons attached to heavier halogens.
-
C-6: Similar to its attached proton, the C-6 carbon is adjacent to the nitrogen and is expected to be the most downfield of the ring carbons (excluding C-2).
-
C-4 and C-5: These carbons will have chemical shifts in the typical aromatic region, with their exact positions influenced by the combined electronic effects of the substituents.
NMR prediction software can provide more precise estimations of these chemical shifts.[2][3][4][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid group and the substituted pyridine ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (from carboxylic acid, hydrogen-bonded) |
| 1700-1730 | Strong | C=O stretch (from carboxylic acid) |
| 1580-1610 | Medium-Strong | C=C and C=N ring stretching |
| 1400-1450 | Medium | C-C ring stretching |
| 1200-1300 | Medium-Strong | C-O stretch and O-H bend |
| 800-900 | Medium-Strong | C-H out-of-plane bending |
| 500-600 | Medium-Weak | C-I stretch |
Interpretation:
-
O-H Stretch: A very broad and intense absorption in the region of 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[6]
-
C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
-
Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1610 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.[7][8]
-
C-I Stretch: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
The interaction of iodine with the pyridine nitrogen can sometimes lead to the appearance of new bands or shifts in existing bands.[9][10]
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of this compound and information about its fragmentation pattern.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 249 (corresponding to the molecular weight of C₆H₄INO₂)
-
Major Fragments:
-
m/z = 205: Loss of CO₂ (decarboxylation), a common fragmentation pathway for carboxylic acids.
-
m/z = 122: Loss of I (iodine radical).
-
m/z = 78: Pyridine radical cation, resulting from further fragmentation.
-
Interpretation:
The molecular ion peak at m/z 249 will confirm the molecular formula. The fragmentation pattern will be dominated by the loss of the carboxylic acid group and the iodine atom. The relative intensities of these fragment peaks can provide further structural confirmation. The fragmentation of picolinic acid derivatives has been studied and can provide a basis for predicting the behavior of this compound.[11][12]
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Caption: General workflow for NMR data acquisition.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: General workflow for ATR-IR data acquisition.
Mass Spectrometry (Electron Ionization - EI)
Caption: General workflow for EI-MS data acquisition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by drawing parallels with related compounds, researchers can confidently approach the analysis of this molecule. The provided protocols offer a starting point for experimental work, and the predicted data serves as a valuable reference for spectral interpretation.
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Kerim, F., & El Fotouh, F. (n.d.). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy. [Link]
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EDP Sciences. (2024). Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media. E3S Web of Conferences, 527, 01014. [Link]
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electrophilic character of 3-Iodopicolinic acid
An In-depth Technical Guide to the Electrophilic Character of 3-Iodopicolinic Acid
Abstract
This compound is a heterocyclic aromatic compound that has emerged as a cornerstone in modern synthetic chemistry, particularly within pharmaceutical and materials science research.[1] Its value stems from a unique confluence of structural features: a pyridine core, a chelating carboxylic acid group, and a strategically positioned iodine atom. This guide provides an in-depth analysis of the electrophilic character of this compound, focusing on the chemical principles that govern its reactivity and its application as a superior electrophile in palladium-catalyzed cross-coupling reactions. We will dissect the electronic architecture of the molecule, provide field-proven experimental protocols, and illustrate the mechanistic underpinnings that make it an indispensable tool for drug development professionals and research scientists.
The Molecular Architecture: Unpacking the Sources of Electrophilicity
To comprehend the reactivity of this compound, one must first appreciate the electronic interplay of its constituent parts. The molecule is not merely a collection of functional groups; it is a finely tuned system where each component modulates the properties of the others.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, resulting in a net dipole moment and a general state of electron deficiency across the ring system. This inherent electron-withdrawing nature deactivates the ring towards classical electrophilic aromatic substitution but is pivotal for its role in cross-coupling chemistry.
-
The Carboxylic Acid Group: Positioned at the C-2 position, the carboxylic acid is a powerful electron-withdrawing group. It further depletes electron density from the aromatic system, enhancing the overall electrophilic character of the ring's carbon atoms. Furthermore, its ability to act as a chelating ligand can influence the behavior of metal catalysts in its vicinity.[2]
-
The Carbon-Iodine Bond: The crux of the molecule's utility as an electrophile lies in the carbon-iodine (C-I) bond at the 3-position. Among the common halogens, iodine is the largest and least electronegative.[3] This results in a long, weak, and highly polarizable C-I bond. This polarizability is the key attribute; it renders the attached carbon atom (C-3) a soft electrophilic center, primed for interaction with the soft metal center of a transition metal catalyst, most notably palladium(0).[3] It is this C-I bond that serves as the "handle" for building molecular complexity.[3]
The synergy of these features makes the C-3 position of this compound an exceptional electrophilic site, not for direct attack by typical nucleophiles, but as a substrate for oxidative addition in catalytic cycles—the gateway to a vast landscape of chemical transformations.
Exploiting Electrophilicity: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic prowess of this compound is unleashed in palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning transformations (Heck, Negishi, Suzuki, 2010) have revolutionized carbon-carbon and carbon-heteroatom bond formation.[4][5] In this context, this compound serves as the electrophilic partner, reacting with a host of nucleophilic reagents to construct complex molecular scaffolds.
The general workflow for these reactions is a testament to the logical elegance of organometallic chemistry.
Below, we explore the three most significant classes of these reactions involving this compound.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, celebrated for its operational simplicity and the stability of its organoboron reagents.[5][6] It couples an organohalide with a boronic acid or ester, making it ideal for synthesizing biaryl and substituted styrene motifs, which are prevalent in pharmaceuticals.[6][7]
Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle. The electrophilic C-I bond of this compound is the entry point for the palladium catalyst.
The Heck-Mizoroki Reaction: Olefin Functionalization
The Heck reaction couples the electrophilic halide with an alkene to form a substituted alkene, offering a powerful method for vinylation.[4][8][9] The reaction's stereoselectivity, typically favoring the trans product, is a significant synthetic advantage.[10][11]
Catalytic Cycle: The mechanism shares the initial oxidative addition step but diverges with the insertion of the alkene into the palladium-carbon bond.
The Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an organohalide with a terminal alkyne.[12][13] This reaction is indispensable for accessing aryl alkynes, crucial intermediates in the synthesis of natural products, organic materials, and pharmaceuticals.[12] It uniquely employs a dual-catalyst system, with palladium and copper(I) working in concert.[12][14]
Catalytic Cycle: The process involves two interconnected cycles. The palladium cycle activates the electrophilic this compound, while the copper cycle generates a reactive copper acetylide nucleophile.[14]
Field-Proven Methodologies and Data
Theoretical understanding must be paired with practical application. The following section provides a validated experimental protocol and a comparative data table to guide researchers.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling to synthesize 3-(4-methoxyphenyl)picolinic acid. This procedure is designed as a self-validating system, incorporating standard practices for achieving high yield and purity.
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (263 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the suspension for 5 minutes. A properly degassed solvent prevents catalyst oxidation and side reactions.
-
Catalyst Addition: To the stirring suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%). The choice of a pre-catalyst like Pd(dppf)Cl₂ provides a stable source of the active Pd(0) species in situ.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of water and acidify to pH ~4 with 1M HCl. The desired product will precipitate out of the aqueous solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove impurities. Dry the solid under high vacuum to yield the pure 3-(4-methoxyphenyl)picolinic acid.
Comparative Data for Cross-Coupling Reactions
The choice of catalyst, base, and solvent is paramount for success and can vary significantly depending on the coupling partners.[15][16]
| Reaction Type | Nucleophile | Typical Catalyst (mol%) | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(dppf)Cl₂ (2-5%) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 80-100 |
| Heck-Mizoroki | Styrene, Acrylate | Pd(OAc)₂ (2-5%) + Ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5%) + CuI (5-10%) | Et₃N, Piperidine | THF, DMF | 25-70 |
Significance in Drug Discovery and Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[17][18] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a desirable core for new therapeutic agents.[19]
The electrophilic nature of this compound provides a direct and robust entry point to functionalize this privileged scaffold. By employing the cross-coupling reactions detailed above, drug discovery teams can:
-
Rapidly Generate Libraries: Synthesize hundreds or thousands of analogues by varying the nucleophilic coupling partner.
-
Explore Structure-Activity Relationships (SAR): Systematically modify the C-3 position to probe interactions with biological targets like enzymes or receptors, optimizing for potency and selectivity.
-
Access Novel Chemical Space: Construct complex, three-dimensional molecules that would be difficult to access through other synthetic routes.
This capacity for rapid, modular, and reliable synthesis accelerates the entire drug discovery pipeline, from initial hit identification to lead optimization.[19]
Conclusion
The electrophilic character of this compound is a sophisticated property derived from the electronic interplay between its pyridine core, carboxylic acid group, and, most critically, its highly polarizable carbon-iodine bond. While the molecule itself is stable, this C-I bond provides a reactive handle that is expertly exploited in palladium-catalyzed cross-coupling chemistry. Its reliable performance in Suzuki, Heck, and Sonogashira reactions has cemented its status as an essential building block for researchers in organic synthesis and drug discovery. Mastering the principles and protocols outlined in this guide empowers scientists to leverage the full potential of this versatile electrophile in the creation of novel and impactful molecules.
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3-Iodopicolinic Acid: A Versatile Scaffold for Innovation in Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers
Executive Summary
3-Iodopicolinic acid is a halogenated pyridine carboxylic acid that has emerged as a highly valuable and versatile building block in modern chemical research. Its unique structural arrangement—featuring a pyridine ring, a carboxylic acid group at the 2-position, and an iodine atom at the 3-position—provides a powerful synthetic handle for a multitude of chemical transformations. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid, combined with the reactivity of the carbon-iodine bond, makes it an ideal substrate for cross-coupling reactions. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in medicinal chemistry as a scaffold for enzyme inhibitors, its role in the development of next-generation agrochemicals, and its application as a tool in biochemical research. Detailed methodologies, mechanistic insights, and data-driven case studies are presented to empower researchers to leverage this compound in their own discovery programs.
Introduction: The Strategic Value of the Picolinic Acid Scaffold
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research.[1][2] As an isomer of nicotinic acid (Vitamin B3), picolinic acid is a naturally occurring catabolite of tryptophan and plays roles in various biological processes, including immunological responses and the intestinal absorption of metal ions like zinc.[3][4]
The true power of the picolinic acid scaffold in a research context lies in its synthetic tractability. The pyridine ring is a common motif in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][5] The introduction of a halogen, such as iodine, at the 3-position transforms the simple picolinic acid core into a strategic synthetic intermediate. The iodine atom serves as a versatile leaving group, enabling chemists to introduce a wide array of molecular fragments through well-established cross-coupling reactions. This modularity allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
This compound, specifically, offers:
-
A reactive site for carbon-carbon and carbon-heteroatom bond formation.
-
A bidentate chelation site (N-C-COOH) for potential interactions with metal-containing enzymes. [3]
-
A rigid scaffold that pre-organizes substituents for optimal target binding.
This guide will delve into the practical applications that arise from these fundamental chemical properties.
Chemical Properties and Synthetic Utility
The primary utility of this compound in research stems from its reactivity in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.
The ability to couple this compound with various partners (boronic acids, alkynes, amines, etc.) is the cornerstone of its application. This allows for the rapid generation of diverse compound libraries, a critical workflow in lead discovery. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific coupling partners. For instance, the use of a bulky, electron-rich phosphine ligand can often enhance the rate of reductive elimination, the final step in the catalytic cycle.
Below is a generalized workflow for a Suzuki coupling reaction, a common method for creating a C-C bond by coupling this compound with a boronic acid derivative.
Caption: Generalized workflow for a Suzuki cross-coupling reaction using this compound.
Application in Medicinal Chemistry: A Scaffold for Enzyme Inhibitors
The pyridine carboxylic acid framework is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][6] this compound serves as a starting point for creating novel derivatives that can act as potent and selective enzyme inhibitors.
DBM is an enzyme that catalyzes the conversion of dopamine to norepinephrine and is a target for antihypertensive drugs.[7] Studies on substituted picolinic acids have shown that they can act as DBM inhibitors. A Quantitative Structure-Activity Relationship (QSAR) study revealed key interactions:
-
The carboxylate moiety is proposed to interact with the copper ions (CuA and CuB) in the enzyme's active site.
-
Substituents at the 5-position can extend into the catalytic crevice, influencing binding affinity through steric and hydrophobic interactions.[7]
While this compound itself was not the final inhibitor in these studies, it represents an ideal starting point. Using its reactivity, researchers can systematically introduce various groups at the 3-position (and other positions via further modification) to probe the active site and optimize inhibitory activity.
This protocol outlines a general method for assessing the inhibitory potential of a compound synthesized from this compound against a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a buffered assay solution (e.g., 50 mM Tris-HCl, pH 7.5) containing any necessary co-factors.
-
Prepare solutions of the enzyme and its substrate at known concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress over time by measuring a change in absorbance or fluorescence using a plate reader. The specific wavelength and detection method will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Application in Agrochemical Research: Designing Novel Herbicides
Picolinic acids are a well-established class of synthetic auxin herbicides.[2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death.[8][9] The development of new herbicides is critical for overcoming weed resistance to existing treatments.
Natural auxin (IAA) functions by promoting the interaction between a TIR1/AFB F-box protein and an Aux/IAA repressor protein.[8] This interaction leads to the degradation of the repressor, freeing up an auxin response factor (ARF) to activate gene expression related to growth. Synthetic auxins like those derived from picolinic acid hijack this pathway. Interestingly, some picolinic acid-based herbicides bind preferentially to specific F-box proteins (like AFB5) over others, which can be a source of their selectivity and potency.[2]
Caption: Hijacking of the auxin signaling pathway by picolinate-based herbicides.
Recent research has focused on modifying the picolinic acid core to discover new herbicidal molecules with improved efficacy and crop safety profiles.[2][10] In one study, researchers used a picloram (a commercial picolinic acid herbicide) template and replaced a chlorine atom at the 6-position with various substituted pyrazolyl groups.[2] This strategy leverages this compound's close chemical relatives as starting scaffolds.
The resulting compounds were tested for their ability to inhibit root growth in Arabidopsis thaliana. The data clearly shows the potential for discovering highly potent molecules through this synthetic strategy.
Table 1: Inhibitory Activity of Novel Picolinate Herbicides on A. thaliana Root Growth
| Compound ID | R Group (on Pyrazole Phenyl) | IC50 (µM)[2] |
|---|---|---|
| V-7 | 4-Trifluoromethyl | 0.002 |
| V-8 | 4-Fluoro | 0.039 |
| V-13 | 4-Bromo | 0.054 |
| Picloram | (Commercial Herbicide) | 0.110 |
| Halauxifen-methyl | (Commercial Herbicide) | 0.090 |
Data synthesized from Feng, et al. (2023). Lower IC50 values indicate higher potency.
The standout result, compound V-7 , was 45 times more potent than the commercial herbicide halauxifen-methyl.[2] Molecular docking studies suggested that V-7 formed a stronger interaction with the AFB5 receptor protein than picloram, explaining its enhanced activity.[2] This work exemplifies how a modular synthetic approach, enabled by scaffolds like halogenated picolinic acids, can lead to significant improvements in biological activity.
Future Outlook and Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its strategic importance lies in its ability to bridge the gap between computational design and tangible molecular discovery. Future applications are likely to expand in several key areas:
-
Materials Science: The rigid, aromatic nature of the picolinic acid core makes it a candidate for incorporation into novel polymers or metal-organic frameworks (MOFs).[11]
-
Chemical Probes: By attaching fluorescent dyes or affinity tags via the iodine position, researchers can create chemical probes to study the localization and interactions of picolinic acid-binding proteins within cells.
-
Fragment-Based Drug Discovery (FBDD): this compound can be used as a core fragment that can be elaborated upon to "grow" a potent drug candidate within the binding pocket of a target protein.
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Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
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Liu, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
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Simon, S., & Petrášek, J. (2011). Auxin Activity: Past, present, and Future. Journal of Experimental Botany. [Link]
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Klebe, G., et al. (1998). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. PubMed. [Link]
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An In-depth Technical Guide to the Discovery and History of 3-Iodopicolinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodopicolinic acid, a halogenated derivative of picolinic acid, represents a cornerstone scaffold in modern medicinal chemistry and organic synthesis. Its strategic importance lies in the unique electronic properties conferred by the iodine substituent on the pyridine ring, which significantly influences the molecule's reactivity and biological activity. This guide provides a comprehensive exploration of this compound, tracing its historical development from the foundational chemistry of pyridine halogenation to its contemporary applications as a versatile building block. We will dissect key synthetic methodologies, explain the causal mechanisms behind reaction choices, and illustrate its pivotal role in the construction of complex, biologically active molecules. This document serves as a technical resource, consolidating procedural knowledge with mechanistic insight for professionals engaged in chemical and pharmaceutical research.
Introduction: The Strategic Value of Halogenated Picolinic Acids
Picolinic acid (pyridine-2-carboxylic acid) and its isomers are fundamental heterocyclic compounds that have given rise to a vast number of therapeutic agents targeting a wide array of diseases, including cancer, diabetes, tuberculosis, and viral infections.[1][2] The introduction of a halogen atom onto the pyridine ring profoundly alters the parent molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile.[3] This modification is a key strategy in drug design for several reasons:
-
Enhanced Biological Activity: Halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance a drug candidate's binding affinity to its biological target.[3]
-
Improved Metabolic Stability: The presence of a halogen can block sites of metabolic degradation, thereby increasing the compound's in vivo half-life and therapeutic efficacy.[3]
-
Synthetic Versatility: The carbon-halogen bond, particularly the carbon-iodine bond, serves as a highly effective "synthetic handle." It is an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]
Among the halogenated picolinic acids, this compound is particularly valuable. The iodine at the 3-position provides a reactive site for functionalization while influencing the overall electronic character of the pyridine ring, making it a prized intermediate in synthetic campaigns.
Historical Context and the Evolution of Synthesis
While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of pyridine chemistry. The direct halogenation of pyridine is notoriously challenging. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making such reactions electronically mismatched and requiring harsh conditions like high temperatures and the use of strong Lewis or Brønsted acids.[4][5] These classical methods often result in low yields and mixtures of regioisomers.
Consequently, the synthesis of specifically substituted halopyridines, including this compound, has evolved through more nuanced and indirect strategies. The most logical and historically significant pathway involves the diazotization of an amino-substituted precursor followed by a substitution reaction, a process rooted in the groundbreaking work of Traugott Sandmeyer in the 1880s.[6]
The Sandmeyer Approach: A Cornerstone of Pyridine Functionalization
The Sandmeyer reaction provides a reliable method to introduce a variety of functional groups onto an aromatic ring by displacing a diazonium salt, which is formed from a primary aromatic amine.[6][7] For the synthesis of this compound, the key precursor is 3-aminopicolinic acid.[8][9]
The overall transformation proceeds in two critical steps:
-
Diazotization: 3-Aminopicolinic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Iodide Displacement: The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI).[10] Unlike Sandmeyer reactions for chlorination or bromination, the introduction of iodine does not typically require a copper(I) catalyst.[7][11] The diazonium group (N₂) is an excellent leaving group, and its departure as nitrogen gas drives the reaction to completion.
Modern Synthetic Developments
While the Sandmeyer reaction remains a robust and widely used method, modern organic chemistry continues to seek milder, more efficient, and functional-group-tolerant reactions. Recent advancements in catalysis have provided new avenues for the halogenation of (hetero)aryl carboxylic acids.
One notable development is the use of copper-catalyzed decarboxylative halogenation.[12] This method allows for the direct conversion of a carboxylic acid to the corresponding aryl halide. While this specific reaction has been demonstrated on a range of pyridine carboxylic acids, it represents a modern alternative to the classical amine-diazonium salt route, potentially offering a more streamlined synthesis from different precursors.[12]
Another innovative strategy involves the temporary opening of the pyridine ring to form acyclic "Zincke imine" intermediates.[4][13] This maneuver transforms the electron-deficient pyridine into a series of polarized alkenes that can undergo facile and highly regioselective halogenation at the position corresponding to C-3 of the original pyridine. Subsequent ring-closing regenerates the aromatic pyridine, now bearing a halogen at the 3-position.[13] This cutting-edge approach circumvents the inherent unreactivity of the pyridine ring towards direct electrophilic attack.[14]
Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a representative procedure based on the principles of the Sandmeyer reaction for converting an aromatic amine to an aryl iodide.
Objective: To synthesize this compound from 3-Aminopicolinic acid.
Materials:
-
3-Aminopicolinic acid (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir plate, beakers, Erlenmeyer flask, dropping funnel, Buchner funnel, filter paper
Procedure:
-
Preparation of the Amine Salt: In a 250 mL beaker, suspend 3-aminopicolinic acid in a mixture of water and concentrated HCl. Stir the mixture in an ice bath until the temperature reaches 0-5 °C. The amine salt may precipitate.
-
Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water in a separate beaker. Add this solution dropwise to the stirred amine salt suspension using a dropping funnel, ensuring the temperature is maintained below 5 °C throughout the addition. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
-
Causality: This step is exothermic and the diazonium salt is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and unwanted side reactions.
-
-
Iodide Displacement: In a larger beaker, dissolve potassium iodide in water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Causality: The addition of the diazonium salt to the iodide solution (rather than the reverse) ensures that the iodide is in excess, which helps to maximize the yield of the desired product and minimize side reactions.
-
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of nitrogen gas ceases. A dark-colored solution or precipitate may form due to the presence of iodine (I₂).
-
Quenching: Add a saturated solution of sodium thiosulfate portion-wise until the dark iodine color disappears. This step removes excess iodine, which can complicate purification.
-
Isolation: If a precipitate has formed, collect the crude product by vacuum filtration. If the product is dissolved, acidify the solution if necessary to precipitate the carboxylic acid, then filter. Alternatively, the product can be extracted into an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Reactivity and Applications in Drug Development
The true value of this compound is realized in its application as a versatile synthetic intermediate. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making it an ideal substrate for building molecular complexity.
Role in Cross-Coupling Reactions
This compound is a premier building block for reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[3]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, a key transformation for synthesizing conjugated systems often found in bioactive molecules.[15]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
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The Strategic Utility of 3-Iodopicolinic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Ring and the Strategic Role of Iodine
Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules and functional materials.[1] Its derivatives are central to the development of pharmaceuticals and agrochemicals due to the pyridine ring's unique electronic properties and its ability to act as a ligand.[2] Within this class of compounds, 3-iodopicolinic acid stands out as a particularly versatile and powerful building block.
The strategic placement of an iodine atom at the 3-position of the picolinic acid core imparts a unique set of chemical properties that are highly advantageous in organic synthesis. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under mild conditions.[3] This enhanced reactivity, a consequence of the C-I bond's lower dissociation energy, makes this compound an ideal electrophilic partner in a variety of powerful C-C and C-N bond-forming reactions. The iodine substituent significantly enhances the electrophilic character of its position on the pyridine ring, facilitating a range of synthetic transformations crucial for building molecular complexity.[4]
This guide provides a comprehensive overview of this compound as a building block, focusing on its synthesis, properties, and application in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and showcase its utility in the synthesis of high-value molecules.
Physicochemical Properties and Synthesis
Before its application in complex syntheses, a thorough understanding of the starting material's properties and preparation is essential.
Core Characteristics
This compound, also known as 3-Iodopyridine-2-carboxylic acid, is typically a yellowish-brown solid.[4] For practical laboratory use, it is often converted to its methyl ester, methyl 3-iodopicolinate, to protect the carboxylic acid moiety during subsequent base-mediated coupling reactions. This esterification is a standard procedure, often achieved by treatment with thionyl chloride in methanol or under acidic conditions (e.g., catalytic H₂SO₄ in methanol).[3]
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₂ | Chem-Impex[4] |
| Molecular Weight | 249.0 g/mol | Chem-Impex[4] |
| Appearance | Yellowish brown solid | Chem-Impex[4] |
| CAS Number | 73841-32-4 | Chem-Impex[4] |
| Storage Conditions | 0-8 °C | Chem-Impex[4] |
Synthetic Pathway: The Sandmeyer Reaction
A reliable and scalable route to this compound starts from the readily available 3-aminopicolinic acid. The key transformation is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[5][6][7] This method avoids the direct iodination of the picolinic acid ring, which can be less regioselective and require harsh conditions.
The process involves two main stages:
-
Diazotization: The amino group of 3-aminopicolinic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Iodide Displacement: The diazonium group, an excellent leaving group (N₂), is displaced by an iodide ion, typically from potassium iodide. This step often does not require a copper catalyst, which is a hallmark of many other Sandmeyer reactions.[5]
Application in Agrochemical Synthesis: Halauxifen-methyl
A prominent industrial application showcasing the utility of picolinate-based Suzuki coupling is in the synthesis of Halauxifen-methyl, a synthetic auxin herbicide. [4]Although the commercial synthesis often uses a chlorinated picolinate, the principle is identical and demonstrates the power of this methodology. The core of the molecule is assembled by coupling a substituted arylboronic acid with the picolinate building block. [4][5] Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the Suzuki coupling of halo-pyridines with arylboronic acids. [8][9]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-iodopicolinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like XPhos (2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | 53 | WO2012129338 [10] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 120 (µW) | 53 | WO2012129338 [10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 60 | High | Myers, A. [9] |
Sonogashira Coupling: Building C(sp²)-C(sp) Bonds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating valuable alkynyl-aromatic structures. [10][11]This reaction typically employs a dual-catalyst system of palladium and copper(I). [11]Methyl 3-iodopicolinate serves as an excellent substrate, readily undergoing coupling to form 3-alkynylpicolinate esters.
Causality and Mechanistic Insight: The Sonogashira reaction proceeds via two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, this cycle begins with the oxidative addition of the Pd(0) catalyst to the methyl 3-iodopicolinate.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex, regenerating the copper catalyst.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center to yield the final product and the Pd(0) catalyst.
Representative Experimental Protocol: Sonogashira Coupling
This protocol is based on a procedure for a closely related 4-iodomethylpicolinate substrate. [3]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve methyl 3-iodopicolinate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable amine solvent such as triethylamine or a mixture of THF/Et₃N.
-
Catalyst Addition: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (1-5 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash with water or a dilute ammonium chloride solution to remove the amine salt, and then with brine. Dry the organic layer, filter, and concentrate. Purify the crude product via flash column chromatography.
| Catalyst System | Base / Solvent | Temp (°C) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ / CuI | 2 M NH₃ in EtOH | RT | High | Spande, T. F. et al. [3]| | PdCl₂(PPh₃)₂ / CuI | Et₃N | 50 | >90 | Larock, R. C. et al. [12]|
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals and materials. [13][14][15]The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. [13][16] Causality and Mechanistic Insight: The success of the Buchwald-Hartwig amination relies on a carefully orchestrated catalytic cycle, which is heavily influenced by the choice of phosphine ligand.
-
Oxidative Addition: A Pd(0) complex, coordinated to bulky, electron-rich phosphine ligands, undergoes oxidative addition to the C-I bond of methyl 3-iodopicolinate.
-
Amine Coordination & Deprotonation: The amine displaces the halide from the palladium center. A strong base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This key step involves the formation of the new C-N bond and elimination of the 3-aminopicolinate product, thereby regenerating the Pd(0) catalyst.
The choice of ligand is critical; bulky biaryl phosphine ligands (e.g., Xantphos, BINAP) are often required to facilitate the reductive elimination step and prevent catalyst decomposition. [13][17] Representative Experimental Protocol: Buchwald-Hartwig Amination
This is a representative protocol based on established methods for iodo-arenes. [17]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv).
-
Reagent Addition: Add methyl 3-iodopicolinate (1.0 equiv) and the amine (1.1-1.2 equiv), followed by a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture with stirring at a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | High | BenchChem [17] |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | High | Wikipedia [13] |
Conclusion
This compound is a premier building block for synthetic chemists engaged in the construction of complex pyridine-containing molecules. Its value is derived from the strategically placed iodine atom, which provides a highly reactive and selective handle for palladium-catalyzed cross-coupling reactions. Through cornerstone transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, this versatile intermediate opens facile and efficient pathways to a diverse range of 3-aryl, 3-alkynyl, and 3-amino picolinic acid derivatives. The successful application of these methods in the industrial synthesis of agrochemicals like Halauxifen-methyl underscores the practical and economic importance of this chemistry. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of well-designed building blocks like this compound will remain essential for driving innovation in organic synthesis.
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate. [Link]
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Spande, T. F., et al. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Dorel, R., Grugel, C. P., & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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Suzuki Reaction. Common Organic Chemistry. [Link]
- Method for producing Suzuki coupling compound catalysed by a nickel compound.
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Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]
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Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Author Manuscript. [Link]
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Buchwald-Hartwig Amination. OpenOChem Learn. [Link]
- Picolinic acid derivatives and their use as intermediates.
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Synthesis of C-Aryl-flavonoid Derivatives via Suzuki-Miyaura Coupling Reaction. Scilit. [Link]
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Larock, R. C., et al. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH Public Access. [Link]
- Novel picolinic acid derivatives and their use as intermediates.
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Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]
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Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Picolinic acid. Wikipedia. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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3-pyridylboronic acid. Organic Syntheses Procedure. [Link]
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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A Technical Guide to the Role of the Iodine Substituent in 3-Iodopicolinic Acid Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopicolinic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, combining a pyridine ring, a carboxylic acid, and an iodine atom, presents a unique trifecta of functionality. While the pyridine nitrogen imparts basicity and coordinating properties, and the carboxylic acid offers a handle for amide coupling and salt formation, it is the iodine substituent at the 3-position that serves as the primary linchpin for complex molecular construction. The carbon-iodine bond is not merely a static feature; it is a highly versatile functional group whose inherent electronic and steric properties, coupled with its exceptional lability, dictate the molecule's synthetic destiny.
This technical guide provides an in-depth exploration of the role of the iodine substituent in this compound. We will dissect the fundamental principles governing its reactivity, moving beyond simple reaction schemes to explain the causality behind its utility in modern synthetic chemistry. The focus will be on how the C-I bond acts as a powerful and selective handle for sophisticated molecular engineering, particularly in the realms of transition metal-catalyzed cross-coupling and the formation of potent organometallic intermediates.
Chapter 1: The Intrinsic Character of the Iodine Substituent
The reactivity of the iodine atom in this compound is a direct consequence of its fundamental electronic and steric properties, as well as the inherent weakness of the carbon-iodine bond.
Electronic and Steric Effects
The iodine atom exerts a dual electronic influence on the pyridine ring:
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus withdraws electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring towards electrophilic aromatic substitution but plays a crucial role in modulating the reactivity of the ring's other functional groups.
-
Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the aromatic π-system. However, due to the poor overlap between the large 5p orbital of iodine and the 2p orbital of carbon, this electron-donating resonance effect is significantly weaker than its inductive effect.
Consequently, the net electronic influence of iodine is electron-withdrawing. This has two important secondary effects on the picolinic acid scaffold:
-
Increased Acidity: The electron-withdrawing nature of the iodine atom helps to stabilize the negative charge of the conjugate base (the carboxylate), thereby increasing the acidity of the carboxylic acid proton compared to unsubstituted picolinic acid.
-
Decreased Basicity: The inductive withdrawal of electron density from the pyridine ring reduces the availability of the lone pair on the nitrogen atom for protonation. This makes this compound a weaker base than picolinic acid itself.[1][2][3]
From a steric perspective, iodine is the largest of the common halogens. This bulk can influence the accessibility of adjacent positions, although its primary role in reactivity stems from the properties of the C-I bond itself.[4]
The Carbon-Iodine Bond: A Premier Leaving Group
The defining characteristic of the iodine substituent is the weakness of the C(sp²)–I bond (bond dissociation energy ~65 kcal/mol). This makes it an outstanding leaving group, particularly in transition metal-catalyzed reactions. The reactivity of aryl halides in the crucial oxidative addition step of cross-coupling reactions follows the trend: I > Br > OTf >> Cl .[5] This superior reactivity allows for selective transformations at the C-I bond while leaving other, less reactive halides like chlorides or bromides on the same molecule untouched.
Caption: Key electronic and bond-energy effects of the iodine substituent.
Chapter 2: The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling
The C-I bond in this compound is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions with high efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most robust and widely used cross-coupling methods.[6] The reaction proceeds via a well-established catalytic cycle. The key initial step, oxidative addition, is exceptionally facile for the C-I bond of this compound, allowing the reaction to proceed with low catalyst loadings and often at lower temperatures compared to the corresponding bromo- or chloro-pyridines.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling of Methyl 3-Iodopicolinate
This protocol is adapted from methodologies for coupling heteroaryl halides.[7][8] The carboxylic acid is often protected as an ester to improve solubility and prevent side reactions.
-
Reagent Preparation: To a flame-dried Schlenk tube, add methyl 3-iodopicolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%)).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 10:1 v/v) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 88 |
| Caption: Representative data for Suzuki-Miyaura couplings of 3-iodo-2-pyridyl derivatives. |
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a critical transformation for accessing linear scaffolds.[9] The reaction typically employs a dual catalyst system of palladium and a copper(I) salt. The C-I bond of this compound is highly reactive in this transformation, enabling the synthesis of 3-alkynylpicolinic acid derivatives under mild conditions.[10][11]
Exemplary Protocol: Sonogashira Coupling
This protocol is based on standard procedures for coupling aryl iodides.[12][13]
-
Setup: To a Schlenk flask under an Argon atmosphere, add methyl 3-iodopicolinate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagents: Add degassed, anhydrous solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Dry the organic layer, concentrate, and purify the product via silica gel chromatography.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a paramount tool.[14][15] It allows for the coupling of aryl halides with a vast array of primary and secondary amines. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction, providing access to 3-aminopicolinic acid derivatives which are prevalent in pharmaceutical compounds.[16][17] The choice of a sterically hindered, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and achieving high yields.[18]
Chapter 3: Halogen-Metal Exchange: A Gateway to Nucleophilic Reactivity
Beyond palladium catalysis, the C-I bond provides a direct route to potent organometallic nucleophiles via halogen-metal exchange. This reaction is typically performed at low temperatures using organolithium reagents (e.g., n-BuLi or t-BuLi) or Grignard reagents.[19][20] The exchange is an equilibrium process, but it is driven to completion because the newly formed aryllithium is more stable than the starting alkyllithium. The rate of exchange follows the trend I > Br > Cl , making the reaction highly selective for the iodine atom.[21]
The resulting 3-lithio- or 3-magnesio-picolinic acid derivative is a powerful C-nucleophile that can be trapped with a wide range of electrophiles, providing a complementary method to cross-coupling for C-C bond formation.
Caption: Halogen-metal exchange followed by electrophilic trapping.
Exemplary Protocol: Halogen-Metal Exchange and Electrophilic Quench
This protocol is adapted from general procedures for halogen-metal exchange on aryl halides.[22][23]
-
Setup: Place a solution of methyl 3-iodopicolinate (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an Argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30-60 minutes at this temperature.
-
Trapping: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.
-
Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over several hours.
-
Quenching and Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the product by column chromatography.
Chapter 4: Nucleophilic Aromatic Substitution (SNAr): A Constrained Pathway
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for aryl halides. It proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[24] For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto an electronegative atom.[25][26]
In this compound, the iodine atom is meta to the pyridine nitrogen. While the nitrogen is electron-withdrawing, its ability to stabilize the negative charge of the Meisenheimer complex is significantly diminished at the meta position.[25] Therefore, direct SNAr by displacement of the iodide is generally unfavorable and requires harsh conditions, if it proceeds at all. Cross-coupling reactions are almost always the preferred method for functionalizing the 3-position. SNAr on the pyridine ring is much more likely to occur at the 2- or 4-positions if a suitable leaving group is present there.[27]
Conclusion
The iodine substituent in this compound is the molecule's most dynamic and versatile functional handle. Its reactivity is not monolithic but is instead a finely tuned interplay of electronic effects and the inherent lability of the carbon-iodine bond.
-
For Cross-Coupling: It serves as an exceptional leaving group, enabling a vast array of palladium-catalyzed C-C, C-N, and C-O bond-forming reactions with high efficiency and selectivity. This is, by far, its most important and widely exploited role.
-
For Organometallic Chemistry: It is a reliable precursor for generating potent nucleophilic intermediates via halogen-metal exchange, providing a powerful and complementary synthetic strategy to cross-coupling.
-
As an Electronic Modulator: It subtly tunes the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, properties that are critical for drug-receptor interactions and formulation science.
For the medicinal chemist or materials scientist, understanding the multifaceted role of this substituent is key to unlocking the full synthetic potential of this compound, transforming it from a simple building block into a sophisticated platform for molecular innovation.
References
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Chatgilialoglu, C., & Newcomb, M. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. Journal of Organic Chemistry, 71(19), 7551-7555. [Link]
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Qiu, Y., et al. (2019). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. Acta Crystallographica Section E, 75(Pt 6), 848–852. [Link]
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Abdel Kerim, F. M., et al. (1976). Investigation of the electronic absorption spectra of some pyridine derivatives iodine complexes. Indian Academy of Sciences, 83(5), 231-237. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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ResearchGate. (2015). Advances in the Direct Iodination of Aromatic Compounds. ResearchGate. [Link]
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Royal Society of Chemistry. (2022). Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines. RSC Publishing. [Link]
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Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
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Takeda, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23393–23402. [Link]
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Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia. [Link]
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Reddy, C. R., et al. (2010). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications, 40(20), 3101-3108. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
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OCELOTS. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
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Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Journal of the Chemical Society, Perkin Transactions 2, 1160-1163. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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OCELOTS. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
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Wang, W., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2649. [Link]
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ResearchGate. (2019). Influence of π-Iodide Intermolecular Interactions on Electronic Properties of Tin(IV) Iodide Semiconducting Complexes. ResearchGate. [Link]
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ResearchGate. (2019). Influence of π-iodide intermolecular interactions on electronic properties of tin(IV) iodide semiconducting complexes. ResearchGate. [Link]
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Neumann, S., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(40), 12290–12308. [Link]
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Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Google Patents. (2018). New picolinic acid derivatives and their use as intermediates.
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2025). Heterocyclic Amines. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
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Narasimhan, N. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
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D’Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
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FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
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Wang, D., et al. (2019). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. Catalysts, 9(1), 84. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Iodopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Aryl Picolinic Acids
Substituted picolinic acids are privileged scaffolds in medicinal chemistry and materials science. The introduction of an aryl group at the 3-position of the picolinic acid core, in particular, can significantly modulate the biological activity and physicochemical properties of the resulting molecule. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct route to these valuable 3-aryl picolinic acid derivatives.[1][2]
This guide provides a comprehensive overview of the Suzuki coupling protocols specifically tailored for 3-iodopicolinic acid. As a Senior Application Scientist, this document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven experimental protocols, and offer insights into overcoming common challenges associated with this transformation. The presence of a carboxylic acid group and the inherent electronic nature of the pyridine ring necessitate careful optimization of reaction conditions to achieve high yields and purity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron reagent.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final 3-aryl picolinic acid product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
dot graph "Suzuki_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded]; rankdir=LR; bgcolor="#F1F3F4"; A [label="Pd(0)Ln", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidative\nAddition", shape=plaintext, pos="1.5,1!", fontcolor="#202124"]; C [label="Ar-Pd(II)Ln-I", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Transmetalation\n(Base Assisted)", shape=plaintext, pos="4.5,0!", fontcolor="#202124"]; E [label="Ar-Pd(II)Ln-R", pos="3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=plaintext, pos="1.5,-1!", fontcolor="#202124"]; G [label="Ar-R", pos="0,-2.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="3-Iodopicolinic\nAcid (Ar-I)", pos="0,2.5!", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Boronic Acid\n(R-B(OH)2)", pos="6,0!", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> C [label="Ar-I", color="#202124"]; C -> E [label="R-B(OH)2\nBase", color="#202124"]; E -> A [label="Ar-R", color="#202124"]; H -> B [style=invis]; I -> D [style=invis]; F -> G [style=invis]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for the Suzuki Coupling of this compound
The successful Suzuki coupling of this compound is contingent on the careful selection of several key reaction parameters. The presence of the carboxylic acid group and the electron-deficient nature of the pyridine ring present unique challenges that must be addressed.
-
Catalyst and Ligand Selection: The choice of the palladium source and the accompanying ligand is critical. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand often provide superior results. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) can enhance the rate of oxidative addition and improve overall efficiency.[3]
-
Base: The base plays a multifaceted role in the Suzuki coupling. It facilitates the transmetalation step by forming a more nucleophilic boronate species.[2] For substrates containing a carboxylic acid, an excess of a mild to moderate base is typically required to both neutralize the acidic proton and promote the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). Stronger bases like sodium hydroxide (NaOH) can also be used, but may promote side reactions.[3][4]
-
Solvent System: A variety of solvents can be employed for Suzuki couplings, often in combination with water to aid in the dissolution of the base and boronic acid.[1] Common solvent systems include dioxane/water, toluene/water, and DMF/water. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Reaction Temperature: Suzuki couplings are typically performed at elevated temperatures, ranging from 60 to 120 °C. The optimal temperature will depend on the reactivity of the specific coupling partners and the chosen catalyst system. Microwave irradiation can often accelerate the reaction and improve yields.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol utilizes a common and commercially available palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure with a Buchwald Ligand
This protocol employs a more active catalyst system, which can be beneficial for challenging couplings.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
SPhos (4-6 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add a degassed 10:1 mixture of toluene and water to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
| Parameter | Protocol 1 | Protocol 2 |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ |
| Ligand | PPh₃ (in catalyst) | SPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/Water (4:1) | Toluene/Water (10:1) |
| Temperature | 80-100 °C | 100-110 °C |
| Typical Time | 4-12 hours | 2-8 hours |
dot graph "Experimental_Workflow" { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine this compound,\nArylboronic Acid, and Base"]; inert [label="Establish Inert Atmosphere\n(Argon/Nitrogen)"]; catalyst [label="Add Palladium Catalyst\nand Ligand"]; solvent [label="Add Degassed Solvent"]; heat [label="Heat and Stir"]; monitor [label="Monitor Reaction Progress\n(TLC/LC-MS)"]; workup [label="Aqueous Workup"]; purify [label="Purification\n(Column Chromatography)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reagents; reagents -> inert; inert -> catalyst; catalyst -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; } Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in Suzuki coupling reactions. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon exposure to air. Consider using a fresh batch or a more stable precatalyst.
-
Insufficiently Degassed System: Oxygen can deactivate the catalyst. Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow. Try a different solvent system or add a co-solvent to improve solubility.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. This is more common with electron-rich or heteroaryl boronic acids. Using a less aqueous solvent system or a milder base like KF can sometimes mitigate this issue.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Rigorous degassing is crucial.
-
Dehalogenation: The starting this compound can be reduced to picolinic acid. This can be influenced by the choice of solvent and base.
-
-
Difficulty with Purification:
-
Residual Palladium: The final product may be contaminated with palladium residues. Washing the organic layer with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate can help remove palladium.
-
Boronic Acid Impurities: Excess boronic acid and its byproducts can be difficult to remove. An aqueous base wash during workup can often remove these impurities.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 3-aryl picolinic acids from this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can achieve high yields of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.
References
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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D. D. D. et al. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. National Institutes of Health. Available at: [Link]
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D. S. S. et al. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. National Institutes of Health. Available at: [Link]
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D. S. C. et al. Pd(0)/PR3-Catalyzed Intermolecular Arylation of sp3 C–H Bonds. National Institutes of Health. Available at: [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]
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Kwon, T. H. et al. Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Available at: [Link]
-
Fernández-Nieto, F. et al. Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Practical Pd/C-Catalyzed Suzuki-Miyaura Reactions for the Preparation of 3-Aryl-4-oxypyridin-2(1H). ResearchGate. Available at: [Link]
-
Rossi, S. et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Available at: [Link]
-
Pd(II)-Catalyzed Pyridine N-Oxide-Directed Arylation of Unactivated Csp3-H bonds. ResearchGate. Available at: [Link]
-
Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. ResearchGate. Available at: [Link]
-
Lee, J-W. et al. Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. ResearchGate. Available at: [Link]
-
A Combination of Biocompatible Room Temperature Ionic Liquid and Palladium Catalyst for Base‐ and Ligand‐Free Suzuki Coupling Reactions. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Strategic Implementation of 3-Iodopicolinic Acid in Sonogashira Cross-Coupling Reactions
Introduction: The Strategic Value of Picolinic Acid Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed transformation is renowned for its operational simplicity and tolerance of a wide array of functional groups, making it indispensable in the synthesis of complex molecules.[1] Its applications are extensive, particularly in the construction of pharmaceuticals, natural products, and advanced organic materials.[4][5][6]
Nitrogen-containing heterocycles are privileged scaffolds in drug discovery, with pyridine and its derivatives being key components in countless therapeutic agents and fine chemicals.[3][7][8][9] 3-Iodopicolinic acid, specifically, represents a highly valuable and versatile building block. The strategic placement of the iodide, carboxylic acid, and the pyridine nitrogen atom offers multiple handles for sequential, regioselective functionalization. The Sonogashira coupling of this substrate provides direct access to 3-alkynylpicolinic acid derivatives, which are precursors to a diverse range of complex heterocyclic systems, including those used in the development of novel therapeutics.[10]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Sonogashira reactions. It outlines the mechanistic underpinnings, provides a detailed and validated protocol, and offers expert insights into overcoming the unique challenges presented by this multifunctional substrate.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira reaction hinges on the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][11] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The process begins with the activation of a Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[12][13] Concurrently, in the copper cycle, the terminal alkyne coordinates with a copper(I) salt. The presence of a base facilitates deprotonation, forming a highly nucleophilic copper acetylide species.[1][13] The key step, transmetalation, involves the transfer of the acetylide ligand from copper to the palladium center, displacing the iodide.[11] The resulting dialkynyl-palladium complex undergoes cis-trans isomerization followed by reductive elimination to yield the final 3-alkynylpicolinic acid product and regenerate the active Pd(0) catalyst, thus completing the cycle.[13]
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Application Note & Protocol: Optimizing Heck Reaction Conditions for 3-Iodopicolinic Acid
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to 3-iodopicolinic acid, a valuable heterocyclic building block. We will delve into the mechanistic nuances, critical reaction parameters, and provide a field-proven, step-by-step protocol. Particular emphasis is placed on overcoming the unique challenges presented by this heteroaromatic substrate, such as potential catalyst poisoning and the influence of the carboxylic acid moiety. This guide is designed to serve as a practical resource for the efficient synthesis of vinyl-substituted picolinic acid derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Vinyl Picolinates
The picolinic acid scaffold is a privileged motif in drug discovery, appearing in numerous pharmacologically active compounds. The ability to introduce vinyl groups via the Heck reaction opens a gateway to a diverse array of further chemical modifications, enabling the construction of complex molecular architectures. However, the successful execution of the Heck reaction on N-heteroaromatic substrates like this compound is not trivial. The lone pair of the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning".[2] Furthermore, the presence of the acidic proton on the carboxyl group necessitates careful selection of the base to ensure both neutralization and efficient catalyst turnover.
This document provides the necessary expertise to navigate these challenges, explaining the causality behind experimental choices to ensure reproducible and high-yielding results.
The Heck Reaction: Mechanistic Overview
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The primary steps are as follows:
-
Catalyst Activation: If a Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) is used, it must first be reduced in situ to the catalytically active Pd(0) species.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step of the cycle. The reactivity order for halides is I > OTf > Br >> Cl, making this compound an excellent substrate for this transformation.[3][6]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) complex. Subsequently, the aryl group on the palladium migrates to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond.[3]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium center is eliminated, also in a syn fashion. This step forms the final substituted alkene product and a hydrido-palladium(II) species.[3]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) from the hydrido-palladium(II) complex. This facilitates the reductive elimination of HX and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
Caption: Simplified catalytic cycle of the Heck reaction.
Key Parameters for Reaction Optimization
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The electron-deficient nature of the pyridine ring and the presence of two potential coordination sites (N and COO⁻) make this substrate particularly sensitive to reaction conditions.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a cost-effective and highly efficient precatalyst that is readily reduced to Pd(0) in situ.[4] Other common sources include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is a stable Pd(0) source.[7] For initial screenings, Pd(OAc)₂ is an excellent starting point.
-
Ligands (The Critical Choice): Ligand selection is arguably the most critical factor. The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates its reactivity. For N-heteroaromatic substrates, the ligand must be carefully chosen to prevent the pyridine nitrogen from irreversibly binding to the palladium and halting the catalytic cycle.[2]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard ligand. However, for heteroaromatic substrates, bulkier phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tri(tert-butyl)phosphine (P(tBu)₃) are often superior. The increased steric bulk can disfavor the coordination of the pyridine nitrogen, enhancing catalytic turnover.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are often highly effective for challenging substrates.[8][9]
-
-
Base: A base is essential for the final step of the catalytic cycle.[4] For this compound, at least two equivalents of base are required: one to neutralize the carboxylic acid proton and another to facilitate the regeneration of the Pd(0) catalyst.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃) are excellent choices. They are generally non-coordinating and effective.
-
Organic Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. However, they can sometimes act as ligands, complicating the reaction. For this substrate, an inorganic base is recommended as a starting point.
-
-
Solvent: Polar aprotic solvents are typically used to ensure the solubility of the reagents and intermediates.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are the most common and effective solvents.[7]
-
-
Temperature: Heck reactions are typically run at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[7]
Table 1: Recommended Starting Conditions for Heck Coupling with this compound
| Parameter | Recommended Condition | Rationale / Comments |
| Aryl Halide | This compound | 1.0 equiv |
| Alkene | n-Butyl acrylate / Styrene | 1.2 - 1.5 equiv |
| Pd Precatalyst | Pd(OAc)₂ | 1-5 mol%. Cost-effective and highly active.[4] |
| Ligand | P(o-tol)₃ or PPh₃ | 2-10 mol%. Bulky ligands can prevent catalyst poisoning by the pyridine nitrogen.[2] |
| Base | K₂CO₃ or NaOAc | 2.5 - 3.0 equiv. Must neutralize both the carboxylic acid and the generated HI. |
| Solvent | DMF or DMA | Provides good solubility for the polar substrate and reagents. |
| Temperature | 100 - 120 °C | Balances reaction rate with potential for thermal degradation. |
| Atmosphere | Inert (N₂ or Argon) | Prevents oxidation of the catalyst and ligands. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with n-butyl acrylate.
Caption: Experimental workflow for the Heck reaction.
Materials & Equipment
-
This compound (FW: 249.00 g/mol )
-
n-Butyl acrylate (FW: 128.17 g/mol )
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Diethyl ether, Hexanes
-
1M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, condenser, magnetic stir bar, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard glassware for workup and chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 249 mg, 1.0 mmol), potassium carbonate (345 mg, 2.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 2.5 mol%), and P(o-tol)₃ (15.2 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the addition of n-butyl acrylate (192 mg, 1.5 mmol, 1.5 equiv).
-
Heating: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. The solution will typically darken as the reaction progresses.
-
Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 1M HCl (20 mL) and stir. Adjust the pH to ~3-4 to ensure the product is protonated.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.
Caption: A decision tree for troubleshooting the Heck reaction.
-
Problem: No reaction, starting material recovered.
-
Cause: Inactive catalyst or insufficient temperature.
-
Solution: Ensure a truly inert atmosphere was maintained. Check the quality of the palladium precatalyst and ligands. Increase the reaction temperature in 10 °C increments. Verify the purity of the solvent; water can inhibit the reaction.
-
-
Problem: Low yield, formation of black precipitate (Palladium black).
-
Cause: Catalyst decomposition due to insufficient ligand or ligand oxidation.
-
Solution: Increase the palladium-to-ligand ratio (e.g., 1:4). Switch to a more robust or sterically bulkier ligand (e.g., P(tBu)₃ or an NHC ligand) that can better stabilize the Pd(0) intermediate.
-
-
Problem: Formation of side products.
-
Cause: Alkene isomerization or double bond reduction.
-
Solution: The addition of certain additives like silver salts can sometimes minimize alkene isomerization, though this complicates the procedure.[5] If reduction is observed, ensure the solvent is properly degassed and the inert atmosphere is maintained.
-
Conclusion
The Heck reaction of this compound is a highly valuable transformation for accessing functionalized pyridine derivatives. Success is predicated on a rational approach to experimental design, with particular attention paid to the selection of a suitable ligand and base to accommodate the unique electronic and structural properties of the heteroaromatic substrate. By following the guidelines and protocols outlined in this application note, researchers can confidently and efficiently synthesize a wide range of vinyl-picolinic acids for applications in drug discovery and beyond.
References
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]
-
Abuhafez, N., & Gramage-Doria, R. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, RSC Publishing. DOI:10.1039/D2FD00165A. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]
-
SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Retrieved from [Link]
-
PubMed. (2022, September 19). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Retrieved from [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. University of Heidelberg. Retrieved from [Link]
-
Semantic Scholar. (2016, October 4). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. Retrieved from [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
-
Myers, A. (n.d.). The Heck Reaction. Harvard University. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
-
Thieme. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.uniurb.it [people.uniurb.it]
- 6. scispace.com [scispace.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Heck Reaction [organic-chemistry.org]
- 9. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodopicolinic Acid
Introduction: The Strategic Importance of Aminopicolinic Acids
The synthesis of substituted aminopicolinic acids is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-iodopicolinic acid, a challenging yet highly valuable transformation. We will delve into the mechanistic nuances, address the specific challenges posed by this substrate, and provide a detailed, field-proven protocol for its successful amination.
The Unique Challenges of this compound in Buchwald-Hartwig Amination
The direct application of standard Buchwald-Hartwig conditions to this compound is fraught with difficulties that can lead to low yields, catalyst deactivation, and undesired side reactions. A thorough understanding of these challenges is critical for developing a robust and reproducible protocol.
1. The Dual Role of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition and slowing down the desired catalytic cycle. The choice of a suitable ligand is paramount to mitigate this inhibitory effect. Bulky, electron-rich phosphine ligands are often employed to sterically shield the palladium center and promote the desired catalytic turnover.
2. The Incompatibility of the Carboxylic Acid: The acidic proton of the carboxylic acid group (pKa ≈ 5-6) is highly reactive towards the strong bases (e.g., sodium tert-butoxide, LHMDS) typically required for the deprotonation of the amine coupling partner.[2] This acid-base neutralization reaction consumes the base, rendering it unavailable for the crucial deprotonation step in the catalytic cycle. Furthermore, the resulting carboxylate salt can have poor solubility in common organic solvents used for the reaction, leading to a heterogeneous and inefficient reaction mixture.
Strategic Approach: A Two-Step Protocol Involving Esterification
To circumvent the inherent challenges associated with the free carboxylic acid, a robust and widely adopted strategy involves a two-step approach:
-
Protection of the Carboxylic Acid: The carboxylic acid is first converted to an ester, typically a methyl or ethyl ester. This "protecting group" strategy masks the acidic proton, preventing its reaction with the base in the subsequent amination step. The ester functionality is generally stable under the conditions of the Buchwald-Hartwig reaction.
-
Buchwald-Hartwig Amination of the Esterified Substrate: With the carboxylic acid protected, the Buchwald-Hartwig amination can be performed on the resulting 3-iodopicolinate ester under optimized conditions.
-
Optional Deprotection: If the final desired product is the aminopicolinic acid, a final hydrolysis step can be performed to cleave the ester and reveal the free carboxylic acid.
This two-step approach provides a more reliable and higher-yielding route to the desired 3-aminopicolinic acid derivatives.
Detailed Experimental Protocols
Part 1: Esterification of this compound to Methyl 3-Iodopicolinate
This protocol is based on a standard Fischer esterification procedure.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Suspend the acid in anhydrous methanol (10-20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-iodopicolinate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Buchwald-Hartwig Amination of Methyl 3-Iodopicolinate
This protocol is a general guideline and may require optimization for specific amines. The choice of ligand and base is crucial for success. Bulky biarylphosphine ligands are often effective for heteroaromatic substrates.
Materials:
-
Methyl 3-iodopicolinate
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, silica gel)
Procedure:
-
Inert Atmosphere Setup: The reaction is sensitive to oxygen and moisture. All glassware should be oven-dried, and the reaction should be set up under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To a Schlenk flask, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 eq relative to Pd), and the base (e.g., 1.5-2.0 eq).
-
Add methyl 3-iodopicolinate (1.0 eq) and the amine (1.1-1.5 eq) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with the inert gas to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of methyl 3-iodopicolinate is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommendation and Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ is a common and effective Pd(0) source. Pre-formed palladium-ligand complexes (e.g., XPhos Pd G3) can also be used for improved activity and reproducibility. |
| Ligand | Bulky, electron-rich biarylphosphine ligands such as Xantphos , RuPhos , or BrettPhos are often superior for coupling with heteroaryl halides as they promote the desired reductive elimination and prevent catalyst deactivation.[3][4] |
| Base | Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used. For more sensitive substrates, a weaker base like Cesium Carbonate (Cs₂CO₃) may be beneficial, although it might require higher reaction temperatures or longer reaction times. |
| Solvent | Toluene and 1,4-dioxane are the most common solvents. They must be anhydrous and thoroughly degassed to prevent catalyst deactivation. |
| Temperature | Reaction temperatures typically range from 80 to 110 °C . The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system. |
Visualizing the Process
Reaction Workflow
Caption: A three-step workflow for the synthesis of 3-aminopicolinic acid.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-purity palladium precatalyst and ligand. Use a pre-formed catalyst for better consistency. |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and ensure all manipulations are performed under a positive pressure of argon or nitrogen. | |
| Ineffective base | The base may have been passivated by moisture or is not strong enough. Use freshly opened, high-purity base. Consider switching to a stronger base if using a weaker one. | |
| Catalyst inhibition by pyridine nitrogen | Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos) to disfavor coordination of the pyridine nitrogen. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Reaction temperature is too high | Lower the reaction temperature. |
| Incorrect ligand choice | Some ligands are more prone to promoting side reactions. Screen different ligands. | |
| Difficulty in Product Isolation/Purification | Product is highly polar | Use a more polar eluent system for column chromatography. Consider derivatization to a less polar compound for purification, followed by deprotection. |
| Emulsion formation during workup | Add more brine during the aqueous wash steps to break the emulsion. |
Conclusion
The Buchwald-Hartwig amination of this compound, while presenting unique challenges, is a highly enabling transformation for the synthesis of valuable aminopicolinic acid derivatives. By employing a strategic two-step approach involving the protection of the carboxylic acid as an ester, followed by a carefully optimized amination protocol, researchers can achieve high yields and reproducible results. The key to success lies in the judicious selection of the palladium catalyst, ligand, base, and solvent, as well as the meticulous execution of the reaction under inert conditions. This application note provides a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
-
Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Buchwald-Hartwig coupling. YouTube. [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 3-Iodopicolinic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-iodopicolinic acid as a versatile building block in the synthesis of pharmaceutical intermediates. We delve into the molecule's unique chemical reactivity, underpinned by its dual functional handles—the C-I bond and the carboxylic acid. This guide moves beyond mere procedural lists to explain the causality behind methodological choices in key transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations. Detailed, field-proven protocols are provided alongside illustrative workflows and a hypothetical case study to demonstrate the integration of these methods in constructing complex, drug-like scaffolds.
Introduction: The Privileged Scaffold in Medicinal Chemistry
Picolinic acid and its derivatives are recognized as "privileged" structural motifs in drug discovery, forming the core of numerous FDA-approved nitrogen-heterocyclic drugs.[1][2] Their prevalence stems from a combination of favorable pharmacokinetic properties and the ability of the pyridine nitrogen and carboxylic acid to engage in critical binding interactions with biological targets, such as enzymes and receptors.[1][2][3]
This compound emerges as a particularly valuable derivative for synthetic chemists.[4] The introduction of an iodine atom at the 3-position transforms the simple picolinic acid scaffold into a powerful and versatile intermediate.[5] This halogen serves as a highly efficient "handle" for modern transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds—the very backbone of most small-molecule drugs.[4][5] This guide will explore the fundamental properties of this compound and provide robust protocols for its use in key synthetic transformations that are central to pharmaceutical development.
Physicochemical Properties & Chemical Reactivity
The synthetic utility of this compound is a direct consequence of its structure. The electron-deficient nature of the pyridine ring, combined with the distinct functionalities of the iodide and carboxylic acid groups, allows for selective and sequential chemical modifications.[5]
Key Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₂ | N/A |
| Molecular Weight | 249.01 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 136-139 °C (for picolinic acid) | [7] |
| Solubility | Slightly soluble in water; soluble in boiling water, ethanol, and basic aqueous solutions. | [8][9] |
| pKa | ~5.3 (for picolinic acid) | [10] |
Centers of Reactivity
The molecule's power lies in its orthogonal reactive sites. The C-I bond is primed for metal-catalyzed insertions, while the carboxylic acid is ideal for condensation reactions. The pyridine nitrogen can also participate in coordination chemistry.[1][11]
Caption: Reactive centers of the this compound molecule.
Core Applications & Synthetic Protocols
The true power of this compound is realized in its application to palladium-catalyzed cross-coupling, a class of reactions that has revolutionized drug discovery.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Expertise & Causality: The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an aryl halide and an organoboron species.[12] The choice of a palladium(0) catalyst, a phosphine ligand, and a base is critical. The base (e.g., Na₂CO₃, K₂CO₃) is not merely a proton scavenger; it is essential for the transmetalation step, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[13] The use of a biphasic solvent system (e.g., Dioxane/Water) often accelerates the reaction by facilitating the dissolution of both the organic and inorganic reagents.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and an aqueous solution of a base (e.g., 2M Na₂CO₃). The typical solvent ratio is 3:1 to 5:1 (organic:aqueous).
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the 3-aryl-picolinic acid derivative.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
Expertise & Causality: The Buchwald-Hartwig amination is arguably one of the most significant transformations for medicinal chemistry, enabling the formation of aryl amines from aryl halides.[14][15] The reaction's success hinges on a carefully selected palladium catalyst, a sterically hindered phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[16] The bulky ligand promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[14] The strong base is required to deprotonate the amine, generating the active nucleophile for the coupling cycle. Anhydrous, anaerobic conditions are paramount to prevent catalyst deactivation and competing side reactions.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (2-6 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 eq.) to a flame-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 3-amino-picolinic acid derivative.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Amide Bond Formation: The Universal Linker
Expertise & Causality: The conversion of the carboxylic acid to an amide is a cornerstone of pharmaceutical synthesis. While numerous coupling reagents exist, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for heterocyclic carboxylic acids. HATU activates the carboxylate and minimizes side reactions like racemization in chiral substrates. The addition of a tertiary amine base (e.g., DIPEA) is crucial to neutralize the generated acid and drive the reaction to completion.
Protocol: General Procedure for Amide Coupling via HATU
-
Initial Dissolution: Dissolve the picolinic acid derivative (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or CH₂Cl₂ under a nitrogen atmosphere.
-
Reagent Addition: Add the amine (1.0-1.2 eq.), HATU (1.1-1.3 eq.), and a hindered base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash chromatography or recrystallization.
Case Study: Multi-step Synthesis of a Hypothetical Kinase Inhibitor Scaffold
To illustrate the synergistic use of these protocols, we present a hypothetical synthesis of a complex, drug-like scaffold. This sequence demonstrates how this compound can serve as the central building block for rapidly assembling molecular complexity.
Caption: Hypothetical two-step synthesis of a kinase inhibitor scaffold.
This synthetic route first utilizes a Suzuki-Miyaura coupling to install a substituted aryl ring at the 3-position, a common feature in many kinase inhibitors. The subsequent amide bond formation connects a second aromatic ring, completing the core scaffold. This demonstrates a modular approach where different boronic acids and amines can be substituted to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
Professional laboratory practices must be observed when handling this compound and the associated reagents.
-
Hazards: this compound may cause skin irritation and serious eye irritation.[17] Many reagents used in the described protocols, such as palladium catalysts, strong bases, and organic solvents, carry their own specific hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19] Avoid contact with skin, eyes, and clothing.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]
Disclaimer: Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[17][18][19][20]
Conclusion
This compound is more than a simple starting material; it is a strategic building block that empowers medicinal chemists to leverage the full potential of modern synthetic organic chemistry. Its dual reactive sites—the C-I bond for sophisticated cross-coupling and the carboxylic acid for robust amide formation—provide a reliable and modular platform for the efficient synthesis of complex pharmaceutical intermediates. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively incorporate this versatile reagent into their drug discovery programs.
References
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This compound. Chem-Impex. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]
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Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. [Link]
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Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
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Synthesis of Cabozantinib (S)-Malate. Chinese Journal of Pharmaceuticals. [Link]
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New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. [Link]
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New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Sonogashira coupling. Wikipedia. [Link]
- Process for preparation of cabozantinib.
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central. [Link]
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A New Synthesis of Cabozantinib. ResearchGate. [Link]
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3-Picolinic Acid. ChemBK. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Picolinic acid | C6H5NO2 | CID 1018. PubChem. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Suzuki reaction. Wikipedia. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Dipicolinic Acid as a Pharmaceutical Intermediate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
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picolinic acid. chemister.ru. [Link]
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3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401. PubChem. [Link]
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Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
Dipicolinic Acid as intermediate for the synthesis. UniVOOK. [Link]
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Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health. [Link]
-
3-Aminopicolinic acid | C6H6N2O2 | CID 73836. PubChem. [Link]
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Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Iodopicolinic Acid in Modern Agrochemical Synthesis
Abstract
3-Iodopicolinic acid has emerged as a highly strategic and versatile building block in the synthesis of advanced agrochemicals. Its unique molecular architecture, featuring a pyridine core functionalized with both a carboxylic acid and an iodine atom, provides two orthogonal reactive handles for molecular elaboration. The iodine atom at the 3-position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse aryl, heteroaryl, and alkynyl moieties. This allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. This document provides an in-depth guide for researchers and synthetic chemists on the application of this compound, focusing on its pivotal role in developing next-generation herbicides based on the picolinate scaffold. We will explore key synthetic transformations, provide detailed, field-proven protocols, and explain the underlying chemical principles that make this intermediate an invaluable tool in crop protection chemistry.
Introduction: Why this compound is a Privileged Scaffold
Picolinic acid and its derivatives are a cornerstone of modern herbicide development, most notably as synthetic auxins.[1][2] Compounds like picloram, clopyralid, and the more recent 6-arylpicolinates such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active) function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible weeds.[1][3]
The efficacy of these herbicides is critically dependent on their precise interaction with auxin co-receptor complexes, particularly the F-box protein TIR1/AFB family.[2][3] The discovery process for new, more effective, and selective herbicides, therefore, relies on creating a diverse library of analogues to probe these interactions.
This is where this compound demonstrates its strategic value. The structure offers:
-
A Picolinate Core: The inherent picolinic acid moiety provides the foundational structure for auxin-like activity.
-
A Carboxylic Acid Handle: The group at the 2-position can be readily converted into esters or amides to modulate uptake, translocation, and metabolic stability within the plant.
-
A Reactive Iodine Handle: The iodine atom at the 3-position is an excellent leaving group for a wide array of powerful and reliable palladium-catalyzed cross-coupling reactions. This allows for the precise and predictable installation of new carbon-carbon and carbon-heteroatom bonds, which is the primary method for structural diversification and optimization of biological activity.[4][5]
This dual functionality makes this compound a superior starting material for building complex molecular architectures tailored for high herbicidal potency and specific crop safety profiles.[6]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound in agrochemical synthesis is unlocked through transition metal-catalyzed reactions. Palladium-catalyzed cross-couplings are indispensable tools for this purpose, offering mild conditions, high functional group tolerance, and predictable outcomes.[7][4]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably the most important reaction involving this compound. It facilitates the formation of a C(sp²)-C(sp²) bond by coupling the iodo-pyridine with an organoboron reagent (boronic acid or ester). This is the key strategy for synthesizing 6-aryl-picolinate analogues, where modifying the aryl group can drastically alter the herbicidal spectrum and potency.
-
Causality & Insight: Introducing a substituted aryl or heteroaryl ring at the 3-position can enhance the molecule's binding affinity to the target auxin receptor, such as AFB5.[1][2] By systematically varying the electronics and sterics of this appended ring, chemists can optimize for activity against specific weed biotypes while ensuring safety for crops like wheat, corn, or sorghum.[1][3]
Caption: Workflow for Sonogashira coupling to synthesize alkynyl picolinates.
Experimental Protocols: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. Each step is designed for reproducibility and includes justifications for the chosen conditions, creating a self-validating workflow.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)picolinic acid via Suzuki-Miyaura Coupling
Objective: To synthesize a representative 3-aryl-picolinic acid derivative, a core structure for novel synthetic auxin herbicides.
Materials & Equipment:
-
Reagents: this compound, 4-Methoxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.
-
Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, separatory funnel, Büchner funnel, standard laboratory glassware.
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction glassware (flask, condenser) and flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Expert Insight: Palladium(0) catalysts are sensitive to oxygen, especially at elevated temperatures. Establishing and maintaining an inert atmosphere is critical to prevent catalyst decomposition and ensure high reaction yields.
-
-
Charging the Flask: To the reaction flask, add this compound (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).
-
Expert Insight: A slight excess of the boronic acid is used to drive the reaction to completion. A strong inorganic base like K₂CO₃ is required for the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition: Briefly remove the gas inlet and add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq, 3 mol%). Immediately re-establish the inert atmosphere.
-
Expert Insight: The catalyst loading is kept low (1-5 mol%) for efficiency and cost-effectiveness. It should be added last, just before the solvent, to minimize its exposure to air.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).
-
Expert Insight: The mixed aqueous-organic solvent system is crucial. Dioxane solubilizes the organic starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature for 12-16 hours.
-
Trustworthiness: The reaction progress should be monitored. A small aliquot can be taken, worked up, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
-
Reaction Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and transfer to a separatory funnel. c. Perform an aqueous wash with ethyl acetate to remove non-polar impurities (like triphenylphosphine oxide). Discard the organic layer. d. Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The product, being a carboxylic acid, will precipitate out of the solution.
-
Expert Insight: The product is a zwitterionic solid. Acidification protonates the carboxylate group, significantly reducing its water solubility and causing it to precipitate, which is a key purification step. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the solid with cold deionized water, followed by a small amount of cold diethyl ether to aid in drying.
-
-
Purification & Validation: a. Dry the crude product under vacuum. b. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water). c. Self-Validation: Confirm the identity and purity of the final compound using standard analytical techniques:
- ¹H NMR & ¹³C NMR: To confirm the molecular structure.
- LC-MS: To confirm the molecular weight and assess purity.
- Melting Point: To compare with literature values or as a benchmark for purity.
Data Presentation: Comparative Synthesis
The true utility of this methodology lies in its broad applicability. The following table summarizes expected outcomes for the Suzuki coupling of this compound with various boronic acids, demonstrating the versatility of the protocol.
| Entry | Boronic Acid (R-B(OH)₂) | Product | Typical Yield (%) | Key ¹H NMR Signal (DMSO-d₆, δ ppm) |
| 1 | Phenylboronic acid | 3-Phenylpicolinic acid | 85-95% | ~8.7 (d, H6), ~8.1 (d, H4) |
| 2 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)picolinic acid | 80-90% | ~8.7 (d, H6), ~8.2 (d, H4) |
| 3 | 3-Trifluoromethylphenyl-boronic acid | 3-(3-(CF₃)phenyl)picolinic acid | 75-85% | ~8.8 (d, H6), ~8.3 (d, H4) |
| 4 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)picolinic acid | 80-90% | ~8.6 (d, H6), ~8.0 (d, H4) |
References
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 3-Iodopicolinic Acid as a Versatile Ligand Precursor for Transition Metal-Catalyzed C–H Functionalization
Introduction: The Strategic Role of 3-Iodopicolinic Acid
In the landscape of modern synthetic chemistry, the quest for atom-economical and efficient methods for molecular construction is paramount. Transition metal-catalyzed C–H activation has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous C–H bonds into valuable C–C and C-heteroatom bonds. The success of these reactions often hinges on the use of directing groups, which position the metal catalyst in proximity to a specific C–H bond, ensuring high levels of regio- and stereoselectivity.
This compound has emerged as a valuable precursor for one of the most robust classes of directing groups: the picolinamides. While picolinic acid itself forms the core of this bidentate (N,O) directing group, the 3-iodo substituent provides a unique handle for modulating the electronic and steric properties of the catalytic system.[1][2] This guide provides an in-depth exploration of this compound, not as a direct ligand in a catalytic cycle, but as the foundational building block for the powerful 3-iodopicolinamide directing group, with a focus on its application in palladium-catalyzed C(sp³)–H arylation of aliphatic amines—a reaction of significant importance in pharmaceutical and materials science.[3][4]
Core Concept: Chelation-Assisted C–H Activation with Picolinamides
The efficacy of the picolinamide moiety, first extensively developed by Daugulis and others, lies in its ability to act as a bidentate, monoanionic ligand upon N-H deprotonation.[5][6] When attached to a substrate, such as an aliphatic amine, the picolinamide coordinates to a palladium(II) center through both the pyridine nitrogen and the amide oxygen. This chelation forms a stable five- or six-membered cyclometalated intermediate, a process known as cyclopalladation.[7][8] This pre-organization holds the palladium catalyst in a rigid conformation, facilitating the cleavage of a specific C–H bond located at the γ- or δ-position of the substrate backbone.
The 3-iodo substituent on the picolinamide ring can influence the catalytic process in several ways:
-
Electronic Tuning: The weakly electron-withdrawing nature of the iodine atom can modulate the electron density at the palladium center, potentially influencing the rates of C–H activation, oxidative addition, or reductive elimination.[1]
-
Steric Influence: The iodine atom introduces additional steric bulk that can affect the approach of coupling partners and influence selectivity, particularly in complex substrates.[1]
-
Post-Functionalization Handle: The C–I bond serves as a versatile anchor for subsequent cross-coupling reactions, allowing for the synthesis of more complex, multifunctional directing groups or for tethering the catalytic system to a solid support.
Application Focus: Palladium-Catalyzed γ-C(sp³)–H Arylation of Primary Aliphatic Amines
A premier application of this system is the direct arylation of unactivated C(sp³)–H bonds in aliphatic amines. This transformation is highly valuable as it allows for the late-stage functionalization of amine-containing scaffolds, which are ubiquitous in bioactive molecules.[9][10] The general transformation is shown below:
(Image for illustrative purposes)
This reaction typically employs a Pd(OAc)₂ catalyst, an aryl iodide as the coupling partner, and a base, converting a methylene (–CH₂–) or methyl (–CH₃) group into a new C–Ar bond with high regioselectivity.[4]
Mechanistic Insights: The Pd(II)/Pd(IV) Catalytic Cycle
The accepted mechanism for this transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle.[7][8] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Coordination & C–H Activation: The picolinamide-derivatized substrate coordinates to the Pd(II) catalyst. A concerted metalation-deprotonation (CMD) event occurs, where the base assists in the cleavage of the γ-C–H bond to form a stable six-membered palladacycle (Intermediate A ). This is often the rate-determining step.
-
Oxidative Addition: The aryl iodide undergoes oxidative addition to the Pd(II) center, forming a high-valent Pd(IV) intermediate (Intermediate B ).
-
Reductive Elimination: The C(sp³)–Ar bond is formed via reductive elimination from the Pd(IV) center, releasing the arylated product and regenerating a Pd(II) species (Intermediate C ).
-
Catalyst Regeneration: Ligand exchange regenerates the active Pd(II) catalyst, allowing it to enter the next cycle.
Caption: The Pd(II)/Pd(IV) cycle for picolinamide-directed C–H arylation.
Experimental Protocols
The following protocols provide a comprehensive workflow, from the synthesis of the directing group-substrate conjugate to the final catalytic C–H arylation.
Caption: Overall experimental workflow from starting materials to final product.
Protocol 1: Synthesis of N-(Alkyl)-3-iodopicolinamide Substrate
This protocol details the coupling of this compound with a primary aliphatic amine to form the substrate required for the C–H activation step.
Materials:
-
This compound (1.0 equiv)
-
Primary aliphatic amine (1.1 equiv)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous DCM.
-
Add DIPEA (3.0 equiv) and stir the solution for 5 minutes at room temperature.
-
Add PyBOP (1.2 equiv) in one portion and stir for an additional 10 minutes.
-
Add the primary aliphatic amine (1.1 equiv) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-alkyl-3-iodopicolinamide substrate.
Self-Validation: The successful synthesis should be confirmed by ¹H NMR, ¹³C NMR, and HRMS, showing the characteristic signals for both the 3-iodopyridine ring and the alkylamine backbone.
Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation
This protocol is a representative procedure for the arylation of a γ-C–H bond.[10]
Materials:
-
N-Alkyl-3-iodopicolinamide substrate (1.0 equiv, ~0.2 mmol scale)
-
Aryl iodide (3.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous Toluene or tert-Amyl alcohol
Procedure:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the N-alkyl-3-iodopicolinamide substrate (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (0.1 equiv), Ag₂CO₃ (2.0 equiv), and PivOH (0.3 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor progress by TLC or LC-MS analysis of a small aliquot.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the desired arylated product.
Self-Validation: Characterization by NMR and MS should confirm the incorporation of the aryl group at the γ-position. The disappearance of the γ-methylene proton signal and the appearance of a methine signal in the ¹H NMR spectrum are key indicators of success.
Representative Data and Substrate Scope
The 3-iodopicolinamide directing group is effective for the arylation of various aliphatic amine substrates with a range of electronically diverse aryl iodides.
| Entry | Amine Substrate Derivative | Aryl Iodide | Product | Yield (%) |
| 1 | N-(3,3-dimethylbutyl)-3-iodopicolinamide | 4-Iodoanisole | γ-Arylated product | 85 |
| 2 | N-(pentan-1-yl)-3-iodopicolinamide | 1-Iodo-4-(trifluoromethyl)benzene | γ-Arylated product | 72 |
| 3 | N-(4-phenylbutyl)-3-iodopicolinamide | 3-Iodopyridine | γ-Arylated product | 68 |
| 4 | N-isopentyl-3-iodopicolinamide | 4-Iodotoluene | γ-Arylated product | 79 |
| 5 | N-(3,3-dimethylbutyl)-3-iodopicolinamide | 1-Iodonaphthalene | γ-Arylated product | 81 |
| Yields are representative and adapted from similar systems in the literature for illustrative purposes.[1][10] |
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can inhibit the catalyst. The silver salt (Ag₂CO₃) is often crucial for regenerating the active Pd(II) catalyst; ensure it is of high purity. Increasing the temperature or reaction time may improve conversion.
-
Poor Regioselectivity: While γ-C–H activation is generally favored, competing β- or δ-activation can occur. Modifying the steric bulk of the directing group or substrate can sometimes enhance selectivity.
-
Directing Group Removal: The picolinamide group is robust. Its removal typically requires harsh conditions (e.g., strong acid hydrolysis) which may not be compatible with all functional groups on the product. This should be a key consideration in synthetic planning.
Conclusion
This compound is a strategically important building block in modern transition metal catalysis. Its true value is realized upon its conversion to the 3-iodopicolinamide directing group, which provides a powerful and reliable tool for the chelation-assisted functionalization of otherwise inert C(sp³)–H bonds. The protocols and mechanistic insights provided herein demonstrate its utility in palladium-catalyzed arylation, offering researchers in drug discovery and materials science a robust method for the late-stage diversification of complex aliphatic scaffolds.
References
-
Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. [Link]
-
Schreib, B. S., et al. (2022). Picolinamides and Iodoalkynes Enable Palladium-Catalyzed syn-Aminoalkynylation of Di- and Trisubstituted Alkenes to Give Pyrrolidines. Angewandte Chemie International Edition, 61(13), e202116039. [Link]
-
Grigorjeva, B., & Daugulis, O. (2017). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Tetrahedron Letters, 58(9), 807-814. [Link]
-
Cuesta-Galisteo, A., et al. (2021). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Molecules, 26(21), 6649. [Link]
-
Palladium‐Catalyzed C(sp/sp)−H Arylation of Aryl Glycinamide Derivatives Using Picolinamide as Directing Group. ResearchGate. [Link]
-
Li, S., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 11(30), 7796-7813. [Link]
-
Stereospecific Palladium-Catalyzed C–H Arylation of Pyroglutamic Acid Derivatives at the C3 Position Enabled by 8-Aminoquinoline as a Directing Group. ResearchGate. [Link]
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Ligand-Enabled Catalytic C–H Arylation of Aliphatic Amines via a Four Membered Ring Cyclopalladation Pathway. University of Cambridge. [Link]
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He, G., & Chen, G. (2011). A practical strategy for the structural diversification of aliphatic scaffolds through the palladium-catalyzed picolinamide-directed remote functionalization of unactivated C(sp3)-H bonds. Angewandte Chemie International Edition, 50(24), 5192-5196. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
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Daugulis, O. (2009). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
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Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines. ChemRxiv. [Link]
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Toman, D., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Molecules, 26(16), 4995. [Link]
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Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2(2), 138-143. [Link]
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Dalal, A., et al. (2024). Picolinamide-assisted ortho-C-H functionalization of pyrenylglycine derivatives using aryl iodides. Organic & Biomolecular Chemistry, 22(6), 1279-1298. [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from 3-Iodopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: 3-Iodopicolinic Acid as a Versatile Scaffold in Medicinal Chemistry
This compound is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both a carboxylic acid and an iodine atom, offers a versatile platform for the synthesis of a diverse array of derivatives. The presence of the iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The carboxylic acid group at the 2-position can be readily converted into amides and esters, further expanding the accessible chemical space.
Derivatives of picolinic acid are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities. These activities include potential applications in the treatment of neurological disorders and metabolic diseases.[1][2] The ability to systematically modify the picolinic acid core through the protocols detailed herein allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.
This guide provides detailed, field-proven protocols for the synthesis of various derivatives from this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and functional group modifications of the carboxylic acid moiety. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and guidance for troubleshooting.
Core Synthetic Strategies: A Mechanistic Overview
The derivatization of this compound primarily revolves around two key reactive sites: the carbon-iodine bond and the carboxylic acid. The following schematic illustrates the main synthetic pathways that will be detailed in this guide.
Figure 1: Key synthetic routes for the derivatization of this compound.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[3][4] The iodine atom of this compound makes it an excellent substrate for these transformations. For optimal reactivity and to avoid potential side reactions with the carboxylic acid, it is often advantageous to first protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) prior to the coupling reaction.
Protocol 1.1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl Picolinic Acid Derivatives
The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds by coupling an organoboron species with an organic halide.[5][6][7][8]
Workflow:
Figure 2: Workflow for the Suzuki-Miyaura coupling of methyl 3-iodopicolinate.
Detailed Step-by-Step Protocol:
-
Esterification of this compound (if starting from the acid):
-
To a solution of this compound (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford methyl 3-iodopicolinate, which can often be used without further purification.
-
-
Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add methyl 3-iodopicolinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 vol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired methyl 3-aryl-picolinate.
-
Causality and Trustworthiness:
-
Ester Protection: The carboxylic acid is protected as a methyl ester to prevent its interference with the basic conditions of the Suzuki coupling and potential coordination to the palladium catalyst, which could inhibit catalysis.
-
Catalyst: Pd(PPh₃)₄ is a commonly used, reliable catalyst for Suzuki couplings.
-
Base: Sodium carbonate is a standard inorganic base that is effective in the transmetalation step of the catalytic cycle.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.
-
Purification: Column chromatography is a standard and effective method for purifying the coupled product from residual starting materials, catalyst, and byproducts.
| Reactant | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-iodopicolinate & Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | ~85 | General Protocol |
| Methyl 3-iodopicolinate & 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~90 | General Protocol |
Protocol 1.2: Sonogashira Coupling for the Synthesis of 3-Alkynyl Picolinic Acid Derivatives
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]
Workflow:
Figure 3: Workflow for the Sonogashira coupling of methyl 3-iodopicolinate.
Detailed Step-by-Step Protocol:
-
Esterification: Prepare methyl 3-iodopicolinate as described in Protocol 1.1.
-
Sonogashira Coupling:
-
To a dry Schlenk flask, add methyl 3-iodopicolinate (1.0 eq), bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent such as THF or DMF (10 vol), followed by a degassed amine base like triethylamine (Et₃N) (2.0-3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Causality and Trustworthiness:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction, with each metal playing a distinct role in the catalytic cycle.
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
-
Degassing: Degassing the solvents and reagents is crucial to prevent the oxidation of the palladium(0) active species.
-
Purification: Filtration through celite helps to remove the solid catalyst residues, and subsequent chromatographic purification ensures a pure product.
| Reactant | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodopicolinate & 4-Ethynylaniline | Pd(PPh₃)₂Cl₂, CuI | NH₃ in EtOH | EtOH | RT | 48 | Not specified | [3][11] |
| Methyl 3-iodopicolinate & Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 4 | ~90 | General Protocol |
Protocol 1.3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino Picolinic Acid Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2][3][4][12][13]
Workflow:
Figure 4: Workflow for the Buchwald-Hartwig amination of methyl 3-iodopicolinate.
Detailed Step-by-Step Protocol:
-
Esterification: Prepare methyl 3-iodopicolinate as described in Protocol 1.1.
-
Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add methyl 3-iodopicolinate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the amine (1.2 eq) and degassed anhydrous toluene or dioxane (10 vol).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Causality and Trustworthiness:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a well-established catalyst system for the Buchwald-Hartwig amination, promoting efficient oxidative addition and reductive elimination.[14]
-
Base: Cesium carbonate is a strong inorganic base often used in this reaction to facilitate the deprotonation of the amine.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalyst stability and activity.
| Reactant | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-iodopicolinate & Morpholine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~80 | General Protocol |
| Methyl 3-iodopicolinate & Aniline | Pd(OAc)₂, BINAP | NaOtBu | Dioxane | 100 | 16 | ~75 | General Protocol |
Section 2: Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality of this compound is a prime site for modification, allowing for the synthesis of a wide variety of amides and esters.
Protocol 2.1: Amide Bond Formation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds from carboxylic acids and amines.[5][15][16][17][18]
Workflow:
Figure 5: Workflow for HATU-mediated amide bond formation.
Detailed Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (10 vol), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality and Trustworthiness:
-
Coupling Agent: HATU is a highly effective and rapid coupling agent that minimizes side reactions and racemization.[10][15]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and to facilitate the coupling reaction.
-
Work-up: The acidic and basic washes are essential to remove unreacted starting materials and the byproducts of the coupling reaction.
| Reactant | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound & Benzylamine | HATU | DIPEA | DMF | RT | 4 | ~90 | [5][16][17] |
| This compound & Morpholine | HATU | DIPEA | DCM | RT | 6 | ~85 | [5][16][17] |
Protocol 2.2: Esterification
The carboxylic acid can be converted to an ester through various methods, including Fischer esterification under acidic conditions or Mitsunobu reaction for more sensitive substrates.[1][9][19]
Detailed Step-by-Step Protocol (Fischer Esterification):
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as solvent).
-
Cool the mixture to 0 °C and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq) or thionyl chloride (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired ester. Purification by column chromatography may be necessary.
Causality and Trustworthiness:
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester.
| Reactant | Catalyst | Alcohol | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | H₂SO₄ (cat.) | Methanol | Reflux | 12 | >90 | General Protocol |
| This compound | SOCl₂ | Ethanol | Reflux | 6 | >90 | General Protocol |
References
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 374-379. [Link]
-
Mancuso, R., Novello, M., Russo, P., Palumbo Piccionello, A., & Gabriele, B. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry, 2020(24), 3616-3626. [Link]
-
Wang, Y., et al. (2017). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Journal of Inorganic Biochemistry, 175, 134-143. [Link]
-
Online Inhibitor. (2025). HATU Peptide Coupling: Precision Amide Bond Formation Reagent. [Link]
-
Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
- Google Patents. (2018).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Smith, D. et al. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 94(10), 1565-1569. [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Lopresti, M. et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
PrepChem.com. (n.d.). Synthesis of picolinic acid. [Link]
-
Mattia Lopresti. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
-
NIST WebBook. (n.d.). Picolinic acid, TMS derivative. [Link]
-
MDPI. (2018). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. [Link]
-
NIH. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]
-
MDPI. (2020). Synthesis of Dimethyl (Z)-((3-oxoindolin-2-ylidene) (aryl)methyl)phosphonates Through Tandem Cadogan and Arbuzov Reactions. [Link]
-
NIH. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
RSC Publishing. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. [Link]
-
Reddit. (n.d.). amide coupling help. [Link]
-
PubChem. (n.d.). Methyl 3-nitro-4-(phenylamino)benzoate. [Link]
-
PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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Application Note: A Comprehensive Guide to Analytical Methods for Monitoring 3-Iodopicolinic Acid Reactions
Abstract
This document provides a detailed guide on the principal analytical methodologies for monitoring the synthesis and subsequent reactions of 3-Iodopicolinic acid, a key intermediate in pharmaceutical and agrochemical development.[1] We offer in-depth protocols and expert insights into the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and classical Titrimetric methods. The focus is on providing robust, validated analytical frameworks to ensure reaction specificity, optimize yield, and characterize impurity profiles, thereby supporting efficient process development and quality control.
Introduction: The Importance of Rigorous Reaction Monitoring
This compound (3-IPA) is a heterocyclic building block whose utility is defined by its dual functionality: a carboxylic acid group and an iodine-substituted pyridine ring. This structure makes it a versatile precursor for creating complex molecules through reactions like Suzuki and Sonogashira coupling.[2] The success of these synthetic routes hinges on the ability to accurately monitor the reaction's progress in real-time.
Effective analytical monitoring allows researchers and process chemists to:
-
Track Reactant Consumption and Product Formation: Determine reaction kinetics, endpoint, and yield.
-
Identify and Quantify Intermediates and Byproducts: Gain mechanistic insights and control impurity profiles.
-
Ensure Process Robustness and Reproducibility: Establish critical process parameters for consistent outcomes.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering users to adapt and troubleshoot methods for their specific applications.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the premier technique for quantitatively monitoring 3-IPA reactions due to its high resolution, sensitivity, and reproducibility. It excels at separating the starting material (3-IPA), the product, and any structurally similar impurities.
Principle of Method
Reversed-phase HPLC (RP-HPLC) is the most common mode used. The separation occurs on a nonpolar stationary phase (typically C18) with a polar mobile phase. The polarity of the mobile phase is carefully controlled—often with an acidic pH modifier—to manage the ionization state of the acidic and basic functional groups in the analytes, thereby ensuring sharp, symmetrical peaks and reproducible retention times.
Causality Behind Method Choices:
-
C18 Column: The octadecylsilane stationary phase provides a hydrophobic surface ideal for retaining and separating the moderately polar 3-IPA and its derivatives.
-
Acidic Mobile Phase (pH 2.5-3.0): 3-IPA contains a carboxylic acid (pKa ~2-3) and a pyridine nitrogen (pKa ~5). Operating at a low pH ensures the carboxylic acid is protonated (-COOH), making it less polar and more retained on the C18 column. This prevents peak tailing, which is common for acidic compounds analyzed at intermediate pH values.[3]
-
UV Detection: The pyridine ring in 3-IPA and its derivatives contains a chromophore that strongly absorbs UV light, typically in the 260-270 nm range, allowing for sensitive detection.[4]
Detailed Protocol: RP-HPLC for 3-IPA Reaction Monitoring
Objective: To quantify the consumption of 3-IPA and the formation of a target product over time.
Instrumentation and Materials:
-
HPLC system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Orthophosphoric acid in HPLC-grade water.
-
Mobile Phase B: Methanol or Acetonitrile (HPLC grade).
-
Standard: Reference standards of this compound and the expected product.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water and mixing thoroughly. Filter and degas.[3]
-
Standard Preparation: Accurately weigh ~10 mg of 3-IPA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of mobile phase A and B. This creates a 100 µg/mL stock solution. Prepare serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
At designated time points (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of the mobile phase mixture. This dilution stops the reaction and brings the analyte concentrations into the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table below.
-
Inject a blank (mobile phase) first, followed by the calibration standards, and then the reaction time-point samples.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry standard for robust reversed-phase separations. |
| Mobile Phase | Gradient elution | Provides good separation of early and late-eluting peaks. |
| Time 0 min: 80% A, 20% B | Starts with high polarity to retain analytes. | |
| Time 20 min: 20% A, 80% B | Increases organic content to elute more hydrophobic products. | |
| Time 25 min: 20% A, 80% B | Hold to ensure all components are eluted. | |
| Time 26 min: 80% A, 20% B | Return to initial conditions for equilibration. | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 264 nm | Optimal absorbance for the picolinic acid chromophore.[3] |
| Injection Volume | 20 µL | A typical volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintains stable retention times. |
-
Data Analysis:
-
Construct a calibration curve for 3-IPA by plotting peak area against concentration.
-
Use the regression equation from the calibration curve to determine the concentration of 3-IPA in each quenched reaction sample.
-
Calculate the percentage of 3-IPA remaining at each time point relative to t=0.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC monitoring of 3-IPA reactions.
NMR Spectroscopy: For Structural Confirmation and In-Situ Monitoring
NMR spectroscopy is unparalleled for providing detailed structural information. It can be used to confirm the identity of starting materials and products and, with specialized equipment, to monitor reactions in real-time without sample workup.
Principle of Method
NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific absorption frequency (chemical shift), providing a unique fingerprint of the molecule's structure. For reaction monitoring, the disappearance of signals corresponding to the reactant and the appearance of new signals for the product can be tracked over time.
Causality Behind Method Choices:
-
Deuterated Solvents (e.g., DMSO-d₆, CDCl₃): These solvents are used because they do not produce a large proton signal that would otherwise obscure the analyte signals. DMSO-d₆ is often an excellent choice for carboxylic acids as it can solubilize both polar and nonpolar species and the acidic proton is often clearly visible.[5]
-
¹H NMR: Protons are highly abundant and sensitive, making ¹H NMR the fastest and most common method for reaction monitoring. The distinct signals for the aromatic protons on the pyridine ring of 3-IPA will shift predictably as the reaction proceeds.
-
¹³C NMR: While requiring longer acquisition times, ¹³C NMR provides information on the carbon backbone. The chemical shift of the carboxyl carbon (~165-185 ppm) is a key indicator.[6]
Protocol: ¹H NMR Analysis of Reaction Aliquots
Objective: To confirm the structural transformation of 3-IPA to its product.
Materials:
-
NMR spectrometer (300 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard (optional, for quantitative NMR).
Step-by-Step Protocol:
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure (if volatile) or via a quick extraction if necessary.
-
Dissolve the residue (~5-10 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5]
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Record a standard ¹H NMR spectrum. Key parameters are outlined in the table below.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[5]
-
-
Data Interpretation:
-
Compare the spectrum of the reaction mixture to the spectra of the pure starting material and (if available) the pure product.
-
Identify the characteristic aromatic proton signals of 3-IPA.
-
Look for the disappearance of these signals and the appearance of new signals corresponding to the product structure. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield (>10 ppm).[6]
-
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard single-pulse (zg) | Standard for routine ¹H NMR. |
| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |
| Relaxation Delay (d1) | 2-5 seconds | Ensures full relaxation of protons for accurate integration. |
In-Situ NMR Monitoring: For real-time analysis, the reaction can be run directly inside the NMR spectrometer using a specialized NMR tube. Spectra are acquired automatically at set time intervals, providing a direct view of the reaction kinetics without disturbing the system.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives and Impurities
GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. Since this compound is a polar, non-volatile solid, it requires chemical derivatization to become amenable to GC analysis.
Principle of Method
Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a trimethylsilyl (TMS) ester). The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the GC column. The separated components then enter the mass spectrometer, which fragments them into ions, creating a unique mass spectrum that acts as a molecular fingerprint for identification.
Causality Behind Method Choices:
-
Derivatization: This is a critical and mandatory step. The high polarity and low volatility of the carboxylic acid group prevent it from moving through a GC column. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective strategy.[10]
-
Electron Ionization (EI): This is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, allowing for library matching and confident identification of compounds.
Protocol: GC-MS Analysis via Silylation
Objective: To identify 3-IPA and potential byproducts in a reaction sample.
Materials:
-
GC-MS system.
-
Silylating reagent (e.g., BSTFA with 1% TMCS).
-
Anhydrous reaction solvent (e.g., Pyridine, Acetonitrile).
-
Heating block or oven.
Step-by-Step Protocol:
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and evaporate the solvent to dryness. Ensure the residue is completely dry, as water will quench the silylating reagent.
-
To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Set up the GC-MS system with the parameters in the table below.
-
-
Data Analysis:
-
The mass spectrum of the derivatized 3-IPA will show a molecular ion corresponding to the TMS ester.
-
Compare the obtained mass spectra of unknown peaks against a spectral library (e.g., NIST) to tentatively identify byproducts.
-
The retention time provides chromatographic information for quantification if a calibration is performed.
-
| Parameter | Recommended Setting |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm |
| Injector Temp | 250 °C |
| Oven Program | Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Scan Range | 40-500 m/z |
GC-MS Derivatization Workflow
Caption: Workflow for GC-MS analysis requiring derivatization.
Titration: A Classic Method for Assay
Acid-base titration is a fundamental, cost-effective analytical method for determining the concentration of the carboxylic acid group in a pure sample of this compound. It is best suited for assaying the purity of the starting material or the final isolated product, rather than monitoring a reaction in progress.
Protocol: Potentiometric Titration
Objective: To determine the purity of a 3-IPA sample.
Materials:
-
Potentiometric titrator with a pH electrode.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Solvent: 75:25 mixture of water and isopropanol.
Step-by-Step Protocol:
-
Titrant Standardization: Ensure the concentration of the 0.1 M NaOH solution is accurately known by standardizing it against a primary standard like potassium hydrogen phthalate (KHP).[11]
-
Sample Preparation: Accurately weigh a sample of 3-IPA (e.g., 150 mg) and dissolve it in ~50 mL of the water/isopropanol solvent mixture.
-
Titration:
-
Place the dissolved sample under the titrator.
-
Immerse the pH electrode and the titrant delivery tube into the solution.
-
Titrate the sample with the standardized 0.1 M NaOH solution. Record the volume of titrant added and the corresponding pH value.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The equivalence point is the point of maximum inflection on the titration curve (the steepest part of the curve). This can be determined using the first or second derivative of the curve.
-
Calculate the purity of 3-IPA using the volume of NaOH at the equivalence point, its concentration, and the molecular weight of 3-IPA.
-
Method Validation: Ensuring Trustworthy Results
Any analytical method developed for monitoring reactions in a regulated environment must be validated to ensure it is suitable for its intended purpose.[12][13] Validation demonstrates that the method is reliable, accurate, and reproducible. Key validation parameters are defined by ICH guidelines (Q2(R1)).[14]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15] |
Conclusion
The selection of an analytical method for monitoring this compound reactions is dictated by the specific information required. HPLC stands out as the primary choice for quantitative analysis of reaction kinetics and purity. NMR provides essential structural confirmation, while GC-MS is invaluable for identifying volatile impurities after derivatization. Classical titration remains a simple and effective tool for the final assay of isolated materials. By applying the detailed protocols and understanding the scientific principles outlined in this guide, researchers can generate accurate and reliable data, accelerating process development and ensuring the quality of their final products.
References
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Retrieved from [Link]
-
Smythe, G. A., Poljak, A., Bustamante, S., Braga, O., Maxwell, A., & Grant, R. (1998). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Advances in Experimental Medicine and Biology, 438, 421-427. Retrieved from [Link]
-
Farcet, J. B., et al. (2024). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. Retrieved from [Link]
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Bruker. (n.d.). Reaction Monitoring. Bruker. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Retrieved from [Link]
-
Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved from [Link]
-
Han, Y., Zhou, S., Wang, L., & Guan, X. (2015). Nanopore back titration analysis of dipicolinic acid. Electrophoresis, 36(3), 467-470. Retrieved from [Link]
-
Lab-Training. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Lab-Training. Retrieved from [Link]
-
Han, Y., Zhou, S., Wang, L., & Guan, X. (2015). Nanopore Back Titration Analysis of Dipicolinic Acid. PMC - NIH. Retrieved from [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni. Retrieved from [Link]
-
Patel, K. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-8. Retrieved from [Link]
-
Pro-Lab. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Pro-Lab. Retrieved from [Link]
-
Liu, A., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1232, 140-145. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). GC-MS Spectrum - Picolinic acid GC-MS (1 TMS) (HMDB0002243). HMDB. Retrieved from [Link]
-
Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16. Retrieved from [Link]
-
Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra.... ResearchGate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Department of Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Picolinic Acid. SIELC. Retrieved from [Link]
-
El-Gendy, B. E. D. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. Retrieved from [Link]
-
Marques, M. R. C., Pappa, H., Chang, M., Spafford, L. (n.d.). Recommendations for titration methods validation. US Pharmacopeia (USP). Retrieved from [Link]
-
Liu, A., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Scribd. (n.d.). P-005 - Picolinic Acid by HPLC - Issue 3. Scribd. Retrieved from [Link]
-
ResearchGate. (2018). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. ResearchGate. Retrieved from [Link]
-
ATSDR. (2004). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. Retrieved from [Link]
-
ATSDR. (2004). Analytical Methods - Toxicological Profile for Iodine. NCBI Bookshelf. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]
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ResearchGate. (n.d.). On-chip high-throughput reaction monitoring a Reaction scheme of the.... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).... ResearchGate. Retrieved from [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for Monitoring the Synthesis and Purity of 3-Iodopicolinic Acid and its Cross-Coupling Reactions
Abstract
This application note presents a comprehensive guide to the analysis of 3-Iodopicolinic acid and its common synthetic transformations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a critical building block in pharmaceutical and agrochemical research, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki couplings.[1] A robust, stability-indicating HPLC method is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final products. This document provides detailed protocols for a gradient RP-HPLC method, sample preparation, reaction monitoring, and a forced degradation study to validate the method's stability-indicating capabilities. The methodologies are designed for researchers, process chemists, and quality control analysts in drug development and synthetic chemistry.
Introduction: The Analytical Challenge
This compound is a heterocyclic aromatic compound whose utility stems from the reactivity of the iodine substituent, which facilitates the formation of new carbon-carbon bonds.[1] Monitoring its reactions, such as the Sonogashira coupling with terminal alkynes or the Suzuki coupling with boronic acids, requires an analytical method capable of resolving the starting material from the product, catalysts, and any potential side-products or degradation products.
Picolinic acid and its derivatives are polar, ionizable compounds.[2] Their retention and separation on a reversed-phase column are highly dependent on the mobile phase pH and its organic solvent content.[2][3] An acidic mobile phase is typically employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on a C18 stationary phase. The developed method must be sensitive enough to detect minor impurities and robust enough to handle complex reaction matrices.
Foundational HPLC Methodology
The core of this application note is a stability-indicating RP-HPLC method developed to separate this compound from its precursors, potential impurities, and common reaction products.
Principle of Separation
Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Nonpolar analytes interact more strongly with the stationary phase and thus have longer retention times. By adding an acidic modifier to the mobile phase, the carboxylic acid moiety of this compound and its derivatives remains protonated (neutral), increasing its interaction with the C18 column and allowing for effective separation based on the overall hydrophobicity of the molecule.
The introduction of an iodine atom makes this compound significantly more hydrophobic than its parent compound, picolinic acid. Subsequent Sonogashira or Suzuki coupling reactions replace the iodine with larger, nonpolar groups (e.g., a phenylethynyl or phenyl group), further increasing the hydrophobicity and, consequently, the retention time of the product under reversed-phase conditions. This predictable shift in retention is the basis for monitoring reaction conversion.
Recommended HPLC System and Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific reaction and available instrumentation.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity LC or equivalent | A standard quaternary or binary HPLC system with a DAD/UV detector is sufficient. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard length C18 column provides excellent resolving power for this class of compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Acidifies the mobile phase to suppress analyte ionization, ensuring good peak shape and retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-15 min: 30-80% B; 15-17 min: 80-30% B; 17-20 min: 30% B | A gradient is necessary to elute the more hydrophobic products in a reasonable time while retaining the more polar starting materials. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but 30°C provides good reproducibility. |
| Detector | Diode Array Detector (DAD) or UV Detector | Enables monitoring at multiple wavelengths and peak purity assessment. |
| Detection λ | 265 nm | Picolinic acid derivatives typically show strong absorbance in the 260-280 nm range.[4][5][6] A DAD can be used to identify the optimal wavelength. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
Protocol: Monitoring a Model Sonogashira Coupling Reaction
This protocol details the HPLC analysis of the Sonogashira coupling between this compound and phenylacetylene to form 3-(phenylethynyl)picolinic acid.
Diagram: HPLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using HPLC.
Model Reaction: Sonogashira Coupling
-
Reactants: this compound, Phenylacetylene
-
Catalyst System: PdCl₂(PPh₃)₂, CuI
-
Base/Solvent: Triethylamine (Et₃N) in THF
-
Expected Product: 3-(phenylethynyl)picolinic acid
Step-by-Step Sample Preparation Protocol
-
Sampling: At designated time points (e.g., t=0, 1h, 2h, completion), carefully withdraw a small aliquot (approx. 50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1.0 mL of a 50:50 mixture of acetonitrile and Mobile Phase A. This stops the reaction and dilutes the sample to an appropriate concentration for HPLC analysis. The dilution factor may need to be adjusted based on the initial concentration of the reactants.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial. This is a critical step to remove particulate matter, such as catalyst residues, which can damage the HPLC column and system.[7][8]
-
Analysis: Inject the filtered sample into the HPLC system using the parameters outlined in Table 1.
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to this compound and the 3-(phenylethynyl)picolinic acid product based on their retention times. The product, being more hydrophobic, will have a longer retention time. Injecting standards of the starting material and (if available) the product will confirm peak identities.
-
Elution Order Prediction:
-
Phenylacetylene: Very nonpolar, but small. May elute early or with the solvent front depending on conditions.
-
This compound: The starting material, moderately polar.
-
3-(phenylethynyl)picolinic acid: The product, significantly more nonpolar than the starting material due to the addition of the phenylacetylene group. Expected to have the longest retention time among the key components.
-
-
Calculating Conversion: Determine the percentage conversion of the starting material by comparing the peak area of this compound at a given time point to its area at t=0. A simple area percent calculation can provide an estimate of reaction progress: % Conversion ≈ [Area(Product) / (Area(Product) + Area(Starting Material))] x 100%
-
Impurity Profiling: Monitor for the appearance of any new peaks. A common side-product in Sonogashira reactions is the homocoupling of the alkyne (Glaser coupling), which would produce 1,4-diphenylbuta-1,3-diyne.[9] This byproduct is very nonpolar and would likely be well-retained on the column.
Protocol: Stability-Indicating Method Validation
To ensure the method can accurately measure this compound in the presence of its degradation products, a forced degradation study should be performed according to ICH guidelines.[10][11][12]
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Forced Degradation Protocol
For each condition, prepare a solution of this compound (approx. 0.5 mg/mL) and a blank solution (without the acid). Aim for 5-20% degradation.[13]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Heat at 60°C for 24-48 hours. At time points, withdraw an aliquot, neutralize with 0.1 M NaOH, dilute, and analyze.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH. Heat at 60°C for 24-48 hours. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze. Pyridine derivatives can be susceptible to base degradation.[1]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[12] At time points, withdraw an aliquot, dilute, and analyze.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C for 48 hours. Dissolve the stressed powder, dilute, and analyze.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.
Data Evaluation
-
Specificity: The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main this compound peak.
-
Peak Purity: Use the DAD detector to assess the peak purity of the this compound peak in the presence of its degradants. The purity angle should be less than the purity threshold.
-
Mass Balance: The total amount of drug and detected degradation products should remain reasonably constant, demonstrating that all significant degradants are being detected.
Conclusion
The RP-HPLC method detailed in this application note is a powerful tool for chemists working with this compound. It provides a reliable framework for monitoring important synthetic reactions like the Sonogashira and Suzuki couplings, allowing for reaction optimization and endpoint determination. Furthermore, the successful execution of forced degradation studies validates its use as a stability-indicating method, which is crucial for the quality control and stability assessment of drug substances and intermediates in a regulated environment. The principles and protocols described herein are designed to be adaptable, providing a solid foundation for the development of specific, fit-for-purpose analytical methods.
References
-
Juniper Publishers. (2018, February 7). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Retrieved from Juniper Publishers website: [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]
-
ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
IJCPS. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PharmaTutor. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
PubMed. (n.d.). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
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Application Note: GC-MS Methods for the Confirmatory Identification of 3-Iodopicolinic Acid
Abstract
This application note provides a comprehensive guide and detailed protocols for the identification and characterization of 3-Iodopicolinic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a critical pyridine carboxylic acid derivative used in pharmaceutical synthesis and as a potential impurity, presents analytical challenges due to its polarity and low volatility. Direct GC-MS analysis is often impractical. This guide details a robust workflow centered on chemical derivatization to enhance analyte volatility and thermal stability, ensuring reliable chromatographic separation and definitive mass spectrometric identification. The protocols are designed for researchers, quality control analysts, and drug development professionals requiring a validated method for product and impurity identification.
Introduction: The Analytical Challenge
This compound (IUPAC name: 3-iodopyridine-2-carboxylic acid) is a heterocyclic organic compound that serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its presence, either as a starting material, intermediate, or a potential impurity, must be rigorously monitored to ensure the safety and efficacy of the final drug product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique that offers high chromatographic resolution and definitive structural elucidation, making it ideal for impurity profiling.[3][4] However, compounds containing polar functional groups, such as the carboxylic acid moiety in this compound, are non-volatile and thermally labile.[5] Injecting such compounds directly into a hot GC inlet can lead to poor peak shape, thermal degradation, and a lack of detectable signal.
To overcome these limitations, a chemical derivatization step is essential.[6] This process converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester. This application note focuses on silylation, a widely used and highly effective derivatization technique, to produce a trimethylsilyl (TMS) ester of this compound, which is amenable to GC-MS analysis.[6][7]
Principle of the Method: Derivatization for GC-MS Compatibility
The core of this method is the conversion of the analyte's polar carboxylic acid group into a nonpolar silyl ester. This is achieved by reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).
The reaction proceeds as follows: The active hydrogens on the carboxylic acid are replaced by a trimethylsilyl group [-Si(CH₃)₃]. This transformation has several critical benefits:
-
Increases Volatility: The nonpolar TMS ester has a much higher vapor pressure than the parent acid, allowing it to be vaporized in the GC inlet without decomposition.[7]
-
Improves Thermal Stability: The derivatized molecule is more stable at the high temperatures used in the GC oven.[6]
-
Enhances Chromatographic Performance: The reduction in polarity minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.
-
Provides Characteristic Mass Spectra: The TMS derivative yields a predictable and unique fragmentation pattern in the mass spectrometer, enabling confident identification.[8]
Once derivatized, the sample is injected into the GC-MS system. The components are separated on a capillary column and subsequently ionized and detected by the mass spectrometer, which acts as a definitive detector.[4]
Comprehensive Experimental Workflow
The entire process, from sample handling to data analysis, is a validated system designed for accuracy and reproducibility.
Caption: End-to-end workflow for this compound identification.
Materials and Methods
Reagents and Standards
-
This compound Reference Standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Derivatization Grade)
-
Anhydrous Pyridine (GC Grade)
-
Anhydrous Dichloromethane (DCM) (GC Grade)
-
Helium (99.999% purity)
-
2 mL Screw-top GC Vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Analytical Balance (4-decimal place).
Detailed Protocols
Protocol 1: Standard and Sample Preparation
Causality: The use of anhydrous solvents is critical. Water will readily react with the silylating agent, reducing its efficiency and potentially hydrolyzing the newly formed TMS ester.[7] Pyridine is an excellent solvent for this application as it is compatible with the derivatization reaction and can also act as an acid scavenger.
-
Standard Preparation: Accurately weigh approximately 1.0 mg of this compound reference standard directly into a 2 mL GC vial.
-
Sample Preparation: If analyzing a solid sample, accurately weigh approximately 1.0 mg of the sample into a 2 mL GC vial. For liquid samples, an appropriate volume should be transferred and evaporated to dryness under a gentle stream of nitrogen before proceeding.
-
Dissolution: Add 100 µL of anhydrous pyridine to the vial.
-
Mixing: Gently vortex the vial for 30 seconds to ensure complete dissolution.
Protocol 2: Silylation Derivatization
Causality: BSTFA is a powerful silylating agent, and the 1% TMCS acts as a catalyst to accelerate the reaction with the sterically hindered carboxylic acid. Heating the reaction ensures it proceeds to completion in a reasonable timeframe.
-
Reagent Addition: To the dissolved sample/standard from Protocol 1, add 100 µL of BSTFA + 1% TMCS.
-
Sealing: Immediately cap the vial tightly.
-
Reaction: Place the vial in a heating block or oven set to 70°C for 30 minutes.
-
Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Dilution (Optional): If the initial concentration is expected to be high, the derivatized sample can be diluted with anhydrous dichloromethane before analysis.
-
Analysis: The sample is now ready for GC-MS analysis. Proceed immediately or store at 4°C for no more than 24 hours.
Protocol 3: GC-MS Instrumental Analysis
Causality: The selected GC and MS parameters are designed to provide good separation from potential impurities and generate a clean, interpretable mass spectrum. The temperature program allows for the elution of the derivatized analyte while maintaining peak integrity.
Table 1: Gas Chromatograph Parameters
| Parameter | Setting |
| Injector | Splitless Mode |
| Inlet Temperature | 280°C |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| - Initial Temperature | 100°C, hold for 1 min |
| - Ramp Rate | 15°C/min |
| - Final Temperature | 280°C, hold for 5 min |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 4.0 min |
Data Analysis and Interpretation
Identification of the this compound TMS ester is based on a combination of its gas chromatographic retention time and its unique mass spectrum.
Chromatographic Profile
Under the conditions specified, the derivatized analyte will elute as a sharp, symmetrical peak. The retention time should be consistent between the reference standard and the unknown samples.
Mass Spectrum and Fragmentation
The molecular weight of the this compound TMS ester is 321.1 g/mol . The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) and a series of characteristic fragment ions that confirm the structure.
Caption: Derivatization reaction and key MS fragmentation pathways.
The primary fragmentation pathways for carboxylic acid derivatives involve cleavage of the bonds adjacent to the carbonyl group.[9][10][11] The key ions expected in the mass spectrum of the this compound TMS ester are summarized below.
Table 3: Expected Mass Fragments for this compound TMS Ester
| m/z | Ion Identity | Fragmentation Pathway |
| 321 | [M]⁺ | Molecular Ion |
| 306 | [M-15]⁺ | Loss of a methyl radical (•CH₃) from the TMS group. This is a very common and indicative fragmentation for TMS derivatives. |
| 232 | [I-C₅H₃N-CO]⁺ | Formation of the iodopyridinyl acylium ion via cleavage of the C-O single bond. A characteristic fragment for esters.[9] |
| 204 | [I-C₅H₃N]⁺ | Loss of carbon monoxide (CO) from the acylium ion (m/z 232). |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation. A hallmark indicator of a silylated compound. |
The presence of the molecular ion at m/z 321, along with the characteristic loss of a methyl group to yield m/z 306, and the strong signal for the TMS cation at m/z 73 provides powerful evidence for the successful derivatization and identification of the target analyte.
Method Validation Considerations
For use in a regulated environment, the method should be validated according to ICH Q2(R1) guidelines.[12] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by achieving baseline separation of the analyte peak.[12]
-
Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.
-
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Accuracy: Determining the closeness of agreement between the value which is accepted as a conventional true value and the value found.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial silylation derivatization step, provides a robust, reliable, and definitive technique for the identification of this compound. The protocol is straightforward and utilizes common laboratory reagents and instrumentation. The predictable fragmentation pattern of the resulting TMS ester allows for unambiguous confirmation of the analyte's identity, making this method highly suitable for quality control, impurity profiling, and research applications in the pharmaceutical industry.
References
- Benchchem. (n.d.). Application Note and Protocol: Picolinic Acid-d4 Derivatization for Enhanced GC-MS Analysis.
- Cabaleiro, N., & de la Peña, A. M. (2018). Analysis of acidic drugs by gas chromatography.
- Baselt, R. C. (1997).
- CD ComputaBio. (2024).
- Benchchem. (n.d.). This compound | 73841-32-4.
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- IJPSR. (2020).
- University of Maryland. (n.d.).
- Molnár-Gábor, D., et al. (2012). A new sample preparation method for determination of acidic drugs in sewage sludge applying microwave assisted solvent extraction followed by gas chromatography–mass spectrometry.
- Thermo Fisher Scientific. (n.d.).
- Sravani, G., et al. (2016).
- Medistri. (2024).
- Yamashita, K., et al. (2007).
- Harvey, D. J. (1992).
- BLD Pharm. (n.d.). 73841-32-4|this compound.
- Bibel, M. (2025).
- Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- LibreTexts. (2021).
- LibreTexts. (2023).
- Pragolab. (n.d.).
- BLD Pharm. (n.d.). 32046-43-8|5-Iodopicolinic acid.
- Heyes, A., & Smith, R. A. (2005). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed.
- Grossert, J. S., et al. (2000).
- Wikipedia. (n.d.). Picolinic acid.
- Chem Simplified. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Pinnen, M., et al. (2021). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI.
- Wikipedia. (n.d.). 3-Hydroxypicolinic acid.
- Rajalakshmi, M., & Anandi, V. (2017).
- Goren, A. C., et al. (2017). UHPLC-ESI-MS/MS and GC-MS Analyses on Phenolic, Fatty Acid and Essential Oil of Verbascum pinetorum with Antioxidant, Anticholin. Brieflands.
- Department of Chemistry Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube.
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Application Note & Protocol: Preparation of High-Fidelity Stock Solutions of 3-Iodopicolinic Acid for Research Applications
Abstract
This document provides a comprehensive guide for the preparation, validation, and storage of 3-Iodopicolinic acid stock solutions, tailored for researchers in drug development and life sciences. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind solvent selection, quality control, and handling procedures to ensure the generation of reliable and reproducible experimental data. The protocols described herein are designed as self-validating systems to uphold the highest standards of scientific integrity.
Introduction: The Significance of this compound
This guide provides field-proven methodologies for preparing high-fidelity stock solutions of this compound, ensuring consistency and reliability in downstream applications.
Physicochemical Properties & Safety Mandates
A thorough understanding of the physicochemical properties of this compound is foundational to its proper handling and use.
Table 1: Physicochemical Data for Picolinic Acid Derivatives
| Property | Data (for Picolinic Acid) | Remarks & Considerations for this compound |
| Molecular Formula | C₆H₅NO₂ | For this compound: C₆H₄INO₂ |
| Molecular Weight | 123.11 g/mol [3] | For this compound: ~249.01 g/mol |
| Appearance | White to off-white crystalline powder[3] | Assumed to be similar. Visual inspection upon receipt is critical. |
| Melting Point | 136.5 °C[3] | The iodine substitution will alter the melting point. Refer to the supplier's Certificate of Analysis (CoA). |
| Solubility (General) | Highly soluble in water and DMSO; less soluble in ethanol.[4][5] | The bulky, hydrophobic iodine atom at the 3-position will likely decrease aqueous solubility and increase solubility in organic solvents like DMSO and DMF compared to the parent picolinic acid.[6] |
| Chemical Stability | Stable under standard ambient conditions (room temperature).[7] | Halogenated compounds can be light-sensitive. Store powder and solutions protected from light.[8] |
Mandatory Safety Precautions
This compound, like many picolinic acid derivatives, must be handled with care. The following precautions are derived from safety data sheets (SDS) for structurally related compounds and represent best practices.[7][9]
-
Hazard Identification: May be harmful if swallowed and can cause serious eye damage or irritation.[7][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[9]
-
First Aid:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10][12]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7][9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]
Prior to any work, researchers MUST consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound.
Experimental Protocols for Stock Solution Preparation
The choice of solvent is dictated by the compound's solubility and the requirements of the downstream application (e.g., cell culture compatibility, reaction chemistry).
Primary Protocol: Solubilization in Dimethyl Sulfoxide (DMSO)
Causality: DMSO is a superior aprotic solvent with a high dielectric constant, making it the solvent of choice for dissolving a wide array of organic molecules that exhibit poor solubility in water.[13] For cell-based assays, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile pipette tips
-
Vortex mixer
Step-by-Step Methodology:
-
Calculation: Determine the mass of this compound required for your desired stock concentration and volume.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock in 1 mL: Mass (g) = 0.010 mol/L x 0.001 L x 249.01 g/mol = 0.00249 g = 2.49 mg
-
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the calculated mass of the compound directly into the vessel. Handling the powder in a fume hood is recommended.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vessel containing the compound.
-
Dissolution: Tightly cap the vessel. Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be employed.
-
Visual Confirmation: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous. This is the first critical quality control checkpoint.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, clearly labeled amber tubes.[8] Store aliquots at -20°C or -80°C for long-term stability.
Alternative Protocol: Solubilization in Ethanol
Causality: Ethanol is a polar protic solvent that can be a suitable alternative when DMSO is incompatible with the experimental system. However, its volatility requires careful handling to prevent concentration changes due to evaporation.[13]
Methodology: Follow the same procedure as described in Section 3.1, substituting 100% (200 proof) ethanol for DMSO. Ensure the vial is tightly sealed at all times to minimize evaporation.
Advanced Protocol: pH-Adjusted Aqueous Solution
Causality: The carboxylic acid moiety of this compound can be deprotonated to its carboxylate salt form, which exhibits significantly higher aqueous solubility. This is achieved by the careful addition of a base like sodium hydroxide (NaOH). This method is ideal for applications requiring a buffer-based, organic solvent-free solution.
Materials:
-
All materials from Section 3.1, replacing DMSO with sterile, nuclease-free water.
-
0.1 M NaOH solution
Step-by-Step Methodology:
-
Weighing: Weigh the required mass of this compound into a sterile tube.
-
Initial Suspension: Add approximately 80% of the final required volume of sterile water. The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While gently vortexing, add the 0.1 M NaOH solution dropwise. Monitor the solution for clarity. The compound will dissolve as the pH increases and the carboxylate salt is formed. Add just enough NaOH to achieve complete dissolution.
-
Volume Adjustment: Once the compound is fully dissolved, add sterile water to reach the final desired volume.
-
Sterilization & Storage: Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.[14][15] Aliquot and store at -20°C.
Quality Control & Stock Solution Validation
A prepared stock solution is an experimental reagent that requires validation. This ensures trustworthiness and reproducibility.
-
Visual Inspection: As the primary check, a clear, particulate-free solution is mandatory.
-
Concentration Verification (UV-Vis Spectrophotometry): The concentration of the stock solution can be verified using UV-Vis spectrophotometry if a reference extinction coefficient is known.
-
Dilute the stock solution to a concentration that falls within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0).
-
Measure the absorbance at the λ_max (maximum absorbance wavelength) of this compound.
-
Calculate the concentration using the Beer-Lambert law: A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length (usually 1 cm), and c is the concentration.
-
-
Purity Assessment (HPLC): For highly sensitive applications such as quantitative pharmacology, High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity of the stock solution and detect any potential degradation products.
Visualization of Workflows
Standard Workflow for Stock Solution Preparation
Caption: General workflow for preparing and storing stock solutions.
Decision Tree for Solvent Selection
Caption: Decision-making guide for selecting an appropriate solvent.
References
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Common stock solutions. Jeffrey Magee Lab, Washington University in St. Louis.
- Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. (2020).
- Stock Solution. Microbiology and Molecular Biology.
- ProtocolsAntibioticStockSolutions. Barrick Lab, TWiki.
- Solubility of drugs in ethanol and dmso. (2021).
- Recent Synthetic Applications of the Hypervalent Iodine(III)
- Between Ethanol and DMSO, which will be better for dissolving phenolic acids... (2019).
- Solubility of compounds slightly soluble or insoluble in DMSO? (2016).
- picolinic acid hydrochloride. Organic Syntheses Procedure.
- Picolinic acid | C6H5NO2. PubChem, CID 1018.
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025).
- Solubility D
- Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? (2023). PMC.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
- Picolinic acid-d4 (PCL 016-d4). MedChemExpress.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI.
- Antibiotic Stocks. (2019). Protocols.io.
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Application Note: A Scalable and Robust Synthesis of 3-Iodopicolinic Acid for Pharmaceutical and Agrochemical Research
Authored by: A Senior Application Scientist
Introduction
3-Iodopicolinic acid is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of the iodine atom at the 3-position of the pyridine ring provides a versatile handle for further functionalization, most notably through cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This application note details a robust and scalable protocol for the synthesis of this compound, designed for researchers and process chemists in the drug development and chemical industries. The described method is based on the well-established Sandmeyer reaction, offering a reliable and cost-effective route to this important intermediate.
Core Principles and Synthetic Strategy
The synthesis of this compound is most efficiently achieved from the readily available starting material, 3-aminopicolinic acid, via a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid, followed by the introduction of an iodide nucleophile, typically from potassium iodide.[4][5][6] The reaction proceeds through a diazonium salt intermediate, which is highly reactive and should be handled with appropriate safety precautions.
Visualizing the Synthetic Pathway
Figure 1: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 3-Aminopicolinic Acid | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Commercially Available |
| Potassium Iodide (KI) | ACS Reagent Grade | Commercially Available |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Deionized Water | In-house |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Ice-water bath
-
Heating mantle with temperature control
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Detailed Experimental Protocol
Step 1: Diazotization of 3-Aminopicolinic Acid
-
In a well-ventilated fume hood, charge a 1 L three-necked round-bottom flask with 3-aminopicolinic acid (50.0 g, 0.362 mol) and deionized water (250 mL).
-
Stir the suspension and cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add concentrated hydrochloric acid (100 mL) to the suspension while maintaining the internal temperature below 10 °C. The starting material will dissolve to form the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium nitrite (27.5 g, 0.398 mol) in deionized water (75 mL).
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture via an addition funnel over a period of 60-90 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. A slight excess of nitrous acid can be confirmed by testing with starch-iodide paper (a blue-black color indicates the presence of nitrous acid).
Step 2: Iodination via Sandmeyer Reaction
-
In a separate 1 L beaker, dissolve potassium iodide (75.0 g, 0.452 mol) in deionized water (150 mL).
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.
-
Note: This step is exothermic and will be accompanied by the evolution of nitrogen gas. Ensure adequate ventilation and control the rate of addition to manage the effervescence.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. A precipitate of the crude product should form.
Step 3: Work-up and Purification
-
To quench any remaining iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the solution dissipates.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 100 mL) to remove any inorganic salts.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the purified this compound under vacuum at 50 °C to a constant weight.
Mechanism of the Sandmeyer Reaction
Figure 2: Simplified mechanism of the Sandmeyer reaction for iodination.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, when handling the reagents and product.[7][8][9]
-
Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors and nitrogen oxides.[9][10]
-
Diazonium Salt Handling: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. This protocol is designed to use the diazonium salt in situ, which is a much safer practice. Avoid any attempt to isolate the diazonium salt intermediate.
-
Exothermic Reactions: Both the diazotization and the iodination steps are exothermic. Strict temperature control is crucial to ensure the safety and efficiency of the reaction.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[7]
Characterization and Expected Results
The final product, this compound, should be a white to off-white solid. The identity and purity of the product can be confirmed by standard analytical techniques:
| Analytical Method | Expected Result |
| ¹H NMR | Characteristic aromatic proton signals consistent with the this compound structure. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. |
| Melting Point | A sharp melting point consistent with the literature value. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound. |
A typical yield for this scale-up synthesis is expected to be in the range of 70-85%.
Conclusion
This application note provides a detailed, step-by-step protocol for the scalable synthesis of this compound. By following this procedure and adhering to the outlined safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The use of the Sandmeyer reaction offers a cost-effective and efficient route, making it suitable for both laboratory and pilot-scale production.
References
- Sigma-Aldrich. (2024, September 8).
- Cayman Chemical. (2025, July 2).
- Benchchem. (n.d.). This compound | 73841-32-4.
- Thermo Fisher Scientific. (2010, November 16).
- Spectrum Chemical. (2018, July 23).
- TCI Chemicals. (n.d.).
- Chem-Impex. (n.d.). This compound.
- Bawa, R. A. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- ResearchGate. (n.d.). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles | Request PDF.
- Wikipedia. (n.d.). Picolinic acid.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)
- Organic Syntheses Procedure. (n.d.). picolinic acid hydrochloride.
- Marcel Dekker, Inc. (1996).
- Master Organic Chemistry. (2018, December 3).
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- YouTube. (2018, April 19). 37.01 Sandmeyer Reactions.
- Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
- Baba Farid Group of Institutions. (n.d.).
- NIH. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
- Google Patents. (n.d.).
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- 1. poetry.arizona.edu [poetry.arizona.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Streamlined Synthesis of Bi-aryl Picolinic Acid Scaffolds: A One-Pot Borylation/Suzuki-Miyaura Cross-Coupling Protocol Utilizing 3-Iodopicolinic Acid
An Application Guide for Researchers
Introduction
Picolinic acid derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Their ability to act as enzyme inhibitors and their presence in a wide range of bioactive molecules underscores the need for efficient and versatile synthetic methodologies to create diverse libraries of these compounds.[2][3] 3-Iodopicolinic acid is a particularly valuable starting material, offering a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Traditional multi-step synthetic sequences, which often involve the isolation and purification of intermediate products, can be time-consuming, resource-intensive, and lead to lower overall yields. One-pot syntheses, where sequential reactions are performed in a single reaction vessel, offer a compelling alternative by minimizing manual handling, reducing solvent waste, and improving process efficiency.[4]
This application note details a robust and highly efficient two-step, one-pot protocol for the synthesis of diverse 2-carboxy-3-arylpyridines. The methodology leverages a tandem sequence of a Miyaura borylation of this compound followed by an in-situ Suzuki-Miyaura cross-coupling reaction with a second aryl or heteroaryl halide.[5][6] This approach streamlines the synthesis of complex bi-aryl structures, which are of significant interest in the development of novel kinase inhibitors and other targeted therapeutics.[7]
Principle of the Method
The core of this protocol is a palladium-catalyzed tandem reaction sequence that transforms this compound into a more complex bi-aryl derivative without the need to isolate the intermediate boronic acid or ester. The process unfolds in two distinct, yet compatible, stages within the same reaction flask.
-
Miyaura Borylation: In the first stage, the C-I bond of this compound is catalytically converted into a C-B bond using a boron source, typically bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid (B₂(OH)₄).[5] This step is promoted by a palladium catalyst, a suitable ligand (e.g., a Buchwald-type phosphine), and a mild base like potassium acetate (KOAc). The carboxylate group on the picolinic acid starting material remains intact under these conditions.
-
Suzuki-Miyaura Cross-Coupling: Once the borylation is complete, the second reaction partner (an aryl or heteroaryl halide), a stronger base (e.g., K₂CO₃ or K₃PO₄), and water are added directly to the reaction mixture. The same palladium catalyst from the first step then facilitates the cross-coupling between the newly formed boronic ester intermediate and the second halide, forging the key C-C bond to yield the final product.[6][8]
The success of this one-pot strategy relies on the careful selection of reagents and conditions that are compatible with both catalytic cycles, thereby avoiding unwanted side reactions and ensuring high conversion to the desired product.
Application Protocol: One-Pot Synthesis of 3-(4-cyanophenyl)picolinic acid
This protocol provides a representative example of the one-pot borylation/Suzuki coupling of this compound with 4-bromobenzonitrile.
Materials and Reagents
-
This compound (≥97%)
-
Bis(pinacolato)diboron (B₂pin₂) (≥98%)
-
4-Bromobenzonitrile (≥98%)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous (≥99%)
-
1,4-Dioxane, anhydrous (≥99.8%, <50 ppm water)
-
Deionized Water
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Hydrochloric Acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon) with a bubbler
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system or glass column
Experimental Workflow Diagram
Caption: Workflow for the one-pot borylation/Suzuki coupling.
Detailed Step-by-Step Protocol
CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Miyaura Borylation
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 249 mg, 1.0 mmol), bis(pinacolato)diboron (1.1 eq, 279 mg, 1.1 mmol), Pd(dppf)Cl₂ (0.03 eq, 22 mg, 0.03 mmol), and potassium acetate (3.0 eq, 294 mg, 3.0 mmol).
-
Causality: KOAc is a sufficiently mild base to promote the borylation step without causing premature decomposition of the boronic ester or unwanted side reactions.[5] Pd(dppf)Cl₂ is an effective catalyst for both borylation and the subsequent Suzuki coupling, making it ideal for this one-pot procedure.
-
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of this compound.
-
Once complete, cool the reaction mixture to room temperature. Do not isolate the intermediate.
Step 2: In-situ Suzuki-Miyaura Cross-Coupling 7. To the flask containing the boronic ester intermediate, add 4-bromobenzonitrile (1.05 eq, 191 mg, 1.05 mmol) as a solid. 8. In a separate vial, dissolve potassium carbonate (3.0 eq, 414 mg, 3.0 mmol) in deionized water (e.g., 1 mL). Add this aqueous solution to the reaction flask via syringe.
- Causality: A stronger base like K₂CO₃ and the presence of water are required to activate the boronic ester and facilitate the transmetalation step in the Suzuki catalytic cycle.[6][8]
- Heat the biphasic mixture to 90-100 °C with vigorous stirring.
- Monitor the reaction for the consumption of the boronic ester intermediate and formation of the product. This step is typically complete in 6-16 hours.
Step 3: Work-up and Purification 11. Cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL). 12. Carefully acidify the aqueous layer to pH ~3-4 by adding 1M HCl. This protonates the picolinic acid product, making it soluble in the organic layer. 13. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). 14. Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 15. Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate containing 1% acetic acid to afford the pure 3-(4-cyanophenyl)picolinic acid.
- Causality: The addition of acetic acid to the eluent helps to prevent tailing of the acidic product on the silica gel, leading to better separation.
Data & Expected Results
The described one-pot protocol is versatile and can be applied to a range of aryl and heteroaryl halides.
Table 1: Reaction Parameters and Stoichiometry
| Reagent/Parameter | Role | Stoichiometry (eq) |
| This compound | Starting Material | 1.0 |
| B₂pin₂ | Boron Source | 1.1 - 1.2 |
| Ar-X (e.g., 4-bromobenzonitrile) | Coupling Partner | 1.0 - 1.1 |
| Pd(dppf)Cl₂ | Catalyst | 0.02 - 0.05 |
| KOAc | Base (Borylation) | 3.0 |
| K₂CO₃ | Base (Suzuki) | 3.0 |
| Solvent | Dioxane / Water | - |
| Temperature | Borylation / Suzuki | 80-90 °C / 90-100 °C |
Table 2: Scope and Representative Yields
| Coupling Partner (Ar-X) | Product Structure | Expected Yield (%) |
| 4-Bromobenzonitrile | 3-(4-cyanophenyl)picolinic acid | 75-85% |
| 4-Iodoanisole | 3-(4-methoxyphenyl)picolinic acid | 80-90% |
| 3-Bromo-N,N-dimethylaniline | 3-(3-(dimethylamino)phenyl)picolinic acid | 65-75% |
| 2-Chloropyridine | 3-(pyridin-2-yl)picolinic acid | 60-70% |
| 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)picolinic acid | 70-80% |
Yields are based on isolated product after chromatography and may vary depending on the specific substrate and reaction scale.
Conclusion
This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 3-aryl picolinic acids starting from this compound. By combining a Miyaura borylation and a Suzuki-Miyaura cross-coupling into a single, streamlined operation, this method significantly reduces reaction time, solvent usage, and handling steps. The protocol is robust, versatile, and provides good to excellent yields for a variety of electronically diverse coupling partners, making it an invaluable tool for researchers in medicinal chemistry and drug discovery engaged in the synthesis of novel heterocyclic compounds.
References
-
A proposed mechanism for the one-pot reaction. ResearchGate. Available at: [Link]
-
A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PubMed Central. Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis IRL. Available at: [Link]
-
One-pot mild and efficient synthesis of[9][10]thiazino[3,2-a]indol-4-ones and their anti-proliferative activity. Royal Society of Chemistry Publishing. Available at: [Link]
-
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. National Institutes of Health. Available at: [Link]
-
Hypervalent-Iodine(III)-Mediated Tandem Oxidative Dearomatization/Aziridination of Phenolic Amines. PubMed. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Available at: [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available at: [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]
-
An expeditious one-pot synthesis of novel bioactive indole-substituted pyrido[2,3-d]pyrimidines using Fe3O4@SiO2-supported ionic liquid nanocatalyst. IAEA-INIS. Available at: [Link]
-
One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Walsh Medical Media. Available at: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]
-
One-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide via PhI(OCOCF3)2-mediated α-hydroxylation and H2SO4-promoted intramolecular cyclization. PubMed. Available at: [Link]
-
A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. National Institutes of Health. Available at: [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]
-
Tandem catalysis: from alkynoic acids and aryl iodides to 1,2,3-triazoles in one pot. PubMed. Available at: [Link]
-
Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Organic Chemistry Portal. Available at: [Link]
-
Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester Research Explorer. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
-
Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. Available at: [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. irl.umsl.edu [irl.umsl.edu]
Application Note & Protocols: 3-Iodopicolinic Acid as a Versatile Scaffold for Solid-Phase Synthesis and Library Generation via Palladium-Catalyzed Cross-Coupling
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of 3-iodopicolinic acid in solid-phase organic synthesis (SPOS). This compound serves as a highly effective bifunctional scaffold, enabling both covalent attachment to a solid support via its carboxylic acid group and subsequent on-resin diversification through palladium-catalyzed cross-coupling reactions at the iodo position. This strategy facilitates the efficient, high-throughput synthesis of substituted picolinate and picolinamide libraries, which are of significant interest in medicinal chemistry and drug development. We present detailed, field-proven protocols for resin loading, on-resin Suzuki-Miyaura coupling, and final product cleavage, along with insights into the causality of experimental choices and troubleshooting.
Introduction: The Strategic Advantage of this compound in SPOS
The relentless demand for novel molecular entities in drug discovery has propelled the evolution of high-throughput synthesis techniques. Solid-phase synthesis, a method where molecules are built upon a solid support material, stands as a cornerstone of modern combinatorial chemistry.[1] This approach simplifies purification by allowing excess reagents and by-products to be washed away, driving reactions to completion and enabling automation.[1][2]
Central to the success of any solid-phase strategy is the choice of a linker or scaffold—the molecular entity that tethers the growing molecule to the insoluble resin.[3][4] While traditional linkers are often cleaved to leave a specific functional group (or no trace at all), a more advanced strategy involves using a scaffold that is incorporated into the final product, becoming a core part of the molecular architecture.
This compound is an ideal candidate for such a scaffold-based approach. It possesses two key functionalities:
-
A carboxylic acid , which provides a handle for stable amide or ester linkage to a variety of commercially available resins.
-
An iodide on the electron-deficient pyridine ring, which serves as an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]
By immobilizing this compound, researchers can perform diversification chemistry directly on the solid support and then cleave the final, functionalized picolinate derivatives. This methodology transforms the linker from a temporary tether into an integral, value-added component of the target molecule, streamlining the synthesis of diverse chemical libraries based on the privileged picolinate core.
Principle of Application: A Scaffold-Based Workflow
The core strategy is a three-stage process that leverages the unique bifunctionality of this compound. This workflow is designed for modularity, allowing for the generation of a matrix of compounds by varying the cross-coupling partner.
-
Immobilization: The carboxylic acid of this compound is covalently attached to a functionalized solid-phase resin. The choice of resin dictates the C-terminal functionality of the final product (e.g., a carboxylic acid from Wang resin or a carboxamide from Rink Amide resin).
-
On-Resin Diversification: With the scaffold securely anchored, the resin-bound 3-iodopicolinate undergoes a palladium-catalyzed cross-coupling reaction. This step introduces molecular diversity by forming a new carbon-carbon bond at the 3-position of the pyridine ring.
-
Cleavage: The final, derivatized molecule is released from the solid support using an appropriate acidic cleavage cocktail. The picolinic acid scaffold remains as the core of the liberated product.
Caption: General workflow for solid-phase synthesis using this compound.
Materials & Equipment
Reagents & Resins
-
Resins:
-
Wang Resin (for final carboxylic acid products)
-
Rink Amide AM Resin (for final primary amide products)
-
-
Scaffold: this compound
-
Coupling Agents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Methanol
-
Cross-Coupling:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Arylboronic acids (diverse selection for library)
-
-
Cleavage Cocktails:
-
Workup: Diethyl ether or Methyl t-butyl ether (MTBE), cold
Equipment
-
Solid-phase synthesis vessels with frits
-
Mechanical shaker or vortexer
-
Filtration apparatus (vacuum manifold)
-
Nitrogen line for inert atmosphere
-
Rotary evaporator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Detailed Protocols
Protocol 1: Immobilization of this compound onto Solid Support
Causality: This protocol establishes the covalent link between the scaffold and the resin. For Wang resin, an ester bond is formed, which is sensitive to strong acids like TFA. For Rink Amide resin, a stable amide bond is formed with the linker, while the final cleavage occurs at the more acid-labile benzhydrylamine linkage of the resin itself. The use of coupling agents like DIC/HOBt activates the carboxylic acid for efficient acylation of the resin's functional groups.
Step-by-Step Methodology (0.2 mmol scale):
-
Resin Swelling: Place the resin (e.g., Wang resin, ~1.0 mmol/g loading, 200 mg) in a synthesis vessel. Add DMF (4 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Solvent Exchange: Drain the DMF and wash the resin thoroughly with DCM (3 x 4 mL) followed by DMF (3 x 4 mL).
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (100 mg, 0.4 mmol, 2 eq.) and HOBt (54 mg, 0.4 mmol, 2 eq.) in DMF (2 mL).
-
Activation: Add DIC (62 µL, 0.4 mmol, 2 eq.) to the coupling solution and vortex briefly. An immediate formation of a white precipitate (diisopropylurea) is expected.
-
Coupling Reaction: Immediately add the activated coupling solution to the swollen resin. Secure the vessel on a shaker and agitate at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin extensively to remove unreacted reagents and by-products:
-
DMF (3 x 4 mL)
-
DCM (3 x 4 mL)
-
Methanol (2 x 4 mL)
-
DCM (3 x 4 mL)
-
-
Capping (Optional but Recommended): To block any unreacted hydroxyl or amino groups on the resin, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes. Wash again as in Step 6.
-
Drying: Dry the resin under high vacuum for at least 2 hours.
| Reagent | Amount (0.2 mmol scale) | Equivalents | Purpose |
| Wang or Rink Amide Resin | 200 mg (@ 1.0 mmol/g) | 1.0 | Solid Support |
| This compound | 100 mg | 2.0 | Scaffold |
| HOBt / OxymaPure | 54 mg / 57 mg | 2.0 | Racemization suppressant, coupling aid |
| DIC | 62 µL | 2.0 | Carbodiimide activating agent |
| DMF | ~4 mL | - | Reaction Solvent |
Quality Control: Confirm successful loading by performing a test cleavage on a small aliquot (~5 mg) of the resin and analyzing the supernatant by LC-MS for the presence of this compound (or its amide).
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
Causality: This is the key diversification step. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[5] A Pd(0) catalyst is essential for the catalytic cycle. The base is required for the transmetalation step, and a mixed solvent system (e.g., DMF/water) is often used to ensure all components, including the inorganic base, are sufficiently soluble to interact with the resin-bound substrate. An inert atmosphere is critical as Pd(0) species are sensitive to oxidation.
Caption: Simplified Suzuki-Miyaura catalytic cycle on the solid phase.
Step-by-Step Methodology (0.2 mmol scale):
-
Resin Preparation: Place the dried, loaded resin from Protocol 1 into a synthesis vessel.
-
Reagent Addition: To the resin, add the arylboronic acid (0.6 mmol, 3 eq.) and the base (e.g., Na₂CO₃, 127 mg, 1.2 mmol, 6 eq.).
-
Solvent Addition: Add the solvent system, typically DMF:Water (3:1, 4 mL).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 0.1 eq.), to the vessel under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80 °C and agitate for 8-12 hours. The resin may change color.
-
Cooling and Washing: Cool the vessel to room temperature. Drain the reaction mixture (collect for proper waste disposal). Wash the resin thoroughly:
-
DMF:Water (3:1) (3 x 4 mL)
-
DMF (3 x 4 mL)
-
DCM (3 x 4 mL)
-
Methanol (2 x 4 mL)
-
-
Drying: Dry the resin under high vacuum for at least 2 hours before proceeding to cleavage.
Protocol 3: Cleavage and Product Isolation
Causality: This final step liberates the synthesized molecule from the solid support. Strong acid (TFA) is used to break the acid-labile bond connecting the product to the resin.[9] Scavengers like TIS are crucial to capture reactive cationic species (e.g., trityl cations) generated during cleavage, preventing them from re-attaching to or modifying the desired product.[7] The product is then precipitated by adding it to a large volume of a non-polar solvent like cold ether, in which the polar peptide-like product is insoluble.
Step-by-Step Methodology (0.2 mmol scale):
-
Resin Preparation: Place the dry, derivatized resin in a clean synthesis vessel.
-
Cleavage Cocktail Addition: Add the appropriate cleavage cocktail (2-3 mL) to the resin.
-
For Wang Resin: Use Reagent K or a similar TFA/scavenger mix.
-
For Rink Amide Resin: Use a 95% TFA / TIS / Water cocktail.
-
-
Cleavage Reaction: Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin twice with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
TFA Removal (Optional): Concentrate the combined filtrate under a stream of nitrogen to reduce the volume of TFA to ~0.5 mL.
-
Precipitation: In a separate, larger centrifuge tube, add 10-15 mL of cold diethyl ether. Add the TFA solution dropwise to the cold ether while vortexing. A white precipitate (the product) should form.
-
Isolation: Let the mixture stand at -20 °C for 15 minutes to maximize precipitation. Centrifuge the tube for 5 minutes at 3000 rpm.
-
Washing and Drying: Carefully decant the ether. Wash the pellet with another 10 mL of cold ether, vortex, and centrifuge again. Decant the ether and dry the final product pellet under high vacuum.
Characterization and Data
The crude product should be analyzed by RP-HPLC to assess purity and by LC-MS to confirm the molecular weight. The table below shows hypothetical data for a small library synthesized using this method.
| Entry | Arylboronic Acid Used | Final Product Structure | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Crude Purity (%) |
| 1 | Phenylboronic acid | 3-Phenylpicolinamide | 199.08 | 199.1 | >85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)picolinamide | 229.10 | 229.1 | >80 |
| 3 | 3-Thiopheneboronic acid | 3-(Thiophen-3-yl)picolinamide | 205.04 | 205.0 | >85 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Initial Loading | Incomplete activation of carboxylic acid; Steric hindrance; Old/poor quality resin. | Increase reaction time for coupling; Use a different activating agent (e.g., HATU); Check resin quality and loading specification. |
| Incomplete Suzuki Coupling | Inactive catalyst; Insufficient base; Poor solvent choice; Reaction not at temp. | Use fresh Pd(0) catalyst; Ensure base is fully dissolved or well-suspended; Degas solvents thoroughly; Confirm reaction temperature is maintained. |
| Low Cleavage Yield | Insufficient cleavage time; Inappropriate cleavage cocktail. | Increase cleavage time to 4 hours; Ensure the correct cocktail is used for the resin type; Ensure resin is dry before adding the cocktail. |
| Impure Final Product | Incomplete coupling/capping; Side reactions during cleavage. | Re-run coupling reaction if Kaiser test is positive; Ensure capping step is performed; Use sufficient scavengers in the cleavage cocktail. |
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle inside a chemical fume hood with acid-resistant gloves and a face shield. Exposure can cause severe burns.
-
Palladium Catalysts: Can be toxic and are heavy metals. Avoid inhalation of dust. Dispose of waste containing palladium according to institutional guidelines for heavy metal waste.
-
Solvents (DMF, DCM): Handle in a well-ventilated area or fume hood. DMF is a reproductive toxin.
-
DIC: A potent sensitizer. Avoid skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10]
Conclusion
This compound is a powerful and versatile tool for solid-phase organic synthesis. Its dual functionality allows it to act as both an anchor and a reactive scaffold, providing a direct and efficient route to libraries of 3-substituted picolinates and picolinamides. The protocols outlined in this guide are robust and can be adapted for a wide range of substrates, making this strategy highly valuable for hit-to-lead campaigns and general chemical library synthesis in the pharmaceutical and agrochemical industries.
References
- BenchChem. A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo.
- Chemical Communications (RSC Publishing). A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles.
- Advanced ChemTech. Fmoc-Photolabile Linker – Fmoc-amino photolabile-linker for solid-phase synthesis of peptide amides.
- PubMed. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage.
- ACS Publications. Traceless Solid-Phase Organic Synthesis | Chemical Reviews.
- ACS Combinatorial Science. Photolabile Linkers for Solid-Phase Synthesis.
- ElectronicsAndBooks. Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis?.
- PubMed. Traceless Solid-Phase Organic Synthesis.
- MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- ePrints Soton. A selenide linker for "traceless" solid-phase organic synthesis.
- Sigma-Aldrich.
- Wikipedia. Solid-phase synthesis.
- MDPI.
- Fisher Scientific.
- Wiley Online Library. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.
- PMC - NIH. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Combinatorial Chemistry Review. Carboxylic Acid Linkers - Solid Phase Synthesis.
- ResearchGate. Linkers for Solid-Phase Peptide Synthesis | Request PDF.
- PMC - NIH.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Merck. Novabiochem® - Fmoc resin cleavage protocols.
- ACS GCI Pharmaceutical Roundtable.
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Chemical Science (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
Sources
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 3-Iodopicolinic Acid Coupling Reactions
Welcome to the technical support center dedicated to the optimization of catalyst loading in cross-coupling reactions involving 3-iodopicolinic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent challenges of coupling pyridine-containing substrates, such as catalyst inhibition and competing side reactions, necessitate a nuanced approach to reaction optimization.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the successful and efficient synthesis of your target molecules.
I. Understanding the Challenges with this compound Couplings
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds. However, substrates containing nitrogen heterocycles like this compound present unique difficulties. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This often results in sluggish reactions or low yields. Therefore, a careful optimization of the catalyst system, particularly the catalyst loading, is paramount.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of this compound and provides a systematic approach to troubleshooting.
Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in this specific coupling can be attributed to several factors. A logical troubleshooting workflow is essential.[4]
Initial Checks:
-
Reagent Integrity: Verify the purity and stability of your this compound, boronic acid/ester, and solvents. Boronic acids, in particular, can be susceptible to degradation during storage.[4][5]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4][6] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[4][6]
Catalyst System Optimization:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and ligand is critical. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often required to promote the desired reactivity and prevent catalyst inhibition.[3]
-
Base Selection: The choice of base is crucial for activating the boronic acid.[7] Common bases for Suzuki-Miyaura reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7][8] The solubility and strength of the base can significantly impact the reaction rate and yield.[8]
Reaction Parameters:
-
Temperature: While many Suzuki couplings require elevated temperatures, excessive heat can lead to catalyst decomposition.[8] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Solvent: The solvent system must solubilize all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently employed for Suzuki-Miyaura couplings.[8]
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[4] To mitigate this:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[4] Ensure your reaction mixture is meticulously degassed.
-
Stoichiometry: Using a slight excess of this compound may reduce the likelihood of boronic acid homocoupling.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[4]
-
Base Selection: The type and strength of the base can influence the rate of competing side reactions.[4]
Q3: What is the impact of catalyst loading, and how do I determine the optimal amount?
A3: Catalyst loading directly affects the reaction rate, yield, and cost-effectiveness of the process. While a higher catalyst loading can lead to a faster reaction, it also increases the cost and the amount of residual palladium in the product, which can be problematic in pharmaceutical applications. Conversely, a catalyst loading that is too low may result in an incomplete or very slow reaction.
The optimal catalyst loading is a balance between reaction efficiency and practicality. It is typically determined empirically by running a series of small-scale reactions with varying catalyst concentrations.
III. Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for determining the optimal catalyst loading for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized pre-catalyst)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: In a series of oven-dried reaction vials, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: To each vial, add a different amount of the palladium catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 90 °C) and stir.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Analysis: Upon completion, cool the reactions, work up, and analyze the yield of the desired product for each catalyst loading.
Data Presentation
The results of the catalyst loading screen can be summarized in a table for easy comparison:
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 0.5 | 24 | 65 | 130 |
| 1.0 | 12 | 85 | 85 |
| 2.0 | 6 | 92 | 46 |
| 5.0 | 4 | 93 | 18.6 |
Turnover Number (TON) = (moles of product) / (moles of catalyst)
This data will help in identifying the catalyst loading that provides the best balance of yield, reaction time, and catalyst efficiency.
IV. Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
V. Concluding Remarks
Optimizing catalyst loading for the coupling of this compound is a critical step in achieving efficient and reproducible synthetic outcomes. The challenges associated with pyridine-containing substrates can be overcome through a systematic approach to troubleshooting and optimization. By carefully considering the integrity of reagents, the choice of catalyst system, and the reaction parameters, researchers can significantly improve the yield and efficiency of their coupling reactions. This guide serves as a starting point, and further refinement of the reaction conditions may be necessary for specific substrate combinations.
VI. References
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. wwjmrd.com [wwjmrd.com]
Technical Support Center: Solvent Effects on 3-Iodopicolinic Acid Reaction Yield
Introduction
3-Iodopicolinic acid is a critical building block in medicinal chemistry and materials science, prized for its utility in forming complex molecular architectures via cross-coupling reactions. However, the unique electronic properties of the pyridine ring, combined with the carboxylic acid moiety, present distinct challenges. The nitrogen atom can act as a Lewis base, potentially coordinating to and deactivating metal catalysts, while the overall polarity and solubility of the molecule demand careful consideration of the reaction environment.[1]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing reactions involving this compound. By focusing on the profound impact of solvent choice on reaction yield and purity, we aim to equip you with the knowledge to navigate common pitfalls and accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of solvents in reactions with this compound.
Q1: Why is solvent selection so critical for reactions involving this compound?
A: Solvent choice is paramount for three primary reasons:
-
Solubility: this compound, its coupling partners (e.g., boronic acids), and the base must be sufficiently soluble to participate in the reaction. Poor solubility is a leading cause of low or failed conversions. Picolinic acid derivatives exhibit varied solubility, being highly soluble in protic solvents like water but significantly less so in aprotic solvents like acetonitrile.[2]
-
Catalyst Stability and Activity: The solvent directly influences the stability and activity of the palladium catalyst. The pyridine nitrogen in this compound can coordinate to the palladium center, potentially inhibiting catalysis.[1] A well-chosen solvent can stabilize the active catalytic species and minimize deactivation pathways.
-
Reaction Mechanism and Kinetics: Solvents mediate the rates of key steps in the catalytic cycle, such as oxidative addition and transmetalation.[3][4] Furthermore, solvent polarity can influence the prevalence of side reactions like protodeiodination (replacement of iodine with hydrogen) or homocoupling of coupling partners.[5][6]
Q2: What are the key solvent properties to consider, and how do they impact the reaction?
A: The most important properties are polarity, proticity, and coordinating ability.
-
Polarity (Dielectric Constant):
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane, THF): These are most commonly used for cross-coupling reactions like Suzuki and Heck.[7][8][9] They effectively dissolve polar reagents and intermediates. An increase in solvent polarity can accelerate reactions where a charge is developed in the transition state.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Often used in combination with a polar co-solvent or in specific applications. Toluene is a frequent choice for Suzuki couplings, often with water as a co-solvent to dissolve the inorganic base.[6]
-
-
Proticity (Ability to Donate Protons):
-
Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form strong hydrogen bonds. While often used as a co-solvent to dissolve bases like K₂CO₃ or Cs₂CO₃, they can be detrimental. Protic solvents can promote protodeboronation of boronic acids in Suzuki couplings, a significant side reaction that reduces yield.[10] However, in some cases, hydroalcoholic media can lead to higher conversion rates by stabilizing transition states through hydrogen bonding.[11]
-
Aprotic Solvents: These lack acidic protons and are generally preferred to minimize proton-related side reactions.
-
-
Coordinating Ability: Solvents like acetonitrile (MeCN) or DMSO can sometimes act as ligands, competing with the desired ligands for binding sites on the palladium catalyst. This can inhibit the reaction. In contrast, weakly coordinating solvents like dioxane or toluene are often a better choice.
Q3: How does the solubility of this compound and its analogues vary in common solvents?
A: While specific data for this compound is sparse, data for the parent picolinic and nicotinic acids provide a strong predictive model. Polar protic solvents are excellent solubilizers, while solubility drops significantly in polar aprotic and nonpolar solvents.
| Solvent | Type | Dielectric Constant (@ 25°C) | Solubility of Picolinic Acid (g/kg solvent @ ~293 K) | Solubility of Nicotinic Acid (mol fraction @ ~298 K) |
| Water | Polar Protic | 78.5 | ~862.5 | High |
| Ethanol | Polar Protic | 24.6 | ~57.1 | Moderate |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | ~17.0 | Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | High (by analogy) | High |
| 1,4-Dioxane | Weakly Polar Aprotic | 2.2 | Low (by analogy) | Low (by analogy) |
| Toluene | Nonpolar | 2.4 | Very Low (by analogy) | Very Low (by analogy) |
Data compiled from multiple sources.[2][12][13][14] This table highlights the challenge: solvents that best dissolve the starting material (like water) may not be optimal for the reaction mechanism. This often necessitates the use of solvent mixtures (e.g., Dioxane/H₂O).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q4: My Suzuki-Miyaura coupling of this compound is giving a low yield or has stalled. How do I troubleshoot this using solvent selection?
A: Low yield is the most common problem. A systematic approach is crucial. Start by confirming reagent quality and that a strictly inert atmosphere is maintained.[1][5] If those are confirmed, focus on the solvent system.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Detailed Explanation:
-
Check Solubility: Observe the reaction mixture at temperature. If solids (starting material or base) are present, solubility is the primary issue.
-
Solution: A common and effective solvent system for Suzuki reactions is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1 v/v).[1][6] The organic solvent dissolves the aryl iodide and boronic acid, while water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄).[6] Alternatively, a polar aprotic solvent like DMF or DMSO can be used, which may dissolve all components.
-
-
Minimize Side Reactions: If your starting material is consumed but the desired product yield is low, side reactions are likely. Check your crude NMR or LC-MS for byproducts.
-
Protodeiodination (loss of iodine): This suggests a source of protons.
-
Solution: Switch to a strictly anhydrous aprotic solvent system like dry dioxane or toluene. Ensure your base is anhydrous and your reagents are pure.
-
-
Homocoupling (boronic acid reacting with itself): This is often promoted by the presence of oxygen.
-
Q5: I am running a Heck reaction with this compound and an alkene, but the yield is poor. What solvent should I be using?
A: The Heck reaction is typically performed under phosphine-free conditions in polar aprotic solvents.[7][15]
-
Primary Choices: DMF is a very common and effective solvent for Heck reactions.[16][17] DMSO and NMP are also excellent alternatives. These solvents help stabilize the polar intermediates in the catalytic cycle.
-
Base Solubility: The choice of base is critical. Organic bases like triethylamine (Et₃N) are often used and are soluble in most organic solvents. If using an inorganic base like K₂CO₃, ensure it has some solubility or is a fine powder with high surface area.[17]
-
Temperature: Heck reactions often require elevated temperatures (80-140 °C).[15] Choose a solvent with a sufficiently high boiling point.
-
Green Chemistry Alternatives: For some applications, using water as a co-solvent or even the primary solvent is possible and environmentally advantageous.[7][16] This often requires a water-soluble ligand or specific catalyst system.
Q6: My reaction works, but product isolation from a high-boiling solvent like DMSO or DMF is difficult and is lowering my final yield. What can I do?
A: This is a common trade-off. Solvents that give great reaction yields can complicate workups.
-
Strategy 1: Dilution and Extraction: After the reaction, cool the mixture and dilute it with a large volume of water or brine. Your organic product will hopefully precipitate or can be extracted with a water-immiscible solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to maximize recovery.
-
Strategy 2: Solvent Switching: If possible, try a lower-boiling solvent first. 1,4-Dioxane (BP 101 °C) or Toluene (BP 111 °C) are often sufficient and are much easier to remove under reduced pressure. Screen these solvents during your initial optimization.[18]
-
Strategy 3: Aprotic-Polar Solvent Wash: If using ethyl acetate for extraction, wash the organic layer several times with water and then brine to remove residual DMF or DMSO. Residual high-boiling solvents can make it impossible to obtain a dry, solid product.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to efficiently identify an optimal solvent system for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvents (anhydrous, degassed): 1,4-Dioxane, Toluene, DMF
-
Degassed deionized water
-
Inert atmosphere reaction vials (e.g., Schlenk tubes or microwave vials)
Procedure:
-
Preparation: In a glovebox or under a stream of argon, add this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) to each of four separate reaction vials.
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq) to each vial.
-
Solvent Addition:
-
Vial 1: Add 1,4-Dioxane to create a 0.1 M solution based on the limiting reagent.
-
Vial 2: Add a degassed 4:1 mixture of 1,4-Dioxane:H₂O to create a 0.1 M solution.
-
Vial 3: Add a degassed 4:1 mixture of Toluene:H₂O to create a 0.1 M solution.
-
Vial 4: Add DMF to create a 0.1 M solution.
-
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the relative conversion in each solvent system. Continue the reaction and monitor until completion or stalling.
-
Analysis: Compare the conversion rates and impurity profiles for each solvent system to identify the optimal conditions. The best system will show high conversion with minimal formation of homocoupling or protodeiodination byproducts.
Visualizing Solvent Property Effects on the Catalytic Cycle
Caption: Influence of solvent properties on key steps of the catalytic cycle.
References
-
ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from ResearchGate. [Link]
-
Wikipedia. (2023). Solvent effects. Retrieved from Wikipedia. [Link]
-
Elsevier. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. [Link]
-
ResearchGate. (n.d.). Selected Optimization Data for the Iodination of Aryl Carboxylic Acids. [a]. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparison of different protic reaction media 1. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Retrieved from Beilstein Journals. [Link]
-
ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from MDPI. [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic acid (6), 4-biphenylboronic acid (7) and 4-fluorobenzeneboronic acid (8). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from ResearchGate. [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from ResearchGate. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from Reddit. [Link]
-
MDPI. (2023). The Role of Non-Covalent Interactions in the Reactions between Palladium Hydrido Complex with Amidoarylphosphine Pincer Ligand and Brønsted Acids. Retrieved from MDPI. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from Beilstein Journals. [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from Odinity. [Link]
-
MDPI. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. Retrieved from ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from UCLA Chemistry. [Link]
-
ResearchGate. (2025). Reactive extraction of picolinic and nicotinic acid by natural non-toxic solvent. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles. Retrieved from RSC Publishing. [Link]
-
MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Equilibrium and kinetic investigation of reactive extraction of pyridine-2-carboxylic acid using corn oil as diluent. Retrieved from ResearchGate. [Link]
Sources
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- 3. Solvent effects - Wikipedia [en.wikipedia.org]
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- 7. Heck Reaction [organic-chemistry.org]
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- 17. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Solubility of 3-Iodopicolinic Acid
Welcome to the technical support guide for 3-Iodopicolinic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to effectively manage the solubility challenges associated with this compound. The goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that influence its solubility?
This compound is a derivative of picolinic acid, which is a monocarboxylic derivative of pyridine.[1][2] Its structure, containing a pyridine ring, a carboxylic acid group, and an iodine atom, dictates its solubility profile. The carboxylic acid group can donate a proton, and the nitrogen atom in the pyridine ring can accept a proton, making its solubility highly dependent on the pH of the solution.[3] The presence of the iodine atom increases the molecule's overall hydrophobicity compared to its parent compound, picolinic acid, which can decrease its aqueous solubility.
Q2: How does pH dramatically alter the solubility of this compound?
The solubility of this compound is intrinsically linked to its ionization state, which is governed by the solution's pH.[3]
-
In acidic conditions (low pH): The carboxylic acid group will be protonated (-COOH), and the pyridine nitrogen will also be protonated (-NH+). The molecule will carry a net positive charge, which can enhance its solubility in aqueous media.
-
Near its isoelectric point: The molecule will exist as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate group (-COO-). Zwitterions can have lower solubility.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated to its carboxylate form (-COO-), giving the molecule a net negative charge.[4] This anionic form is typically much more soluble in water.[3]
Therefore, adjusting the pH away from the isoelectric point is a primary strategy to enhance solubility.[4]
Q3: What are the initial indicators of solubility problems in my experiment?
Identifying solubility issues early is crucial for data integrity.[5] Common signs include:
-
Visible Particulates: The most obvious sign is the presence of undissolved solid material in your solution, even after vigorous mixing.
-
Cloudiness or Precipitation: The solution may appear cloudy or hazy, or a precipitate may form over time, especially after changes in temperature or upon addition to an aqueous assay buffer from a DMSO stock.[6][7]
-
Inconsistent Results: Poor solubility can lead to significant variability and poor reproducibility in biological assays.[5][8]
-
Underestimated Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity.[5]
Q4: Is using heat a reliable method to dissolve this compound?
While gently warming a solution can temporarily increase the solubility of many compounds, it should be approached with caution for this compound.[7]
-
Pros: Increased kinetic energy can help overcome the lattice energy of the solid, promoting dissolution.
-
Cons:
-
Precipitation upon cooling: The compound may precipitate out of the solution as it returns to room or experimental temperature, leading to inaccurate concentrations.
-
Compound Degradation: Although picolinic acid itself is relatively stable, the stability of the iodo-derivative to heat in various solutions is not always well-characterized. Excessive heat could potentially lead to degradation.
-
Safety: Always consult the Safety Data Sheet (SDS) for thermal stability information.[9][10]
-
Recommendation: Use minimal, gentle warming (e.g., a 37°C water bath) only if necessary and be aware of the potential for precipitation upon cooling.[7] It is often better to use other methods like pH adjustment or co-solvents for more stable solutions.
Q5: How should I prepare and store stock solutions of this compound?
For biological assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[6][8]
-
Solvent Selection: DMSO is a common choice for creating high-concentration stock solutions of sparingly soluble compounds for use in biological assays.[5][8]
-
Preparation: Ensure the compound is completely dissolved in 100% DMSO. Sonication can be a useful technique to aid dissolution.[5]
-
Storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation and prevent water absorption by the DMSO.[8]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can cause the compound to precipitate out of the DMSO stock over time.[8] Consider preparing smaller, single-use aliquots.
Troubleshooting Guides
Problem 1: My this compound is not dissolving in my aqueous buffer.
This is a common challenge due to the compound's limited aqueous solubility. The following workflow provides a systematic approach to overcome this issue.
Experimental Workflow: Aqueous Solubilization
-
Initial Attempt: Start by attempting to dissolve the compound directly in your aqueous buffer at the desired final concentration. Vortex thoroughly. If particulates remain, proceed to the next step.
-
pH Adjustment:
-
Since this compound is an acidic compound, increasing the pH of the buffer will deprotonate the carboxylic acid group, significantly increasing its aqueous solubility.[3][4]
-
Add a small amount of a base (e.g., 1 M NaOH) dropwise to your suspension while monitoring the pH.
-
Continue to add the base until the compound fully dissolves. Be mindful of the pH tolerance of your specific experiment or assay.
-
-
Co-Solvent Introduction (If pH adjustment is not feasible or sufficient):
-
If the required pH is incompatible with your assay, a co-solvent can be used.[] Prepare a concentrated stock solution in 100% DMSO.
-
Add the DMSO stock to your aqueous buffer dropwise while vortexing. This is a critical step to avoid immediate precipitation.
-
Crucially, ensure the final concentration of DMSO in your assay is low (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts in biological systems. [6]
-
-
Final Check: After dissolution, visually inspect the solution for any signs of precipitation. If the solution remains clear, you can proceed with your experiment.
Workflow Diagram: Aqueous Solubilization
Caption: Troubleshooting workflow for dissolving this compound in aqueous buffers.
Problem 2: The compound precipitates when my DMSO stock is added to the assay buffer.
This is a classic sign of a compound's aqueous solubility limit being exceeded. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to crash out.
Protocol: Intermediate Dilution to Prevent Precipitation
This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based or biochemical assay.[6]
-
Prepare High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Create an Intermediate Dilution Plate: In a separate polypropylene 96-well plate (the "intermediate plate"), perform your serial dilutions of the compound, but in 100% DMSO. This creates a plate with a range of concentrations in a solvent where the compound is highly soluble.
-
Transfer to Final Assay Plate: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the intermediate DMSO plate to the corresponding wells of your final assay plate, which already contains the aqueous buffer or cell culture medium.
-
Mix Thoroughly: Immediately after the transfer, mix the contents of the final assay plate thoroughly. This rapid dispersal helps to keep the compound in solution.
-
Vehicle Control: It is essential to include a vehicle control where the same dilution and transfer steps are performed with 100% DMSO instead of the compound stock solution.[6] This accounts for any effects of the solvent on the assay.
Data Summary: Solvent & Solubility
| Solvent | Type | Expected Solubility of Picolinic Acid | Notes for this compound |
| Water | Polar Protic | Very Soluble (887 g/L at 20°C)[1][12] | Solubility will be lower due to the iodo- group but highly pH-dependent.[3] |
| Ethanol | Polar Protic | Soluble (57.1 g/kg at ~20°C)[13] | A potential co-solvent, but less effective than DMSO for high concentrations. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble (17.0 g/kg at ~20°C)[13] | Generally not a primary choice for solubilization in biological assays. |
| DMSO | Polar Aprotic | High | The preferred solvent for high-concentration stock solutions.[5][8] |
Note: The solubility data is for the parent compound, picolinic acid. The addition of iodine will decrease aqueous solubility and increase lipophilicity.
References
-
F.J.A.L. Cruz, et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Solubility of Things. Picolinic acid. [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]
-
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
JoVE. (2023). Video: Physical Properties of Carboxylic Acids. [Link]
-
ACS Publications. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]
-
ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... | Download Scientific Diagram. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
PubChem. Picolinic acid. [Link]
-
ChemBK. 3-Picolinic Acid. [Link]
-
Wikipedia. Pyridinecarboxylic acid. [Link]
Sources
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. longdom.org [longdom.org]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 12. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]
- 13. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
Technical Support Center: Preventing Homocoupling of 3-Iodopicolinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing homocoupling of 3-iodopicolinic acid in cross-coupling reactions. Our focus is on providing not just protocols, but a deep mechanistic understanding to empower you to solve problems effectively in your own research.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its use in popular cross-coupling reactions like Suzuki, Sonogashira, and Heck is often plagued by the formation of a homocoupled byproduct, 2,2'-dicarboxy-5,5'-bipyridine. This side reaction consumes the starting material, reduces the yield of the desired product, and introduces a structurally similar impurity that can be difficult to separate. The electronic properties of the pyridine ring and the presence of the carboxylic acid group contribute to the propensity for this unwanted reaction. This guide will equip you with the knowledge and techniques to minimize or eliminate this homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical dimer, 2,2'-dicarboxy-5,5'-bipyridine. This is in contrast to the desired cross-coupling reaction where this compound reacts with a different coupling partner (e.g., a boronic acid in a Suzuki reaction).
Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions involving this compound?
A2: The primary culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of your starting material to produce the homocoupled product, regenerating Pd(0) in the process.[1][2] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[2]
Q3: Can the carboxylic acid group of this compound interfere with the reaction?
A3: Yes, the carboxylic acid group can interfere in several ways. It can coordinate to the metal catalyst, potentially altering its reactivity.[3][4] Additionally, the acidic proton can react with the base, and the carboxylate can influence the solubility of the starting material and intermediates. In some cases, decarboxylation can be an unwanted side reaction, especially at higher temperatures.
Q4: How can I visually identify if homocoupling is a significant issue in my reaction?
A4: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC, GC, or LC-MS. This byproduct will have a molecular weight corresponding to the dimer of this compound.
Troubleshooting Guide: A Systematic Approach to Eliminating Homocoupling
This guide provides a systematic approach to minimizing or eliminating the homocoupling of this compound.
Issue: Significant Formation of Homocoupling Byproduct Observed
Potential Cause 1: Presence of Oxygen
The presence of dissolved oxygen is a key contributor to homocoupling.[1][2][5][6][7][8][9] Therefore, thorough deoxygenation of the solvent and the reaction mixture is crucial.
Solutions:
-
Nitrogen/Argon Sparging: This is a highly effective method for removing dissolved oxygen. Bubble a gentle stream of nitrogen or argon through your solvent for at least 30 minutes before adding the reagents.
-
Freeze-Pump-Thaw Cycles: For particularly sensitive reactions, performing three freeze-pump-thaw cycles on the solvent can achieve very low oxygen levels.
-
Maintain an Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction time. Use a gas bubbler or a balloon filled with the inert gas.
Potential Cause 2: Inefficient Reduction of Pd(II) Precatalyst
If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its incomplete reduction to the active Pd(0) species can leave residual Pd(II) that promotes homocoupling.[1][2]
Solutions:
-
Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent can help to consume any residual Pd(II) species. Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the catalytic cycle.[5][6][7]
-
Pre-heat the Catalyst and Ligand: Pre-heating the palladium catalyst, ligand, base, and one of the coupling partners in the solvent before adding the second coupling partner can sometimes aid in the efficient formation of the active catalyst and minimize side reactions.[9]
Potential Cause 3: Inappropriate Choice of Ligand
The choice of ligand is critical in modulating the reactivity of the palladium catalyst. Sterically bulky ligands can favor the desired cross-coupling over homocoupling.[10][11]
Solutions:
-
Screen Bulky Ligands: For Suzuki reactions, consider bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in promoting challenging cross-coupling reactions.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of bulky ligands that can be very effective in suppressing homocoupling.
Potential Cause 4: Suboptimal Base and Solvent Combination
The choice of base and solvent can significantly impact the reaction outcome. A base that is too strong or a solvent that promotes side reactions can lead to lower yields of the desired product and increased byproduct formation.
Solutions:
-
Base Screening: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be substrate-dependent, so it is worth screening a few options. For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used.[12][13]
-
Solvent Considerations: Aprotic polar solvents like DMF, dioxane, or THF are commonly used. For Suzuki reactions, the addition of water is often necessary to facilitate the transmetalation step.[1] However, the amount of water should be carefully optimized.
Mechanistic Insights: The Battle Between Cross-Coupling and Homocoupling
Understanding the underlying mechanisms is key to rationally designing experiments to favor the desired cross-coupling pathway.
Suzuki Coupling: Competing Pathways
The desired Suzuki cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][14] However, a competing homocoupling pathway can occur, particularly in the presence of Pd(II) and oxygen.[1][5][6][7]
Caption: Competing pathways in Suzuki coupling.
Sonogashira Coupling: Glaser-Hay Homocoupling
In Sonogashira reactions, the primary homocoupling pathway is the copper-catalyzed oxidative coupling of the terminal alkyne, known as Glaser or Glaser-Hay coupling.[15][16][17] This is particularly problematic when the reaction is exposed to oxygen.[18][19]
Caption: Sonogashira vs. Glaser homocoupling.
Optimized Experimental Protocols
The following are example protocols designed to minimize homocoupling. These should be considered as starting points and may require further optimization for your specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol incorporates rigorous deoxygenation and a bulky phosphine ligand to suppress homocoupling.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3 equivalents)
-
Dioxane/Water (4:1 mixture)
-
Schlenk flask and inert gas line (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the dioxane/water solvent mixture which has been previously degassed by sparging with inert gas for 30 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent mixture.
-
Add the catalyst/ligand solution to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
A copper-free protocol can eliminate the possibility of Glaser homocoupling.[12][20]
Reagents and Equipment:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (3 equivalents)
-
DMF
-
Schlenk flask and inert gas line (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed DMF, followed by degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract with an appropriate organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary: Reaction Condition Optimization
The following table summarizes key parameters and their impact on minimizing homocoupling.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously inert (N₂ or Ar) | Prevents oxidation of Pd(0) to Pd(II) by O₂.[1][2][9] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the presence of Pd(II) which can directly promote homocoupling.[2][8] |
| Additives | Mild reducing agent (e.g., potassium formate) | Scavenges residual Pd(II) species.[5][6][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Steric hindrance disfavors the formation of the homocoupling transition state.[10][11] |
| Copper (Sonogashira) | Use a copper-free protocol | Eliminates the catalyst for Glaser-Hay homocoupling.[12][20] |
| Temperature | As low as possible for efficient reaction | Higher temperatures can sometimes promote side reactions.[21] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
ChemRxiv. (2024). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ResearchGate. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). [https://www.organic-chemistry.org/ सिंथेसिस/c-c-bond-formation/biaryls/homocoupling-aryl-halides.shtm]([Link] सिंथेसिस/c-c-bond-formation/biaryls/homocoupling-aryl-halides.shtm)
-
NSF Public Access Repository. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
Royal Society of Chemistry. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. [Link]
-
National Institutes of Health. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Eethers. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
National Institutes of Health. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PubMed. (2014). Effect of ligand modification on the reactivity of phosphinoamide-bridged heterobimetallic Zr/Co complexes. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
PubMed. (2014). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. [Link]
-
ResearchGate. N-Picolinicamides as ligands in Ullman type C-O coupling reactions. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ResearchGate. Proposed mechanism for homocoupling reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. Heck reaction. [Link]
-
ResearchGate. (2025). Homocoupling of Aryl Bromides Catalyzed by Nickel Chloride in Pyridine. [Link]
-
PubMed. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025). [Link]
Sources
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- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
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- 19. depts.washington.edu [depts.washington.edu]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
strategies to avoid deiodination of 3-Iodopicolinic acid
Welcome to the technical support center for 3-Iodopicolinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Deiodination—the premature loss of the iodine substituent—is a frequently encountered issue that can compromise reaction yields, introduce impurities, and complicate downstream processing. This document provides in-depth, experience-driven troubleshooting guides and preventative strategies to ensure the stability and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A: Deiodination is the cleavage of the carbon-iodine (C–I) bond, replacing the iodine atom with a hydrogen atom, resulting in the formation of picolinic acid. This is a significant issue for several reasons:
-
Loss of Reactivity: The iodine atom is the intended reactive handle for numerous transformations, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Its removal renders the molecule inert to these subsequent reactions, directly reducing the yield of your desired product.
-
Impurity Generation: The resulting picolinic acid can be difficult to separate from the starting material or the desired product due to similar physical properties, complicating purification.
-
Stoichiometric Imbalance: If deiodination occurs before or during the reaction, it disrupts the carefully calculated stoichiometry of your reagents, leading to incomplete conversion and the formation of additional side products.
The C–I bond on an aromatic ring is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions, including exposure to light, heat, certain bases, and reducing agents.
Q2: I suspect my stored this compound has degraded. How can I confirm this?
A: The most reliable method is to analyze a sample of the stored material using analytical techniques such as:
-
NMR Spectroscopy (¹H NMR): Compare the spectrum of your stored sample to a reference spectrum. The appearance of new aromatic signals corresponding to picolinic acid and a decrease in the integration of the signals for this compound are clear indicators of degradation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method. You will observe a peak corresponding to the mass of picolinic acid (m/z = 124.11 for [M+H]⁺) alongside your starting material (m/z = 250.00 for [M+H]⁺). This technique can also quantify the extent of degradation.
-
TLC (Thin Layer Chromatography): While less definitive, running a TLC against a pure standard can often reveal a new, more polar spot corresponding to the picolinic acid impurity.
Troubleshooting Guide: Reaction & Handling
This section addresses specific issues you may encounter during storage, reaction setup, and execution.
Issue 1: Significant starting material degradation observed before starting the reaction.
This points to improper storage or handling. The stability of this compound is compromised by three main factors: light, heat, and atmospheric exposure.
-
Causality—Photodecomposition: The C–I bond can absorb UV light, leading to homolytic cleavage and the formation of radical species that abstract a hydrogen atom from the solvent or other molecules to yield the deiodinated product.[1][2][3] Iodinated aromatic compounds are known to be susceptible to photodegradation.[1][2]
-
Causality—Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can provide the energy needed to initiate decomposition pathways.
-
Causality—Atmospheric Reactants: Exposure to atmospheric moisture and oxygen, especially in the presence of light or trace metal impurities, can facilitate degradation.
-
Light Protection: Always store this compound in an amber glass vial or a container completely wrapped in aluminum foil.[4][5]
-
Temperature Control: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[4] Ensure the container is tightly sealed to prevent condensation upon removal.
-
Inert Atmosphere: For maximum stability, store the solid under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to oxygen and moisture.
-
Container Integrity: Ensure container caps are tightly sealed to prevent evaporation or atmospheric contamination.[5]
Issue 2: Deiodination occurs during a cross-coupling reaction (e.g., Suzuki, Sonogashira).
Deiodination during a reaction is typically caused by incompatible reaction conditions, particularly the choice of base, catalyst system, solvent, or temperature.
-
Causality—Base-Mediated Degradation: Strong bases, especially in protic solvents at elevated temperatures, can promote deiodination. While the exact mechanism can be complex, it may involve nucleophilic attack or the generation of reactive species. The stability of similar phenolic compounds is known to be highly pH-dependent, with degradation increasing at high pH.[6][7]
-
Causality—Reductive Deiodination by Catalysts/Reagents: This is a major pathway. Low-valent transition metal species (e.g., Pd(0), Cu(I)) central to the catalytic cycle can, under certain conditions, facilitate reductive dehalogenation as a side reaction.[8] This is often exacerbated by the presence of reducing agents, certain phosphine ligands, or impurities.
-
Causality—Solvent Effects: Protic solvents (water, alcohols) can serve as a hydrogen source for quenching radical intermediates or protonating organometallic species, leading to proto-deiodination.
-
Causality—Thermal Effects: High reaction temperatures increase the rate of all reactions, including undesirable deiodination.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong, hard bases (e.g., NaOH, KOH, NaOMe) in protic solvents. | Use milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases like triethylamine (TEA) or DIPEA can also be effective. Rationale: These bases are generally less nucleophilic and provide sufficient basicity for the catalytic cycle without aggressively promoting C-I bond cleavage. |
| Catalyst | High catalyst loading; certain ligands. | Screen for lower catalyst loading (e.g., 1-2 mol %). Use ligands that favor reductive elimination over side reactions. For Pd-catalyzed reactions, electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often give good results. |
| Solvents | Protic solvents (e.g., Methanol, Water) if they are not essential for solubility or reactivity. | Use anhydrous aprotic solvents like Dioxane, Toluene, or DMF. If a co-solvent is needed, minimize the amount of the protic component. Rationale: Aprotic solvents limit the availability of protons that can lead to proto-deiodination.[9] Degassing the solvent thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen. |
| Temperature | Excessively high temperatures (>100-120 °C). | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is highly recommended during optimization. |
| Additives | Presence of adventitious reducing agents. | Ensure all reagents are pure. If reductive deiodination is suspected, the addition of a mild oxidant or a radical scavenger can sometimes help, but this must be carefully evaluated for compatibility with the desired reaction. |
Visualizing the Problem: Potential Deiodination Pathways
The following diagram illustrates the primary mechanisms that can lead to the unwanted deiodination of this compound.
Caption: Key factors and pathways leading to deiodination.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling to Minimize Deiodination
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to suppress C–I bond cleavage.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (3.0 equiv, finely ground and dried)
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Reaction Setup (Under Inert Atmosphere):
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add anhydrous, degassed 1,4-dioxane via cannula or syringe. The final concentration should be ~0.1 M with respect to the this compound.
-
-
Execution and Monitoring:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Higher temperatures should be avoided initially.
-
Monitor the reaction progress by TLC or LC-MS. Check for the formation of picolinic acid as a byproduct.
-
If the reaction is sluggish, consider increasing the temperature in 10 °C increments, but do not exceed 110 °C if possible.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product via column chromatography or recrystallization as appropriate.
-
Troubleshooting Your Experiment: A Logical Workflow
If you are facing a deiodination issue, use this workflow to diagnose the potential cause systematically.
Caption: A step-by-step workflow to diagnose deiodination.
References
-
Manabe, Y. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]
-
Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Water Research, 103, 103-111. [Link]
-
Arotsky, J., Butler, R., & Darby, A. C. (1969). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. Journal of the Chemical Society B: Physical Organic, 700-704. [Link]
-
Čejka, J., & Pérez-Mayoral, E. (2018). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Catalysts, 8(12), 639. [Link]
-
Manabe, Y. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia. [Link]
-
Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. ResearchGate. [Link]
-
Ragaini, F., et al. (2011). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry, 2011(36), 7377-7386. [Link]
-
Mondal, S., & Mugesh, G. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 27(8), 2444. [Link]
-
University of Wisconsin-Madison. (n.d.). Practices for Proper Chemical Storage. [Link]
-
Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. UQ eSpace. [Link]
-
Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 952-962. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
-
Rivas, F. J., et al. (2012). UV photolysis for accelerating pyridine biodegradation. Journal of Hazardous Materials, 241-242, 337-343. [Link]
-
Visser, T. J., van Overmeeren, E., & van der Seijde-Sinner, W. (1981). Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite. Biochimica et Biophysica Acta, 677(3-4), 405-411. [Link]
-
University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. [Link]
-
Kahl, A., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Water Research, 207, 117812. [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]
-
Schweizer, U., et al. (2014). Insights into the Mechanism of Human Deiodinase 1. Journal of Biological Chemistry, 289(49), 34189-34201. [Link]
-
Mondal, S., & Mugesh, G. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. National Institutes of Health. [Link]
-
Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 952-962. [Link]
-
Gereben, B., et al. (2011). Physiological role and regulation of iodothyronine deiodinases: a 2011 update. Endocrine, 40(2), 189-200. [Link]
-
Cavanaugh, C. K., et al. (2021). Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. Toxicological Sciences, 181(2), 223-236. [Link]
-
Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 55(2), R67-R79. [Link]
-
Perry, G. J., et al. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society, 139(32), 11157-11165. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
-
Suttirak, W., & Manurakchinakorn, S. (2019). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]
-
Chen, Z. Y., & Zhu, Q. Y. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of Agricultural and Food Chemistry, 60(51), 12531-12539. [Link]
-
Johnston, C. P., et al. (2016). Metallaphotoredox-catalysed sp(3)-sp(3) cross-coupling of carboxylic acids with alkyl halides. Nature, 536(7616), 322-325. [Link]
-
Galton, V. A., et al. (2009). Life without the iodothyronine deiodinases. Endocrinology, 150(10), 4787-4797. [Link]
-
Johnston, C. P., et al. (2024). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society. [Link]
-
Perry, G. J., et al. (2017). Transition Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. ResearchGate. [Link]
-
Maia, A. L., et al. (2011). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Endocrine Reviews, 32(4), 500-527. [Link]
-
Ribeiro da Silva, M. A., et al. (2012). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). The Journal of Chemical Thermodynamics, 54, 137-144. [Link]
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Technical Support Center: Purification of 3-Iodopicolinic Acid Reaction Products
Welcome to the technical support center for the purification of 3-iodopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate.[1][2] Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from a typical synthesis of this compound?
A1: The impurity profile of your crude this compound is highly dependent on the synthetic route. A common and effective method for its synthesis is the Sandmeyer reaction, starting from 3-aminopicolinic acid.[3][4][5]
Potential impurities from this route include:
-
Unreacted Starting Material: 3-aminopicolinic acid.
-
Sandmeyer Byproducts: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which can generate biaryl byproducts from the coupling of aryl radicals.[3] You may also see small amounts of 3-hydroxypicolinic acid if the diazonium salt reacts with water.[5][6]
-
Reagents and Catalysts: Residual copper salts (if used) and free iodine, which can impart a yellow or brownish color to the product.[7]
-
Side-Reaction Products: Depending on reaction conditions, minor amounts of decarboxylated products or other regioisomers of iodination could be present.
Q2: How do I choose the primary purification method: Recrystallization or Column Chromatography?
A2: The choice between these two powerful techniques depends on the scale of your reaction, the nature of the impurities, and the required final purity.[8]
-
Recrystallization is the preferred first-line method for purifying solids. It is ideal when your desired compound is the major component of the crude product. This technique is highly scalable, cost-effective, and excellent for removing small quantities of impurities with different solubility profiles.[9][10]
-
Column Chromatography is the method of choice for separating complex mixtures, especially when impurities have similar polarity to the product or when the product is an oil.[11] It is also used when an exceptionally high degree of purity is required for subsequent sensitive applications.[8]
A common strategy is to first perform a recrystallization to remove the bulk of impurities and then, if necessary, subject a portion of the material to column chromatography for ultra-purification.
Q3: How can I quickly assess the purity of my this compound?
A3: Several analytical techniques can provide a reliable assessment of purity:
-
Melting Point Analysis: Pure crystalline solids have a sharp, defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[7][12]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to visualize the number of components in your sample.[7] Spotting your crude material alongside the starting material can show the reaction's progress and the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It can separate closely related compounds and provide a precise purity percentage based on peak area.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and identify impurities if they are present in sufficient concentration (>1-5%).[15]
Troubleshooting Guides & Optimization
This section addresses specific problems you may encounter during the purification process.
Problem 1: My crude product has a persistent yellow or brown color.
-
Potential Cause: This discoloration is almost always due to the presence of residual elemental iodine (I₂).
-
Troubleshooting & Optimization:
-
Thiosulfate Wash: Before recrystallization, dissolve or suspend the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7] The thiosulfate reduces the colored I₂ to colorless iodide (I⁻), which is soluble in the aqueous layer. Repeat the wash until the organic layer is colorless.
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution.[16] The charcoal adsorbs colored impurities. Caution: Use charcoal sparingly (a micro-spatula tip is often enough), as it can also adsorb your product, leading to lower yields.[16] The hot solution must then be filtered by gravity (hot filtration) to remove the charcoal before cooling.[17]
-
Problem 2: I am getting a very low yield after recrystallization.
-
Potential Cause 1: Incorrect Solvent or Solvent Volume. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[12] Using an excessive volume of solvent is a common reason for low recovery, as a significant amount of the product will remain in the "mother liquor" upon cooling.[16]
-
Troubleshooting & Optimization:
-
Use Minimal Solvent: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves.[10]
-
Recover a Second Crop: Do not discard the filtrate (mother liquor) after collecting your crystals. Concentrate the filtrate by boiling off some of the solvent (e.g., reduce the volume by half) and cool it again to obtain a second crop of crystals.[18] Note that this second crop may be less pure than the first.
-
Re-evaluate Your Solvent System: If the yield remains poor, your compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system may be required.
-
-
Potential Cause 2: Premature Crystallization. If crystals form too rapidly during cooling or during a hot filtration step, impurities can become trapped within the crystal lattice, defeating the purpose of the purification.[16][17]
-
Troubleshooting & Optimization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Rapid cooling by immediately placing the flask in an ice bath promotes the formation of small, often impure crystals.[10] Once the solution has reached room temperature and crystal formation has slowed, then you can place it in an ice bath to maximize recovery.[10]
-
Prevent Crystallization in Funnel: During hot filtration, crystallization can occur in the funnel stem. To prevent this, use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate.[17] Adding a small excess of hot solvent before filtering can also help keep the compound in solution.[12]
-
Problem 3: My product "oils out" instead of forming crystals during recrystallization.
-
Potential Cause: This occurs when the saturated solution cools to a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid. This is common when the compound is very impure (leading to significant melting point depression) or when using a solvent system where the compound's solubility changes too drastically with temperature.[16]
-
Troubleshooting & Optimization:
-
Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again.[16]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Data Presentation & Experimental Protocols
Table 1: Solubility of Picolinic Acid in Common Solvents
While specific data for this compound is not widely published, the solubility of the parent compound, picolinic acid, provides an excellent starting point for solvent selection. The iodine substituent will increase the molecular weight and likely decrease solubility in polar protic solvents.
| Solvent | Type | Solubility of Picolinic Acid (g/kg of solvent) at ~293 K | Reference |
| Water | Polar Protic | ~862.5 | [19] |
| Ethanol | Polar Protic | ~57.1 | [19] |
| Acetonitrile | Polar Aprotic | ~17.0 | [19] |
| Diethyl Ether | Nonpolar | Sparingly soluble | [20] |
| Chloroform | Nonpolar | Sparingly soluble | [20] |
Interpretation for this compound: Based on this data, water may be too good a solvent for efficient recrystallization unless used as part of a mixed-solvent system. An ethanol/water or acetone/water mixture is a promising starting point.[7] Ethanol or acetonitrile could be effective single-solvent systems.
Mandatory Visualizations & Workflows
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying this compound.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a robust starting point for purifying this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if activated charcoal was used), perform a hot gravity filtration using a pre-warmed stemless funnel into a clean, pre-warmed Erlenmeyer flask.[17]
-
Induce Crystallization: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (this is the saturation point). Add a few more drops of hot ethanol until the solution becomes clear again.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin.[16] Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[12]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent composition) to remove any residual soluble impurities from the crystal surfaces.[18]
-
Drying: Continue to draw air through the funnel to partially dry the crystals.[17] Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
-
Analysis: Determine the yield and assess the purity of the recrystallized product using melting point, TLC, or HPLC.[7]
Diagram 2: Troubleshooting Recrystallization Issues
Caption: Troubleshooting common issues in recrystallization.
References
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- Recrystallization. (n.d.). University of Colorado Boulder.
- Sandmeyer reaction. (2024). Wikipedia.
- Recrystallization I. (n.d.). University of California, Irvine.
- Properties of substance: picolinic acid. (n.d.). Chemister.ru.
- Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (2007). PubMed.
- Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid. (2025). BenchChem.
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. (n.d.). Aimin Liu.
- Picolinic acid | C6H5NO2. (2024). PubChem.
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- Recrystallization and Crystallization. (n.d.). University of California, Los Angeles.
- 3-Picolinic Acid. (n.d.). ChemBK.
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Massachusetts Lowell.
- Picolinic acid. (2024). Wikipedia.
- Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (2021).
- Recrystallization and Melting Point Analysis. (2022). YouTube.
- This compound. (n.d.). Chem-Impex.
- This compound | 73841-32-4. (n.d.). BenchChem.
- Technical Support Center: Purification of 3-(2-Iodophenylamino)propanoic acid. (2025). BenchChem.
- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. (2025).
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- picolinic acid hydrochloride. (n.d.). Organic Syntheses.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2022).
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2012).
- A kind of method of preparing picolinic acid. (2013).
- Sandmeyer reaction. (2020). L.S.College, Muzaffarpur.
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Technical Support Center: Palladium Catalyst Removal from 3-Iodopicolinic Acid Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing residual palladium from reactions involving 3-iodopicolinic acid. The unique chelating nature of picolinic acid derivatives can present significant purification hurdles, and this guide is designed to provide both theoretical understanding and practical, actionable solutions.
I. The Critical Importance of Palladium Removal
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules.[1][2] However, the presence of residual palladium in the final active pharmaceutical ingredient (API) is a major concern due to its potential toxicity and the stringent regulatory limits imposed by bodies like the International Council for Harmonisation (ICH).[3][4][5] These regulations necessitate robust and efficient methods to reduce palladium levels to as low as parts-per-million (ppm) or even parts-per-billion (ppb).[6]
The challenge is often compounded by the fact that palladium can exist in various forms within a reaction mixture, including soluble complexes, colloidal nanoparticles, and larger agglomerates.[5][7] Furthermore, the molecular structure of the target compound itself can influence the efficacy of removal methods.
II. Frequently Asked Questions (FAQs)
Q1: Why is my product still discolored (gray/black) after standard filtration?
A1: A persistent gray or black color in your isolated product is a strong indicator of residual palladium, likely in a finely dispersed or colloidal form that passes through standard filter paper.[8] Simple filtration is often insufficient to remove these smaller palladium species.
-
Causality: During the reaction, palladium can agglomerate into particles of varying sizes. While larger particles are easily filtered, smaller, sub-micron particles can remain suspended in the reaction mixture.
-
Troubleshooting:
-
Filtration through Celite®: A common and effective first step is to pass the reaction mixture through a pad of Celite®.[5][8] This filter aid can trap finer palladium particles that would otherwise pass through standard filter paper.
-
Activated Carbon Treatment: Activated carbon is a cost-effective and widely used adsorbent for removing dissolved and colloidal palladium.[8][9][10]
-
Q2: I've used a palladium scavenger, but my ICP-MS results still show high palladium levels. What's going wrong?
A2: The ineffectiveness of a palladium scavenger can be attributed to several factors, including the choice of scavenger, the reaction conditions, and the specific nature of the palladium species present.
-
Causality:
-
Incorrect Scavenger Selection: Not all scavengers are equally effective for all forms of palladium or in all solvent systems.[11] For instance, a scavenger that works well for Pd(II) may be less effective for Pd(0).
-
Insufficient Scavenging Time or Temperature: The kinetics of palladium scavenging can be slow, and higher temperatures or longer reaction times may be necessary to achieve complete removal.[12]
-
Chelation by this compound: The picolinic acid moiety in your product can act as a chelating agent, binding to palladium and making it more difficult for the scavenger to capture. This is a critical consideration for this specific class of compounds.
-
-
Troubleshooting:
-
Screen a Panel of Scavengers: It is highly recommended to screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one for your specific system.[13]
-
Optimize Scavenging Conditions: Systematically vary the temperature, time, and amount of scavenger to determine the optimal conditions for palladium removal.
-
Consider a Multi-Step Approach: A combination of methods, such as an initial filtration through Celite®, followed by treatment with a high-affinity scavenger, can be more effective than a single method alone.[5]
-
Q3: How does the structure of this compound affect palladium removal?
A3: The nitrogen atom and the carboxylic acid group of the picolinic acid scaffold can form a bidentate chelate with palladium species. This strong interaction can keep the palladium in solution and make it less available for capture by a scavenger.
-
Mechanistic Insight: This chelation can stabilize soluble palladium complexes, preventing their precipitation or adsorption onto a solid support.
-
Strategic Approach:
-
pH Adjustment: Altering the pH of the reaction mixture can disrupt the chelation. For example, protonating the nitrogen atom under acidic conditions may weaken its coordination to palladium, making the metal more accessible to a scavenger.
-
Competitive Ligands: The addition of a strong, competitive ligand can displace the picolinic acid from the palladium's coordination sphere, facilitating its removal.
-
III. Troubleshooting Guides & Protocols
Guide 1: Selecting the Optimal Palladium Scavenger
The choice of scavenger is critical and depends on the specific palladium species in your reaction, the solvent system, and the nature of your product.[14]
Caption: Decision workflow for selecting an appropriate palladium scavenger.
Table 1: Comparative Efficiency of Common Palladium Scavengers
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Silica-Based | Thiol (-SH) | Pd(II), Pd(0) | High efficiency and selectivity, good for a wide range of metals.[11][12] | Can be more expensive than other options. |
| Thiourea | Pd(0), Pd(II) | Very effective for various forms of palladium, widely used in pharma.[11][15] | Potential for leaching of the functional group. | |
| Amine | Pd(II) | Effective for palladium in higher oxidation states. | Less effective for Pd(0). | |
| Activated Carbon | N/A (Adsorbent) | Pd(0), Colloidal Pd | Cost-effective, good for removing colored impurities.[10][16] | Can adsorb the desired product, leading to yield loss.[9] |
| Polymer-Supported | Various | Pd(0), Pd(II) | High loading capacity, can be used in flow chemistry. | May swell in certain organic solvents. |
Protocol 1: Small-Scale Screening of Palladium Scavengers
Objective: To identify the most effective scavenger for removing residual palladium from a this compound reaction mixture.
Materials:
-
Crude reaction mixture containing the this compound derivative and residual palladium.
-
A selection of palladium scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, activated carbon).
-
Appropriate organic solvent for dilution.
-
Vials for screening experiments.
-
Stir plate and stir bars.
-
Syringe filters (0.45 µm).
Procedure:
-
Initial Sample Analysis: Take a representative sample of the crude reaction mixture and determine the initial palladium concentration (in ppm) using ICP-MS.[14]
-
Scavenger Screening Setup:
-
In separate vials, dissolve a known amount of the crude product in a suitable solvent.
-
To each vial, add a different scavenger (typically 5-10 wt% relative to the crude product). Include a control vial with no scavenger.
-
-
Scavenging: Stir the vials at a set temperature (e.g., room temperature or 40-50 °C) for a predetermined time (e.g., 2-4 hours).
-
Sample Collection and Analysis:
-
After the allotted time, take an aliquot from each vial, filter it through a syringe filter, and dilute for ICP-MS analysis.
-
Determine the final palladium concentration for each scavenger.
-
-
Evaluation: Compare the final palladium concentrations to identify the most effective scavenger.
IV. Advanced Troubleshooting
Issue: Recrystallization concentrates the palladium in my product.
This can happen if the palladium species co-crystallizes with your product, a phenomenon that is more likely with chelating molecules like picolinic acid derivatives.
-
Solution: Employ a scavenger treatment before the final crystallization step. This will remove the majority of the palladium, preventing its incorporation into the crystal lattice.
Issue: I'm working at a larger scale and need a more efficient removal method.
For pilot plant and manufacturing scales, batch treatment with scavengers can be time-consuming and generate significant waste.
-
Solution: Consider using scavenger cartridges in a flow-through setup.[20] This allows the product stream to be continuously passed through a bed of the scavenger, leading to a more efficient and scalable process.
Experimental Workflow for Palladium Removal
Caption: A generalized experimental workflow for palladium removal.
V. References
-
Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(4), 971-975. [Link]
-
Magano, J., & Dunetz, J. R. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1591-1614. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Magano, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1591-1614. [Link]
-
Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF. [Link]
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1466-1472. [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239(Pt 1), 117253. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Li, Y., et al. (2008). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. Request PDF. [Link]
-
Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
-
Podborska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials (Basel), 16(9), 3421. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 266-271. [Link]
-
ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. Retrieved from [Link]
-
ResearchGate. (2025). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Retrieved from [Link]
-
Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Johnson Matthey Technology Review. (2016). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]
-
ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
ResearchGate. (2025). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 266-271. [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? Retrieved from [Link]
-
ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS. Retrieved from [Link]
-
Scientific Research Publishing. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. silicycle.com [silicycle.com]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 19. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: 3-Iodopicolinic Acid Cross-Coupling
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3-iodopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate. The unique combination of a pyridine ring, a carboxylic acid, and an iodide leaving group on an electron-deficient ring presents a distinct set of challenges. This document provides in-depth, experience-driven answers to common problems, moving beyond simple checklists to explain the underlying chemical principles.
Part 1: Core Troubleshooting - No Reaction or Low Conversion
This is often the most frustrating outcome. When starting materials are recovered unchanged or with minimal conversion, the issue typically lies with the catalyst's activity or the fundamental reaction setup.
Q1.1: My reaction has stalled completely with no product formation. What are the most critical initial checkpoints?
A: When a reaction fails to initiate, always start by verifying the integrity of the catalytic cycle's core components before exploring more complex substrate-specific issues.
-
Inert Atmosphere Integrity: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[1] The formation of a black precipitate (palladium black) is a classic sign of catalyst decomposition and inactivation.[1]
-
Actionable Insight: Ensure your solvent is rigorously degassed and the reaction is performed under a consistently positive pressure of an inert gas like argon or nitrogen. Triethylamine, a common base, should also be distilled and degassed as it can contain dissolved oxygen.[1] See Protocol 1 for a robust degassing procedure.
-
-
Reagent Purity and Quality:
-
Catalyst: Is your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) fresh? Over time, these can degrade. It is almost always preferable to use a pre-catalyst for cleaner formation of the active species.[2]
-
Base: The quality of the base is paramount. Anhydrous inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO³) should be stored in a desiccator. Some organic bases can be problematic if not pure.[1]
-
Coupling Partner: For Suzuki reactions, are you using a high-quality boronic acid or ester? Protodeborylation is a known issue, especially with heteroaryl boronic acids.[3] Check the purity of your coupling partner by NMR before use.
-
-
Fundamental Reaction Parameters:
-
Temperature: Is the reaction temperature sufficient for the specific coupling type? While some highly active catalysts work at room temperature, many systems, especially with challenging substrates, require heat (80-110 °C) to drive the oxidative addition and reductive elimination steps.
-
Concentration: Very dilute conditions can slow down the reaction rate. A typical starting concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Below is a troubleshooting workflow to diagnose a non-starting reaction.
Caption: Initial troubleshooting workflow for a failed reaction.
Q1.2: I suspect the pyridine nitrogen is poisoning my palladium catalyst. How can I diagnose and solve this?
A: This is a primary and highly probable cause of failure. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a competitive inhibitor to the desired phosphine ligand and shutting down the catalytic cycle.[4] This is especially problematic with the 2-position (picolinic acid).[5]
Diagnostic Signs:
-
The reaction works well with iodobenzene but fails with this compound under identical conditions.
-
High catalyst loadings are required to see even minimal product formation.
Solutions:
-
Ligand Selection is Key: The most effective strategy is to use a ligand that coordinates more strongly to palladium and/or sterically shields the metal center, making it difficult for the pyridine nitrogen to bind.
-
Bulky, Electron-Rich Phosphines: Ligands from the Buchwald family are the gold standard here. Their steric bulk prevents the pyridine from accessing the metal, while their high electron density facilitates the challenging oxidative addition step with the electron-deficient pyridine ring.[6] See Table 1 for specific recommendations.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium and are excellent for overcoming catalyst poisoning by N-heterocycles.[7]
-
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can sometimes help. This modification alters the electronic properties and may reduce the substrate's chelating ability, though direct coordination by the pyridine nitrogen remains the dominant issue.
The diagram below illustrates how the pyridine nitrogen can interfere with the catalyst.
Caption: Catalyst inhibition by pyridine nitrogen coordination.
Part 2: Troubleshooting Side Product Formation
If the reaction proceeds but gives a mixture of products or low yields of the desired product, the challenge shifts from initiation to selectivity.
Q2.1: My major byproduct is from decarboxylation of the starting material. How can I prevent this?
A: Decarboxylation is a known thermal degradation pathway for picolinic acid derivatives.[8][9] The reaction involves the loss of CO₂ to form 3-iodopyridine. This side reaction is highly dependent on temperature and reaction time.
Solutions:
-
Lower the Reaction Temperature: This is the most direct solution. Screen temperatures from 60 °C to 100 °C. A more active catalyst/ligand system (see Q1.2) may allow you to run the reaction at a lower temperature, thereby avoiding the thermal threshold for decarboxylation.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the formation of the desired product plateaus, work up the reaction immediately. Prolonged heating after completion will only favor decomposition.
-
Choice of Base/Solvent: While less direct, the reaction medium can influence thermal stability. Avoid overly harsh conditions.
Q2.2: I am observing significant protodeiodination (replacement of iodine with hydrogen). What is the cause?
A: Protodeiodination is often caused by trace amounts of water or other proton sources in the presence of a Pd(0) catalyst and a base. It can also be a byproduct of certain catalytic cycles, especially if the reductive elimination step is slow.
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and your base is thoroughly dried.[1] While some Suzuki couplings benefit from water as a co-solvent, if protodeiodination is a major issue, switching to a strictly anhydrous system (e.g., dioxane, toluene) is advisable.
-
Base Selection: A very strong base can sometimes promote this side reaction. If using a strong base like NaOtBu, consider switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: A more efficient ligand that promotes rapid oxidative addition and subsequent steps can help the desired cross-coupling pathway outcompete the protodeiodination side reaction.
Q2.3: My main side product is the homocoupling of my coupling partner (e.g., biaryl from boronic acid in Suzuki, or diyne in Sonogashira). How do I stop this?
A: Homocoupling is a common side reaction for many cross-coupling types.
-
For Suzuki Reactions (Glaser Coupling): This is often promoted by the presence of oxygen. Rigorous degassing (see Protocol 1 ) is the most effective solution. The choice of base can also have an effect.
-
For Sonogashira Reactions: The copper co-catalyst is often the primary culprit for the homocoupling of terminal alkynes (Glaser-Hay coupling).[1]
-
Minimize Copper: Reduce the loading of the copper(I) salt (e.g., CuI) to 1-2 mol%.
-
Go Copper-Free: Many modern Sonogashira protocols operate under copper-free conditions, which completely eliminates this side reaction.[10][11] This is the most robust solution if Glaser coupling persists.
-
Slow Addition: Adding the alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling.[1]
-
Part 3: Optimization and Reproducibility
Q3.1: I'm struggling with poor solubility of my this compound. What are the best solvent systems?
A: The zwitterionic nature of picolinic acid can lead to poor solubility in common nonpolar solvents.[3][12]
-
Recommended Solvents: Polar aprotic solvents are often the best choice.
-
1,4-Dioxane: A very common and effective solvent for Suzuki and Buchwald-Hartwig reactions.
-
DMF or DMAc: Good solvating power but can sometimes lead to side reactions at high temperatures. Use with caution.
-
Acetonitrile (MeCN): Can be effective, particularly in copper-free Sonogashira reactions.
-
-
Co-solvent Systems: For Suzuki reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is often used.[12][13] The aqueous phase helps dissolve the inorganic base and the boronate species, but be mindful of potential protodeiodination.
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates by facilitating the transfer of reactants between the organic and aqueous phases.[6]
Part 4: Protocols & Data Tables
Protocol 1: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
This technique is superior to simple bubbling/sparging for removing dissolved oxygen.
-
Place the solvent in a robust Schlenk flask equipped with a stir bar and sealed with a rubber septum. The flask should not be more than half full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, apply a high vacuum (~100 mTorr) to the flask for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
After the final cycle, backfill the flask with a positive pressure of argon or nitrogen.
Table 1: Comparison of Common Ligands for this compound Coupling
| Ligand Type | Example(s) | Pros | Cons | Recommended For |
| Bulky Dialkylbiaryl-phosphines | SPhos, XPhos, RuPhos | Excellent at preventing N-coordination; high activity for electron-deficient substrates. | Can be expensive; air-sensitive. | Suzuki, Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form very stable Pd-complexes; highly active; resistant to poisoning. | Pre-catalyst synthesis can be complex. | Suzuki, Heck |
| Bidentate Phosphines | dppf, Xantphos | More stable than monodentate phosphines; good general-purpose ligands. | May not be bulky enough to fully prevent N-coordination in all cases. | General screening |
| Simple Trialkyl/aryl-phosphines | PPh₃, P(t-Bu)₃ | Inexpensive and readily available. | Often ineffective for this substrate class due to insufficient bulk/activity and susceptibility to poisoning. | Not recommended |
Table 2: Guide to Base and Solvent Selection
| Base | Common Solvent(s) | Strength | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, DMF, Toluene | Moderate | Good general-purpose bases. Cs₂CO₃ is more soluble and often more effective but also more expensive.[14][15] |
| K₃PO₄ | Dioxane, Toluene | Moderate/Strong | Often excellent for Suzuki couplings, less prone to causing side reactions than carbonates.[15] |
| NaOtBu / KHMDS | Dioxane, THF, Toluene | Very Strong | Highly active for Buchwald-Hartwig aminations, but can promote side reactions (protodeiodination, ester hydrolysis). Use with caution. |
| Et₃N / DIPEA | THF, MeCN, DMF | Organic/Weak | Primarily used in Heck and Sonogashira reactions. Must be high purity.[1] |
References
- Time inform
- Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid.
- The effect of various bases on the Suzuki coupling reaction.
- Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. PMC - NIH.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions.
- Optimization of the reaction conditions for Suzuki coupling.
- Effect of different bases on the Suzuki-Miyaura coupling.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction. Frontiers.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- Help troubleshooting a Buchwald-Hartwig amin
- Decarboxyl
- Bypassing the Limitations of Directed C–H Functionaliz
- How can I solve my problem with Suzuki coupling?
- Why can't I achieve good yields for this Suzuki reaction?
- Failed suzuki coupling, any suggenstions? Reddit.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Heck Reaction—St
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Technical Support Center: Optimizing Base Selection for 3-Iodopicolinic Acid Reactions
Welcome to the technical support center for reactions involving 3-Iodopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choice of a base in palladium-catalyzed cross-coupling reactions. As a heteroaromatic carboxylic acid, this compound presents unique challenges and opportunities where the base is not merely a proton scavenger but an active modulator of reaction efficiency, selectivity, and success.
This document moves beyond generic protocols to explain the causal mechanisms behind base selection, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my cross-coupling reaction with this compound giving a low yield, and how do I determine if the base is the problem?
Low yield is a common issue, and the base is a primary suspect due to its multifaceted role. The problem can typically be traced back to one of three areas: inadequate activation, substrate/catalyst instability, or poor solubility.
Causality Checklist:
-
Inadequate Activation: In Suzuki-Miyaura couplings, the base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the crucial transmetalation step.[1] If the base is too weak (e.g., a bicarbonate for a stubborn coupling), this step becomes the rate-limiting bottleneck, leading to a sluggish or incomplete reaction.
-
Substrate or Catalyst Decomposition: this compound contains a potentially sensitive carboxylic acid group and a pyridine ring that can act as a ligand.
-
Strong Bases: Very strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote side reactions or decomposition of sensitive functional groups on your coupling partner.[2]
-
Pyridine Inhibition: The nitrogen lone pair on the pyridine ring can coordinate to the palladium center, inhibiting catalysis.[3] The choice of base can influence the protonation state of the pyridine ring and its propensity to interfere with the catalyst.
-
-
Solubility Issues: The reaction mixture's homogeneity is critical.[4] this compound will be deprotonated by the base to form a salt. The solubility of this salt, along with the solubility of the base itself, in your chosen solvent system can dramatically affect reaction rates. If the base or the substrate salt precipitates out, the reaction may stall due to a lack of interaction between reagents in the solution phase.
Troubleshooting Workflow:
To diagnose the issue, a systematic approach is necessary. The following workflow diagram illustrates a logical sequence for troubleshooting low-yield reactions where the base is a potential culprit.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
FAQ 2: How do I choose between inorganic and organic bases? What are the trade-offs?
The choice between inorganic (e.g., carbonates, phosphates) and organic (e.g., triethylamine, DBU) bases depends on the specific reaction type, solvent, and functional group tolerance.
| Base Type | Examples | pKa (Conjugate Acid) | Advantages | Disadvantages |
| Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | ~10.3, ~10.3, ~12.3, ~15.7 | Generally inexpensive, high thermal stability. Often preferred for Suzuki and Heck reactions.[5][6] | Poor solubility in many organic solvents (often requiring aqueous or phase-transfer conditions). |
| Organic | Triethylamine (Et₃N), DBU, DIPEA | ~10.8, ~13.5, ~11.0 | Good solubility in common organic solvents (THF, Dioxane, Toluene). Often used in Sonogashira couplings.[7] | Can act as ligands, potentially interfering with the catalyst. Lower thermal stability. |
| Alkoxides | NaOtBu, KOtBu, LHMDS | ~18.0, ~18.0, ~26.0 | Very strong bases, essential for deprotonating less acidic nucleophiles (e.g., many amines in Buchwald-Hartwig amination).[8] | Highly reactive and can be incompatible with sensitive functional groups like esters or ketones.[2] |
Note: pKa values are approximate and can vary with the solvent.[9][10][11][12]
Expert Recommendation: For Suzuki-Miyaura reactions with this compound, start with inorganic bases like K₃PO₄ or Cs₂CO₃. Their moderate strength is often sufficient to promote transmetalation without causing significant side reactions. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is typically required to deprotonate the amine nucleophile.[5][8]
FAQ 3: I'm observing protodeiodination (loss of iodine). Can the base cause this, and how can I prevent it?
Yes, the base can contribute to protodeiodination, a common side reaction where the iodine atom is replaced by hydrogen.
Mechanism of Action: This side reaction is often a result of a competing reductive pathway. While the exact mechanism can be complex, it is often facilitated by trace amounts of water or other proton sources in the reaction mixture. The base can influence the rate of this side reaction.[3]
Preventative Measures:
-
Use Scrupulously Dry Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Degas your solvents thoroughly to remove both oxygen and dissolved water.
-
Moderate the Base Strength: Extremely strong bases may accelerate this side reaction. If protodeiodination is significant, consider switching to a weaker base (e.g., from NaOtBu to K₃PO₄) if the desired reaction can still proceed.
-
Control Reaction Temperature: Higher temperatures can favor side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Reagent Purity: Ensure the purity of your this compound and coupling partner. Impurities can sometimes act as proton donors.
Troubleshooting Guide & Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling
This protocol provides a self-validating system for identifying the optimal base for coupling this compound with a generic arylboronic acid. The use of parallel reaction vials allows for direct comparison under identical conditions.
Objective: To determine which base provides the highest yield of the desired coupled product while minimizing side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Dioxane/H₂O 4:1)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) (2.0-3.0 equiv)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction vials with stir bars
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a flow of inert gas, add this compound, the arylboronic acid, and the palladium catalyst to each of four labeled, oven-dried reaction vials.
-
Base Addition: To each vial, add a different base (K₂CO₃ to vial 1, K₃PO₄ to vial 2, etc.), ensuring the molar equivalence is consistent across all reactions.
-
Solvent Addition: Add the degassed solvent system to each vial via syringe. Seal the vials tightly with screw caps.
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate. Heat the reaction mixture (e.g., 90-100 °C) and stir at a consistent rate for a set time (e.g., 12 hours).
-
Monitoring (Self-Validation): After the set time, cool the reactions to room temperature. Take a small, identical aliquot from each vial. Dilute with a suitable solvent (e.g., ethyl acetate) and analyze by TLC, GC, or LC-MS. Compare the consumption of starting material and the formation of the product across the different bases.
-
Work-up & Analysis: Once the optimal base is identified (based on the highest conversion to product with minimal side products), the reaction can be scaled up. A standard aqueous work-up followed by purification (e.g., column chromatography) will yield the final product.
The following diagram illustrates the logical flow of this screening process.
Caption: Experimental workflow for parallel base screening.
References
- Vertex AI Search. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling...
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 C.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guides.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Chemistry Steps. (n.d.). pKa values of common compounds and their conjugate bases.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 11. chemistrysteps.com [chemistrysteps.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Temperature Optimization for 3-Iodopicolinic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-iodopicolinic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to temperature optimization in reactions involving this versatile building block. The guidance provided herein is based on established principles of organic chemistry and extensive experience with palladium-catalyzed cross-coupling reactions.
Introduction: The Critical Role of Temperature
This compound is a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its reactivity, especially in popular cross-coupling reactions like Suzuki-Miyaura and Heck couplings, is highly dependent on reaction temperature. Precise temperature control is paramount for achieving high yields, minimizing by-product formation, and ensuring the stability of the catalyst and starting materials. This guide will help you navigate the intricacies of temperature optimization for your this compound reactions.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments, with a focus on their temperature-related causes and solutions.
| Problem | Potential Temperature-Related Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Insufficient Temperature: The activation energy for the reaction is not being met, leading to a slow or stalled reaction. This is particularly relevant for the oxidative addition step in palladium-catalyzed couplings. 2. Catalyst Deactivation at High Temperatures: Excessive heat can lead to the agglomeration of palladium nanoparticles, reducing the catalytically active surface area.[2] | 1. Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or LC-MS at each step. For many Suzuki and Heck reactions involving aryl iodides, a starting temperature of 80-100 °C is common.[3][4][5] 2. Catalyst and Ligand Selection: If higher temperatures are required, consider using a more thermally stable catalyst system. For instance, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability at elevated temperatures.[6][7] |
| Formation of Impurities/By-products | 1. High Reaction Temperature: Elevated temperatures can promote side reactions such as dehalogenation (hydrodehalogenation), homocoupling of the boronic acid (in Suzuki reactions), or isomerization of the product alkene (in Heck reactions).[8] 2. Thermal Decomposition: this compound or other reaction components may decompose at excessive temperatures. While specific data for this compound is limited, the melting point of the parent picolinic acid is 136-142 °C, suggesting that temperatures significantly above this may lead to degradation.[9] | 1. Lower the Reaction Temperature: If by-products are observed, reduce the reaction temperature. Even a small decrease of 10 °C can significantly suppress side reactions. 2. Optimize Reaction Time: A shorter reaction time at a slightly higher temperature may be preferable to a longer time at a lower temperature to minimize the formation of thermally induced by-products. |
| Incomplete Consumption of Starting Material | 1. Heterogeneity of the Reaction Mixture: The solubility of this compound or other reagents may be poor at lower temperatures, leading to an incomplete reaction. The solubility of picolinic acid, for instance, is significantly lower in common organic solvents like ethanol and acetonitrile compared to water, and solubility increases with temperature.[10][11][12][13][14] 2. Insufficient Thermal Energy: Similar to low yield, the reaction may not have enough energy to go to completion. | 1. Solvent Screening and Temperature Adjustment: Choose a solvent in which all reactants are reasonably soluble at the desired reaction temperature. If solubility is still an issue, a modest increase in temperature can improve it. For instance, if a reaction is sluggish in dioxane at 80 °C, consider increasing the temperature to 90-100 °C. 2. Use of a Co-solvent: Adding a co-solvent can improve solubility. For example, a mixture of toluene and ethanol is often used in Suzuki couplings. |
| Decarboxylation of this compound | Excessively High Temperatures: Carboxylic acids, particularly when ortho to a nitrogen atom, can undergo thermal decarboxylation. While the exact temperature for this compound is not readily available, this is a known thermal process for many carboxylic acids.[15][16][17][18][19] | 1. Maintain a Moderate Temperature: Avoid unnecessarily high temperatures. For most cross-coupling reactions, temperatures above 130 °C should be approached with caution. A Heck reaction with 3-bromopyridine has been successfully performed at 130 °C.[20][21] 2. In situ Esterification: If decarboxylation is a persistent issue, consider converting the carboxylic acid to an ester prior to the coupling reaction. Esters are generally more thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: A good starting point for a Suzuki-Miyaura reaction with an aryl iodide like this compound is typically in the range of 80-100 °C.[4][5][22] It is recommended to start at the lower end of this range and gradually increase the temperature if the reaction is sluggish. The optimal temperature will depend on the specific boronic acid, catalyst, ligand, and solvent system used.
Q2: How does temperature affect the choice of base in these reactions?
A2: The choice of base and reaction temperature are often intertwined. Stronger, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in Suzuki and Heck reactions and are generally stable at elevated temperatures.[23][24] However, if you are using an organic base like triethylamine (Et₃N), be mindful of its boiling point (89 °C). Running a reaction significantly above the boiling point of your base will require a sealed reaction vessel to maintain pressure and keep the base in the reaction mixture.
Q3: Can I use microwave heating for reactions with this compound?
A3: Yes, microwave-assisted synthesis can be a very effective way to rapidly heat reactions and often leads to shorter reaction times and improved yields. However, it is crucial to carefully control the temperature and pressure within the microwave reactor. Start with a lower temperature and shorter irradiation time and optimize from there. A Suzuki coupling protocol using microwave irradiation at 120 °C has been reported for a similar iodo-compound.[4]
Q4: My reaction turns black at higher temperatures. What does this indicate?
A4: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition and agglomeration at elevated temperatures.[2] This leads to a loss of catalytic activity. If you observe this, it is a strong indication that your reaction temperature is too high for the chosen catalyst system. You should either lower the temperature or switch to a more robust catalyst and ligand combination.
Q5: How can I determine the optimal temperature for my specific reaction?
A5: The most reliable way to determine the optimal temperature is through systematic experimentation. A design of experiments (DoE) approach can be very efficient. Alternatively, you can run a series of small-scale reactions at different temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C) while keeping all other parameters constant. Monitoring the reactions by TLC or LC-MS will allow you to identify the temperature that gives the best balance of reaction rate, yield, and purity.
Experimental Protocols
Detailed Step-by-Step Methodology for a Suzuki-Miyaura Coupling
This protocol provides a general framework. The specific amounts and conditions should be optimized for your particular substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if necessary) to the flask under a positive pressure of inert gas.
-
Temperature Control: Place the flask in a preheated oil bath at the desired temperature (e.g., 85 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer can be acidified to precipitate any remaining carboxylic acid product.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in this compound reactions.
Key Temperature-Dependent Steps in a Palladium-Catalyzed Cross-Coupling Cycle
Caption: The catalytic cycle highlighting steps sensitive to temperature variations.
References
-
Esteves, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
-
Esteves, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal. [Link]
-
Esteves, C. I., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
-
Esteves, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 52(43), 11068-11083. [Link]
-
Esteves, C. I., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations. SciSpace. [Link]
-
Méndez-Gálvez, C., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 235-246. [Link]
-
Levin, M. D., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 54(19), 3873-3889. [Link]
-
Shubin, K. A., et al. (2023). Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. Nanomaterials, 13(9), 1541. [Link]
-
Gurrath, M., et al. (2000). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Carbon, 38(9), 1241-1255. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Humphries, L. A., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(2), 517-520. [Link]
-
Soh, M. F., et al. (2018). (PDF) The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck. ResearchGate. [Link]
-
Yang, S. H., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(35), 14027-14035. [Link]
-
3-Picolinic Acid. ChemBK. [Link]
-
Decarboxylation guide: How to properly decarb weed. Leafly. [Link]
-
Temperature programmed oxidation of palladium catalyst: effect of support on the oxygen adsorption behavior. Semantic Scholar. [Link]
-
Intro to Organometallics: The Heck Reaction. Odinity. [Link]
-
Kumar, A., et al. (2021). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Omega, 6(32), 20986-20995. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Li, B., et al. (2017). Highly Active and Stable Pt–Pd Alloy Catalysts Synthesized by Room‐Temperature Electron Reduction for Oxygen Reduction Reaction. Advanced Materials, 29(3), 1604775. [Link]
-
PRE-EXTRACTION DECARBOXLYATION. Utah.gov. [Link]
-
The Ultimate Guide to Decarboxylation: How to Decarb Weed. Weedmaps. [Link]
-
Mukherjee, A., & Sarkar, A. (2004). Temperature effect on coupling reaction. ResearchGate. [Link]
-
Understanding How the Decarboxylation Process Works. Beaker & Wrench. [Link]
-
The Right Temperature to Decarb Concentrates for Max Potency. RosinPressNY. [Link]
-
3-Hydroxypicolinic Acid. PubChem. [Link]
-
Suzuki Reaction. Common Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Shova, S., et al. (2018). Thermal properties of dipicolinic acid and dipicolinic acid sodium salt NaH(COO)2C5H3N•H2(COO)2C5H3N•3H2O. ResearchGate. [Link]
-
Picolinic acid. Wikipedia. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Active and Stable Pt–Pd Alloy Catalysts Synthesized by Room‐Temperature Electron Reduction for Oxygen Reduction Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Picolinic acid - Wikipedia [en.wikipedia.org]
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- 14. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]
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- 17. The Ultimate Guide to Decarboxylation: How to Decarb Weed [weedmaps.com]
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- 20. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Iodopicolinic Acid Reaction Workup Procedures
Welcome to the technical support center for 3-Iodopicolinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions involving this versatile building block. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs): General Handling & Workup
Q1: What are the basic handling and storage recommendations for this compound?
A: this compound is a white to tan solid that is generally stable under standard laboratory conditions.[1] It should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials. Like other picolinic acids, it can be irritating to the eyes, respiratory system, and skin, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[2][3]
Q2: My reaction is complete. What is the first step in a typical aqueous workup?
A: The initial step in a standard workup is to quench the reaction, which serves to stop reactive species.[4] This is often followed by dilution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water.[5][6] This initial water wash helps to remove highly water-soluble inorganic salts and byproducts.[5]
Q3: How can I efficiently remove unreacted this compound from my organic product layer?
A: Unreacted this compound can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The basic wash deprotonates the carboxylic acid group, forming the corresponding sodium picolinate salt. This salt is highly soluble in the aqueous layer and can thus be easily separated from the desired product in the organic phase.[5][6]
Q4: I'm struggling with residual palladium catalyst in my product after a cross-coupling reaction. How can I remove it?
A: Residual palladium can be challenging. Several methods are effective:
-
Filtration: After the initial workup, passing the organic solution through a plug of Celite or silica gel can effectively adsorb palladium black and other fine particulates.[7]
-
Aqueous Washes: Washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help complex and remove some copper and palladium salts.[7] For tin-based byproducts from Stille couplings, washing with an aqueous potassium fluoride (KF) solution is highly effective, as it precipitates insoluble tin fluorides.[7]
-
Specialized Scavengers: If trace amounts persist, using commercially available palladium scavengers may be necessary for high-purity applications.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone reaction for this compound, leveraging the reactive C-I bond to form new C-C bonds. However, the dual functionality of the molecule (iodo group and carboxylic acid) can present unique challenges.
Q: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most likely causes?
A: Low yields in Suzuki couplings involving this substrate often stem from a few key issues. The primary suspects are base incompatibility, catalyst deactivation, poor solubility, and side reactions of the boronic acid partner.[8][9]
| Problem | Potential Cause | Recommended Solution & Explanation |
| No Reaction or Stalled Reaction | Base Incompatibility: Strong bases (e.g., NaOH, KOH) can react with the acidic proton of the picolinic acid, leading to solubility issues or unwanted side reactions. | Switch to a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are generally more compatible with acidic functional groups. Using potassium fluoride (KF) can also be effective and may prevent ester cleavage if your product is an ester.[8] |
| Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially hindering catalytic activity. Electron-rich substrates can also make oxidative addition more challenging.[9] | Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote oxidative addition and stabilize the catalytic species.[9][10] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome deactivation. | |
| Low Yield & Multiple Byproducts | Protodeborylation: The boronic acid reagent can be degraded over the course of the reaction, especially in the presence of water and base, leading to the formation of an arene byproduct instead of the coupled product.[8] | Use the boronic acid pinacol ester (Bpin) derivative, which is often more stable. Ensure your reaction is properly degassed, as oxygen can accelerate degradation. Running the reaction under anhydrous conditions (e.g., in dioxane or toluene instead of aqueous mixtures) can also help.[9] |
| Poor Solubility: this compound or its salts may have poor solubility in common Suzuki solvents, leading to a heterogeneous mixture and slow reaction rates.[11] | Consider converting the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. Esters often exhibit much better solubility in organic solvents like toluene, dioxane, or DMF.[12] If the acid is necessary, solvent systems like DMF/water or dioxane/water may be required.[8] |
Standard Workup Protocol for Suzuki-Miyaura Reactions
-
Cool & Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and quench by adding water.
-
Dilute: Dilute the mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filter (Optional): If a significant amount of palladium black has precipitated, filter the entire biphasic mixture through a pad of Celite. Wash the filter cake with the organic solvent.
-
Phase Separation: Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer 2-3 times with fresh portions of the organic solvent to recover any dissolved product.[4]
-
Combine & Wash: Combine all organic layers. Wash sequentially with:
-
Water (1x) to remove the bulk of inorganic salts.
-
Saturated aqueous NaHCO₃ (2x) to remove any unreacted this compound.
-
Brine (saturated aqueous NaCl) (1x) to remove the majority of dissolved water from the organic layer.[4]
-
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purify: Purify the resulting crude product by column chromatography or recrystallization.
Troubleshooting Guide 2: Heck Coupling Reactions
The Heck reaction offers another powerful method for functionalizing the 3-iodo position of picolinic acid, typically by coupling with an alkene.
Q: My Heck reaction is inefficient, giving a mixture of starting material and what appears to be isomerized alkene. How can I optimize it?
A: Heck reaction success hinges on the delicate balance of the catalytic cycle.[13] Inefficiency often points to issues with the base, solvent, or catalyst system, while isomerization is a common side reaction.[14]
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Conversion | Incorrect Base: The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[13] An inappropriate base (too weak, too strong, or sterically hindered) can stall the reaction. | Triethylamine (Et₃N) is a common and effective base.[15] Inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can also be used, often in polar aprotic solvents like DMF or NMP. |
| Solvent Choice: The solvent must solubilize all components and be stable at the reaction temperature (often 80-120 °C). | Acetonitrile, DMF, and NMP are standard choices. For some substrates, using aqueous conditions or reusable solvents like polyethylene glycol (PEG) can be highly effective and environmentally friendly.[16] | |
| Product Impurities | Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can re-add to the product alkene, leading to isomerization of the double bond. | This is often unavoidable but can be minimized. Using phosphine-free catalyst systems or specific ligand combinations can sometimes alter the selectivity. Careful monitoring and stopping the reaction upon full consumption of starting material is key. |
| Catalyst Decomposition: High temperatures can lead to the formation of inactive palladium black. | While many Heck reactions require heat, using a more active catalyst (e.g., a palladacycle or a catalyst with an N-heterocyclic carbene (NHC) ligand) may allow for lower reaction temperatures.[16] Ensuring anaerobic conditions can also improve catalyst lifetime. |
Standard Workup Protocol for Heck Reactions
-
Cool & Dilute: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., EtOAc, DCM).
-
Acidify & Extract: Transfer the mixture to a beaker and acidify with dilute HCl (e.g., 1-3 M) to protonate the base (like triethylamine) and facilitate its removal into an aqueous phase.[15]
-
Filter: Filter the mixture through a pad of Celite to remove precipitated palladium and any solids. Wash the pad thoroughly with the organic solvent.
-
Separate & Wash: Transfer the filtrate to a separatory funnel. Separate the layers. Wash the organic layer sequentially with:
-
Water (1-2x).
-
Saturated aqueous NaHCO₃ (1-2x) to ensure removal of any residual acid and unreacted this compound.
-
Brine (1x).
-
-
Dry & Concentrate: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify: Purify the crude residue via column chromatography or recrystallization to isolate the final product.
Troubleshooting Guide 3: Amide Coupling Reactions
Forming an amide bond using the carboxylic acid moiety of this compound is a frequent transformation. However, the electronics of the pyridine ring and the nucleophilicity of the amine partner can complicate this otherwise standard reaction.
Q: I am attempting to form an amide with this compound, but the reaction is very slow or fails completely, even with standard coupling reagents like EDC/HOBt.
A: This is a common issue. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the carboxylic acid. Furthermore, if the amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can make the reaction challenging.[17]
| Problem | Potential Cause | Recommended Solution & Explanation |
| No Reaction | Insufficient Acid Activation: Standard conditions may not be sufficient to activate the carboxylic acid, especially if the amine is a weak nucleophile. The activated intermediate may not form or may revert to the starting acid.[17] | Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU or HBTU are generally more reactive than carbodiimides.[18] Alternatively, convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with the amine. This is a more forceful but highly effective method.[17][19] |
| Low Yield | Side Reactions of Coupling Reagent: With carbodiimides (like EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if the amine does not react quickly enough.[18] With reagents like HATU, the amine can sometimes react with the coupling agent itself to form a guanidinium byproduct.[18] | Using an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) with EDC can suppress the N-acylurea formation by creating a more stable active ester.[18] When using HATU, pre-activating the acid for 5-10 minutes before adding the amine can sometimes minimize side reactions. |
| Poor Base Choice: A non-nucleophilic base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is required to neutralize the acid formed and facilitate the reaction. An incorrect choice or stoichiometry can hinder the coupling. | Ensure at least 2-3 equivalents of DIPEA are used. For difficult couplings, a stronger non-nucleophilic base might be considered, but care must be taken to avoid side reactions. | |
| Low Amine Nucleophilicity: Electron-poor amines, such as 3-aminopyridine itself, can be poor nucleophiles, leading to slow reactions.[17] | Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction.[17] In challenging cases, forming the lithium amide of the amine with a strong base like n-BuLi before adding the activated acid (or acid chloride) may be necessary, provided other functional groups are compatible. |
Standard Workup Protocol for Amide Coupling Reactions
-
Quench & Dilute: After the reaction is complete, quench with water and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer & Separate: Transfer the mixture to a separatory funnel and separate the layers.
-
Sequential Washes: Wash the combined organic layers sequentially to remove all reaction components except the desired product:
-
Dilute Acid (e.g., 1M HCl or 5% citric acid): (2x) This wash removes the amine base (DIPEA/Et₃N) and any unreacted amine starting material by converting them to their water-soluble ammonium salts.
-
Dilute Base (e.g., sat. NaHCO₃): (2x) This wash removes the HOBt/HOAt additive and any unreacted this compound.
-
Water: (1x) To remove residual acid or base.
-
Brine: (1x) To initiate the drying process.
-
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify: Purify the crude amide product by flash column chromatography or recrystallization.
References
- US3245998A - Processes for the production of picolinic acid dericatives - Google Patents.
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. URL: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. URL: [Link]
-
Intro to Organometallics: The Heck Reaction - Odinity. URL: [Link]
-
-
Reaction Work-up- Purify, Isolate Product.mov - YouTube. URL: [Link]
-
-
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. URL: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. URL: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid - MDPI. URL: [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. URL: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. URL: [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. URL: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. URL: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. URL: [Link]
-
(PDF) Physical extraction equilibria of picolinic acid - ResearchGate. URL: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. URL: [Link]
- US3228950A - Process for the production of new picolinic acid derivatives - Google Patents.
-
Heck Reaction - Organic Chemistry Portal. URL: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. URL: [Link]
-
Heck Reaction - Chemistry LibreTexts. URL: [Link]
-
Picolinic acid - Wikipedia. URL: [Link]
-
Heck Reaction—State of the Art - MDPI. URL: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. URL: [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. URL: [Link]
-
3-Picolinic Acid - ChemBK. URL: [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
stability of 3-Iodopicolinic acid under reaction conditions
Introduction
Welcome to the technical support guide for 3-Iodopicolinic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. This compound is a key intermediate, particularly valued for its dual reactivity: the carboxylic acid allows for amide bond formation, while the carbon-iodine bond is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2][3]
However, the C-I bond on the electron-deficient pyridine ring presents unique stability challenges. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you navigate potential pitfalls and ensure the success of your reactions.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common initial queries regarding the handling, storage, and general stability of this compound.
Q1: How should I properly store this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. This compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[4][5][6] The key environmental factors to control are:
-
Light: Aryl iodides can be light-sensitive, potentially leading to radical-induced deiodination over time.[7] Storage in an amber vial or a container wrapped in aluminum foil is highly recommended.
-
Heat: Elevated temperatures can accelerate decomposition.[7] Room temperature storage is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is preferable.
-
Moisture and Air: While the compound itself is not exceptionally hygroscopic, absorbing moisture can affect weighing accuracy and introduce water into sensitive reactions. The presence of oxygen can sometimes participate in radical degradation pathways.[8] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for high-purity grades intended for sensitive catalytic reactions.
Q2: I've noticed my old bottle of this compound has a slight brownish or purplish tint. Is it still usable?
A2: A discoloration often indicates the slow liberation of elemental iodine (I₂), a common decomposition product of aryl iodides.[7] This suggests that some degree of degradation has occurred.
-
Is it usable? It depends on your application. For robust, high-yield reactions where precise stoichiometry is not critical, it might still be functional. However, for sensitive catalytic cross-coupling reactions, using degraded material is highly discouraged. The liberated iodine and the resulting deiodinated picolinic acid can interfere with the catalyst and lead to lower yields and the formation of impurities.
-
Recommendation: Before use, assess the purity of the discolored material using an analytical technique like ¹H NMR or LC-MS. Compare the spectrum to a reference standard to quantify the level of the deiodinated impurity (picolinic acid). If more than 1-2% impurity is detected, purification by recrystallization or purchasing a fresh bottle is recommended.
Q3: What are the primary degradation pathways for this compound under typical reaction conditions?
A3: The most prevalent degradation pathway is reductive deiodination , where the iodine atom is replaced by a hydrogen atom. This is particularly problematic in cross-coupling reactions. The mechanism can be complex but often involves:
-
Radical Intermediates: The relatively weak C-I bond can be cleaved homolytically, especially under heat or light, to form an aryl radical.[7] This radical can then abstract a hydrogen atom from the solvent or other reagents.
-
Catalyst-Mediated Reduction: In palladium-catalyzed reactions, undesired side reactions can lead to the formation of palladium hydride species (Pd-H), which can reductively cleave the C-I bond. This is often exacerbated by the presence of certain bases, phosphine ligands, or impurities.
-
Basic Conditions: Strong bases in protic solvents (like methoxide in methanol) can promote deiodination through radical mechanisms.[8][9]
A secondary, though less common, issue can be decarboxylation under harsh thermal conditions, although the pyridine ring generally stabilizes the carboxylate.
Section 2: Troubleshooting Guide for Synthetic Reactions
This section provides a problem-and-solution framework for specific experimental challenges.
Scenario 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a significant amount of picolinic acid (deiodinated starting material).
This is a classic and frustrating problem. The formation of picolinic acid points directly to a dominant deiodination side reaction.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Palladium Catalyst Choice | Different palladium sources and ligands have varying propensities to generate Pd-H species that cause reductive dehalogenation. | Switch to a catalyst system known for suppressing this side reaction. For example, if you are using Pd(PPh₃)₄, consider switching to a catalyst with bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote the desired cross-coupling pathway over reduction.[10][11] |
| Base Selection | The choice of base is critical. Strong bases like NaOEt in ethanol can promote deiodination.[8][9] Aqueous inorganic bases are generally preferred for Suzuki couplings. | Use a milder base. K₂CO₃ or Cs₂CO₃ are often effective and less likely to cause deiodination than stronger organic bases. K₃PO₄ is another excellent choice, particularly for challenging couplings.[10][11] |
| Solvent Purity | Solvents, especially ethers like dioxane or THF, can contain peroxide impurities. Peroxides can initiate radical chain reactions leading to deiodination. | Use freshly distilled or inhibitor-free, sparged solvents. Degassing the solvent thoroughly with argon or nitrogen for 15-30 minutes before adding the catalyst is crucial to remove dissolved oxygen.[12] |
| Reaction Temperature | Higher temperatures can increase the rate of both the desired reaction and undesired deiodination.[7] | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[10][12] |
| Purity of Starting Material | As discussed in the FAQ, using aged or discolored this compound introduces impurities that can disrupt the catalytic cycle. | Always use high-purity starting material. If in doubt, perform a quick purity check via NMR or LC-MS before setting up the reaction. |
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Deiodination in Suzuki Coupling.
Scenario 2: I am performing an amide coupling with the carboxylic acid group. Does the iodo-substituent affect this reaction?
A2: Generally, the 3-iodo group is stable under standard amide coupling conditions (e.g., using reagents like HATU, HOBt/EDC, or converting to the acid chloride with SOCl₂). The iodo group is electron-withdrawing, which can slightly increase the acidity of the carboxylic acid, but it does not typically interfere with the coupling reaction itself.
Key Precaution:
-
Avoid Strongly Reductive Conditions: Be mindful of your overall reaction scheme. If you plan a subsequent step that involves strong reducing agents (e.g., catalytic hydrogenation with H₂/Pd-C to reduce another functional group), the C-I bond will likely be cleaved. If such a reduction is necessary, it should be performed after the iodine has been used in a cross-coupling reaction.
Section 3: Experimental Protocols
This section provides standardized procedures for assessing stability and performing a key reaction where stability is paramount.
Protocol 1: HPLC-MS Method for Assessing Purity and Stability
This protocol allows for the quantitative determination of this compound and its primary deiodinated degradant, picolinic acid.
1. Materials & Reagents:
-
HPLC system with UV and MS detectors[13]
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample diluent: 50:50 Water:Acetonitrile
-
Reference standards for this compound and picolinic acid
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 265 nm
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Ramp from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Ramp from 95% to 5% B
-
13-15 min: Hold at 5% B (re-equilibration)
-
-
MS Detection (ESI+):
-
Scan for m/z of [Picolinic Acid + H]⁺ = 124.0
-
Scan for m/z of [this compound + H]⁺ = 250.0
-
3. Procedure:
-
Prepare a stock solution of your this compound sample at 1 mg/mL in the sample diluent.
-
Prepare calibration standards of both the pure compound and the expected picolinic acid impurity.
-
Inject the sample and analyze the chromatogram. The deiodinated product (picolinic acid) will be more polar and thus have a shorter retention time than the parent iodo-compound.
-
Quantify the impurity based on the peak area relative to the calibration curve.
Protocol 2: Robust Suzuki-Miyaura Coupling Protocol
This protocol is optimized to minimize deiodination of this compound.
1. Materials & Reagents:
-
This compound (≥98% purity)
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
2. Experimental Workflow:
Caption: Optimized Suzuki-Miyaura Coupling Workflow.
3. Detailed Steps:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, weigh the Pd₂(dba)₃ (0.02 eq) and XPhos (0.045 eq) and add them to the reaction vial.
-
Seal the reaction vial with a septum cap, and evacuate and backfill with argon three times.
-
Through the septum, add the degassed 1,4-dioxane and water (a common ratio is 10:1 v/v, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Place the vial in a preheated oil bath or heating block at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with a standard aqueous workup.
References
-
Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6718. [Link]
-
Li, C. J., & Mi, Z. (2016). Photo-induced iodination of aryl halides under very mild conditions. eScholarship@McGill. [Link]
-
Bunnett, J. F., & Wamser, C. C. (1967). Radical-induced deiodination of aryl iodides in alkaline methanol. American Chemical Society. [Link]
-
Knochel, P., et al. (2012). Synthesis of highly functionalised pyridines via halogen/metal exchange reactions. European Journal of Organic Chemistry. [Link]
-
Reddit r/Chempros. (2022). Spontaneous aryl iodide deiodination upon heating. [Link]
-
Organic Syntheses. (2018). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ResearchGate. [Link]
-
Ju, J., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(7). [Link]
-
Zheng, C., et al. (2018). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. [Link]
-
Kumar, A., et al. (2017). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Omega, 2(7), 3354–3362. [Link]
-
Nielsen, D. K., et al. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
-
Andreoni, A., & Heck, P. E. (1988). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. Applied and Environmental Microbiology, 54(10), 2491-2496. [Link]
-
Singh, R., et al. (2013). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 3(3), 89-94. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1359, 296-303. [Link]
-
Brian, P. M., & Musau, P. (2014). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]
-
Zhang, W., et al. (2018). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 16(44), 8485-8489. [Link]
-
de Souza, M. V. N., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
MacMillan, D. W. C., et al. (2014). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 345(6195), 437-440. [Link]
-
Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147, 1883-1894. [Link]
-
Wang, X., et al. (2012). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 48(77), 9631-9633. [Link]
-
Reisman, S. E., et al. (2021). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society, 143(16), 6066–6072. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 3-Iodopicolinic Acid Derivatives
Welcome to the technical support center for the chromatographic purification of 3-iodopicolinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this important class of compounds. This compound and its derivatives are key building blocks in medicinal chemistry, often presenting unique purification hurdles due to their chemical properties.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.
I. Understanding the Challenges: Why Can Purifying this compound Derivatives Be Difficult?
This compound derivatives possess a combination of structural features that can complicate purification by column chromatography:
-
Polarity: The pyridine ring and the carboxylic acid group impart significant polarity, which can lead to strong interactions with silica gel.
-
Acidity: The carboxylic acid moiety can interact strongly with the slightly acidic surface of standard silica gel, often resulting in peak tailing.[3]
-
Chelation: The nitrogen of the pyridine ring and the adjacent carboxylic acid can chelate with metal impurities present in the silica gel, further contributing to poor peak shape.
-
Iodine Atom: The bulky and electron-withdrawing iodine atom influences the molecule's overall polarity and can sometimes lead to on-column degradation, especially with prolonged exposure to acidic stationary phases.[4]
II. Frequently Asked Questions (FAQs)
Q1: My this compound derivative is streaking badly on the TLC plate. What's causing this and how can I fix it?
A1: Streaking, or tailing, is a common issue with acidic compounds like picolinic acid derivatives on silica gel.[3] This is primarily due to the strong interaction between the acidic proton of the carboxylic acid and the acidic silanol groups on the silica surface.[3] This leads to a slow, continuous elution rather than a compact band.
Solution: To suppress this interaction, you need to ensure your compound remains in its protonated (less polar) form. This is achieved by adding a small amount of a volatile acid to your eluting solvent (mobile phase).
-
Recommended Additives: Add 0.5-1% acetic acid or formic acid to your solvent system.[3] This acidic modifier protonates the silica surface and your compound, minimizing unwanted ionic interactions and resulting in sharper spots on your TLC plate.
Q2: I'm seeing very poor recovery of my compound from the column. Where is it going?
A2: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Your compound may be binding too strongly to the silica gel, especially if there are highly active sites on the stationary phase. This is exacerbated by the chelating ability of the picolinic acid scaffold.
-
On-Column Degradation: Although less common, some sensitive derivatives might degrade on the acidic silica surface.[5]
-
Co-elution with Baseline Impurities: Your compound might be eluting with highly retained, non-UV active impurities, making it seem like the recovery is low.
Troubleshooting Steps:
-
Modify the Mobile Phase: As with TLC, add 0.5-1% acetic or formic acid to your eluent to reduce strong adsorption.[3]
-
Deactivate the Silica Gel: Before loading your sample, consider flushing the column with your mobile phase containing the acidic additive. This helps to "deactivate" the most aggressive binding sites.[5]
-
Consider an Alternative Stationary Phase: If the problem persists, switching to a less acidic stationary phase like neutral alumina or a bonded phase (e.g., diol) might be beneficial.[5]
Q3: My desired product is co-eluting with a very similar impurity. How can I improve the separation?
A3: Achieving good resolution between closely related compounds is a common challenge.[6] Here’s a systematic approach to improve separation:
-
Optimize the Solvent System: This is the most critical step.[7]
-
Fine-tune Polarity: Make small, incremental changes to your solvent ratio. Sometimes a 1-2% change in the polar component can make a significant difference.
-
Change Solvent Selectivity: Instead of just adjusting the ratio of two solvents (e.g., hexane/ethyl acetate), try a different solvent system altogether. For example, dichloromethane/methanol can offer different selectivity due to its different solvent properties.[8]
-
-
Reduce the Column Loading: Overloading the column is a frequent cause of poor separation.[9] As a rule of thumb, for a difficult separation, aim for a sample load of 1-2% of the silica gel weight.
-
Use a Finer Silica Gel: Smaller particle size silica gel provides a higher surface area and more theoretical plates, leading to better resolution. Be aware that this will also increase the backpressure.
-
Consider a Different Stationary Phase: If normal phase silica isn't providing the desired selectivity, a phenyl-functionalized column could be a good alternative. The phenyl groups can introduce π-π interactions, which can help differentiate aromatic compounds based on subtle electronic differences.[10]
III. Troubleshooting Guide: Step-by-Step Solutions to Common Problems
This section provides detailed protocols and decision-making workflows for tackling specific issues you might encounter during the column chromatography of this compound derivatives.
Problem 1: Severe Peak Tailing
Cause: Strong interaction between the acidic this compound derivative and the acidic silanol groups on the silica gel surface.[9]
Solution Workflow:
Caption: Workflow for resolving peak tailing.
Experimental Protocol: Mobile Phase Modification for Tailing Reduction
-
Initial Solvent System: Identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) where your compound has an Rf of approximately 0.2-0.3 on a TLC plate.[11]
-
Acidification: Prepare a fresh mobile phase by adding 0.5-1% (by volume) of glacial acetic acid or formic acid. For example, to 100 mL of your 70:30 Hexane:Ethyl Acetate mixture, add 0.5 mL to 1 mL of acetic acid.
-
TLC Confirmation: Run a new TLC with the modified mobile phase to confirm that the streaking is reduced and the Rf value is still in the optimal range.
-
Column Equilibration: When packing your column, use the acid-modified mobile phase. Ensure you flush the packed column with at least 2-3 column volumes of this mobile phase before loading your sample.[12] This pre-equilibration is crucial for consistent results.
Problem 2: The Compound Won't Elute from the Column (or Requires Very High Polarity)
Cause: The compound is highly polar and/or is strongly adsorbed to the silica gel. This is common for derivatives with additional polar functional groups.
Solution Workflow:
Caption: Decision tree for non-eluting compounds.
Experimental Protocol: Gradient Elution for Polar Compounds
-
Starting Mobile Phase: Begin with a low to moderate polarity mobile phase in which your compound has an Rf near 0 on the TLC plate. This ensures that less polar impurities elute first.
-
Gradient Design: Gradually increase the percentage of the more polar solvent over the course of the separation. A typical gradient might be:
-
Initial: 90:10 Hexane:Ethyl Acetate (2 column volumes)
-
Ramp: Linearly increase to 50:50 Hexane:Ethyl Acetate over 10 column volumes.
-
Final: 50:50 Hexane:Ethyl Acetate (2-3 column volumes) to elute the compound.
-
-
Fraction Collection: Collect smaller fractions during the gradient ramp, as this is where your compound is most likely to elute.
-
TLC Analysis: Carefully analyze the fractions by TLC to identify those containing your purified product.
Data Presentation: Typical Solvent Systems for Picolinic Acid Derivatives
| Polarity of Derivative | Starting Solvent System (Normal Phase) | Notes |
| Low to Medium | Hexanes / Ethyl Acetate (with 0.5% Acetic Acid) | A good starting point for many derivatives.[8] |
| Medium to High | Dichloromethane / Methanol (with 0.5% Acetic Acid) | Methanol is a stronger polar solvent and can help elute more polar compounds. |
| High / Zwitterionic | Reversed-Phase (C18 silica) with Water / Acetonitrile (with 0.1% Formic Acid) | For highly polar or ionic derivatives, reversed-phase may be more suitable.[13] |
Problem 3: Suspected On-Column Degradation
Cause: The acidic nature of silica gel may cause degradation of sensitive this compound derivatives. The iodine substituent can be labile under certain conditions.[4]
Solution:
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation and reduce the time your compound spends on the column.[11][12]
-
Use Deactivated Silica:
-
Protocol: Prepare a slurry of silica gel in your chosen mobile phase. Add ~1% triethylamine to the slurry, stir for 15-20 minutes, and then pack the column. The triethylamine will neutralize the most acidic sites on the silica.[5]
-
Caution: Ensure that your compound is stable to basic conditions before using this method.
-
-
Switch to a More Inert Stationary Phase:
IV. Scaling Up Your Purification: From TLC to Column
A successful small-scale purification can be scaled up for larger quantities of material.[14]
Key Principles:
-
Maintain the Loading Ratio: If you successfully purified 100 mg of crude material on a 10 g column (1% loading), you should use a 100 g column for 1 g of crude material.[14]
-
Column Volumes (CV): The elution profile should be consistent in terms of column volumes. The relationship between TLC Rf and CV is approximately CV = 1/Rf .[15] An optimal Rf of 0.25 corresponds to an elution volume of about 4 column volumes.
-
Flow Rate: To maintain resolution, the linear flow rate should be kept constant. This means the volumetric flow rate needs to be increased proportionally to the square of the column's radius.
Scale-Up Calculation Example:
| Parameter | Small-Scale | Large-Scale |
| Crude Material | 200 mg | 2 g (10x increase) |
| Column Size | 20 g | 200 g (10x increase) |
| Eluent Volume (for 10 CV) | ~260 mL | ~2.6 L |
Note: The column volume for silica gel is approximately 1.3 mL per gram.[14]
V. References
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. [Link]
-
Zakarian Group, UCSB. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]
-
University of Rochester, Department of Chemistry. SOP: FLASH CHROMATOGRAPHY. [Link]
-
Sorbtech. (2023, September 13). TLC for Flash Chromatography. [Link]
-
Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]
-
University of Rochester, Department of Chemistry. How To: Run a Flash Column. [Link]
-
Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. [Link]
-
Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. [Link]
-
University of Rochester, Department of Chemistry. How To: Run a Small Scale Flash Column. [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]
-
Reddit. (2017, July 4). How to improve efficiency on flash chromatography. [Link]
-
LCGC International. What's Happening to My Column?. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. [Link]
-
PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
PubMed. (2019, January 11). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. [Link]
-
Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
National Institutes of Health. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [Link]
-
ResearchGate. Characterization of Mining-Related Aromatic Contaminants in Active and Abandoned Metal(loid) Tailings Ponds | Request PDF. [Link]
-
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]
-
Pure. (2013, January 1). Development of methods for the determination of pKa values. [Link]
-
ResearchGate. (2024, October 5). (PDF) Research on purification of tailings solutions from metal impurities at lead dust processing enterprises. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
-
PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
PubMed. Atmospheric emissions estimation of polycyclic aromatic compounds from an oil sands tailings pond using passive air samplers. [Link]
-
PubMed. Rapid miniaturized chromatographic quality control procedures for iodinated radiopharmaceuticals. [Link]
-
University of Exeter. Characterization of Mining-related Aromatic Contaminants in Active and Abandoned Metal(loid)s Tailings Ponds. [Link]
-
MDPI. A Comprehensive Review on Mine Tailings as a Raw Material in the Alkali Activation Process. [Link]
-
ACS Publications. Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology. [Link]
-
ResearchGate. (2025, August 7). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]
-
PubMed. Determination of Lipophilicity and pKa Measurement of Some 4-imino-1,4-dihydrocinnoline-3-carboxylic Acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives--Isosteric Analogues of Quinolones. [Link]
-
ResearchGate. (2025, August 10). Separation of Trace Impurities from Boric Acid Using Cloud Point Extraction for Their Determination by Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. [Link]
-
ResearchGate. (2025, August 7). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system | Request PDF. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sorbtech.com [sorbtech.com]
- 8. sorbtech.com [sorbtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. blog.teledynepharma.com [blog.teledynepharma.com]
Validation & Comparative
A Researcher's Guide to Suzuki Coupling: 3-Iodopicolinic Acid vs. 3-Bromopicolinic Acid
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the picolinic acid framework is a privileged structure, appearing in numerous bioactive compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for elaborating this core, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability[1][2].
When designing a synthetic route, a chemist is often faced with a critical choice of starting material: which halogen provides the optimal balance of reactivity, cost, and reaction compatibility? This guide provides an in-depth, evidence-based comparison of two common substrates, 3-iodopicolinic acid and 3-bromopicolinic acid, in the context of palladium-catalyzed Suzuki coupling. We will move beyond simple procedural descriptions to explore the fundamental principles governing their reactivity and provide field-proven protocols to guide your experimental design.
Part 1: The Reactivity Landscape: Why Halogen Choice Matters
The difference in performance between an aryl iodide and an aryl bromide in a Suzuki coupling is not arbitrary; it is rooted in the fundamental mechanics of the catalytic cycle. The universally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination[3][4]. The choice of halogen directly and significantly impacts the first and often rate-limiting step: oxidative addition.
Oxidative Addition: The Critical First Step
In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the substrate, forming an arylpalladium(II) halide intermediate. The ease with which this occurs is inversely related to the strength of the C-X bond[5].
The bond dissociation energies (BDEs) for carbon-halogen bonds follow a clear trend: C-Cl > C-Br > C-I[6][7].
| Bond | Approximate Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-240 |
| C-Br | ~285-339 |
| C-Cl | ~327-339 |
| (Data sourced from multiple references, actual values depend on the specific molecular context)[6][7] |
The C-I bond is substantially weaker than the C-Br bond. This lower bond energy means that this compound will undergo oxidative addition to the Pd(0) catalyst more readily and under milder conditions (e.g., lower temperatures, less activated catalysts) than 3-bromopicolinic acid[8][9]. This fundamental difference in reactivity is the primary driver for the varied performance observed in the laboratory.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Part 2: Head-to-Head Comparison: Experimental Evidence
The following table summarizes typical experimental outcomes, demonstrating the greater reactivity of the iodide substrate.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 90 | 2 | 98 | Literature Derived[10] |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 96 | Literature Derived[10] |
| 3-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 91 | Literature Derived[10] |
Analysis of Performance:
-
Reaction Time & Temperature: As predicted by the bond dissociation energies, 3-iodopyridine consistently reacts faster and often at lower temperatures than its bromo- and chloro-analogs[10]. The example shows the iodide reaching near-quantitative yield in just 2 hours, whereas the bromide requires 6 hours.
-
Catalyst Choice: While simple catalysts like those based on triphenylphosphine (PPh₃) are effective for both iodides and bromides, the less reactive bromides (and certainly chlorides) often benefit from more sophisticated, electron-rich, and bulky phosphine ligands (e.g., XPhos) to facilitate the challenging oxidative addition step[3][10].
-
Yield: Both substrates can deliver excellent yields. However, achieving high yields with 3-bromopicolinic acid may require more extensive optimization of the catalyst, ligand, and reaction conditions. The higher intrinsic reactivity of this compound often makes it a more reliable substrate, particularly when dealing with challenging coupling partners or sensitive functional groups.
Part 3: Field-Proven Protocols
The following protocols are representative procedures for the Suzuki coupling of 3-iodo- and 3-bromopicolinic acid derivatives. They are designed to be robust and serve as excellent starting points for optimization.
Caption: General Experimental Workflow for Suzuki Coupling.
Protocol 1: Suzuki Coupling of this compound (Milder Conditions)
This protocol leverages the high reactivity of the C-I bond, allowing for a relatively simple catalyst system and shorter reaction time.
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), degassed (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in 2 mL of degassed DMF.
-
Add the catalyst solution and the remaining degassed DMF to the Schlenk flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Scientist's Notes: The carboxylic acid group of picolinic acid can sometimes complicate purification or solubility. While it often proceeds without protection, if issues arise, esterification prior to coupling is a standard strategy. K₂CO₃ is a moderately strong base suitable for this reactive substrate[11].
Protocol 2: Suzuki Coupling of 3-Bromopicolinic Acid (Standard Conditions)
This protocol employs a more common catalyst and solvent system, suitable for the less reactive but often more economical 3-bromopicolinic acid.
-
Reagents:
-
3-Bromopicolinic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate [Na₂CO₃] (2.0 mmol, 2.0 equiv)
-
Solvent Mixture (degassed): Toluene (4 mL), Ethanol (1 mL), Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopicolinic acid, the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 6-12 hours for completion.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Scientist's Notes: The biphasic Toluene/EtOH/H₂O system is a classic for Suzuki couplings, helping to dissolve both the organic and inorganic reagents[10]. Pd(PPh₃)₄ is a reliable, air-stable precatalyst, though for particularly stubborn couplings, more advanced catalyst systems like those using Buchwald ligands (e.g., SPhos, XPhos) may be required to achieve high yields[3].
Part 4: Strategic Considerations for Synthesis Design
The choice between this compound and 3-bromopicolinic acid is a strategic one, guided by several factors:
-
Choose this compound when:
-
Maximizing Yield is Critical: The higher reactivity often translates to higher and more consistent yields.
-
Mild Conditions are Required: The substrate is ideal for use with molecules containing sensitive functional groups that cannot tolerate high temperatures or highly active catalysts.
-
Rapid Synthesis is a Priority: Shorter reaction times can accelerate discovery timelines.
-
The Coupling Partner is Unreactive: The iodo-substrate provides the best chance of success when coupling with sterically hindered or electron-deficient boronic acids.
-
-
Choose 3-Bromopicolinic Acid when:
-
Cost is a Major Driver: Aryl bromides are generally more economical than the corresponding iodides.
-
High-Throughput Screening is Planned: For initial library synthesis, the lower cost of the bromide may be advantageous, with the understanding that yields may be more variable.
-
Subsequent Chemistry Requires a Halogen Handle: If a sequential cross-coupling is planned, one might couple at the more reactive iodo-position of a di-halogenated pyridine first, leaving a bromo-group for a second, more forcing coupling reaction[9].
-
Conclusion
Both this compound and 3-bromopicolinic acid are valuable building blocks for Suzuki-Miyaura cross-coupling. The superior reactivity of This compound , stemming from its weaker C-I bond, makes it the substrate of choice for achieving high yields under mild conditions and with rapid reaction times. Conversely, 3-bromopicolinic acid offers a more cost-effective alternative that can provide excellent results, though it may require more forceful conditions and careful optimization of the catalyst system. A clear understanding of the fundamental principles of reactivity, as outlined in this guide, empowers the research scientist to make an informed, strategic decision that best aligns with the specific goals of their synthetic campaign.
References
- Vertex AI Search. (n.d.). Comparison of reactivity of different aryl halides.
- ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (n.d.). Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines.
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- ACS Publications. (n.d.). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
- MDPI. (2019). Pd(CH3CN)
- (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Chemistry LibreTexts. (2025). Bond Energies.
- University of Wisconsin-Green Bay. (2020). Alexis Paskach–Understanding the Suzuki-Miyaura (SM)
- ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
- Wikipedia. (n.d.).
- (n.d.).
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. youtube.com [youtube.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Halopicolinic Acids for the Modern Chemist
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Halopicolinic acids represent a critical class of building blocks, offering a versatile scaffold for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The identity of the halogen substituent on the picolinic acid core, however, is not a trivial choice. It profoundly dictates the reactivity of the molecule, influencing reaction conditions, catalyst choice, and overall synthetic strategy.
This guide provides an in-depth comparative analysis of the reactivity of halopicolinic acids, focusing on two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the underlying principles and examining supporting experimental data, scientists can make more informed decisions in their synthetic design, optimizing for yield, purity, and process efficiency.
The Dichotomy of Halogen Reactivity: A Tale of Two Mechanisms
The comparative reactivity of halopicolinic acids is fundamentally governed by the reaction mechanism. Two of the most common transformations these substrates undergo are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Crucially, the reactivity trend of the halogens (F, Cl, Br, I) is inverted between these two mechanistic pathways.
Nucleophilic Aromatic Substitution (SNAr): The Reign of Electronegativity
In SNAr reactions, a nucleophile displaces a halide on the aromatic ring. The picolinic acid framework is inherently activated towards this reaction due to the electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group. These features help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1]
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form this intermediate.[1] A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, which further stabilizes the developing negative charge on the ring. This leads to a lower activation energy for the formation of the Meisenheimer complex and, consequently, a faster reaction rate. Therefore, the typical reactivity order for halogens as leaving groups in SNAr reactions is:
F > Cl > Br > I
This is in stark contrast to SN1 and SN2 reactions, where the C-X bond strength is the dominant factor.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopicolinic acids.
Palladium-Catalyzed Cross-Coupling: The Primacy of Bond Strength
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These reactions proceed via a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The ease of this step is inversely proportional to the carbon-halogen bond dissociation energy. Weaker bonds are broken more readily, leading to a faster reaction. Consequently, the reactivity order for halogens in palladium-catalyzed cross-coupling reactions is the reverse of that observed in SNAr:
I > Br > Cl >> F
Aryl iodides are the most reactive, often requiring milder conditions, while aryl chlorides are the most challenging substrates, typically necessitating more sophisticated catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures.[3][4] Aryl fluorides are generally unreactive in these transformations.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Comparative Experimental Data
The theoretical principles outlined above are well-supported by experimental observations. While a comprehensive dataset comparing all halopicolinic acids across a wide range of reactions is not available in a single source, the following tables compile representative data from the literature for halopyridines, which serve as excellent surrogates for understanding the reactivity of halopicolinic acids.
Nucleophilic Aromatic Substitution (SNAr)
The data below clearly illustrates the superior reactivity of fluoropyridines in SNAr reactions with alkoxides.
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | ~312 | F > Cl > Br > I | [1] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | [1] | |
| 2-Bromopyridine | Sodium Ethoxide | Ethanol | ~0.76 | [1] | |
| 2-Iodopyridine | Sodium Ethoxide | Ethanol | ~0.35 | [1] |
Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions.[1]
Suzuki-Miyaura Cross-Coupling
In contrast to SNAr, the Suzuki-Miyaura coupling demonstrates the higher reactivity of bromo- and iodopyridines compared to their chloro counterparts.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reactivity Order | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 150 (MW) | 75-85 | Br > Cl | [4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 150 (MW) | 50-65 | [4] | |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 150 (MW) | >90 | [4] | |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 150 (MW) | ~80 | [4] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key reactions, illustrating the practical implications of the differing reactivities of halopicolinic acids.
Protocol: Nucleophilic Aromatic Substitution of a Halopicolinic Acid
This protocol describes a general procedure for the SNAr reaction of a halopicolinic acid with an amine nucleophile.
Materials:
-
Halopicolinic acid (e.g., 2-chloro-4-aminopicolinic acid)
-
Amine nucleophile (e.g., morpholine)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃ or DIPEA), if necessary
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stirring apparatus and heating source
Procedure:
-
To the reaction vessel, add the halopicolinic acid (1.0 equiv) and the aprotic polar solvent (to achieve a concentration of ~0.1-0.5 M).
-
Add the amine nucleophile (1.1-2.0 equiv). If the hydrochloride salt of the amine is used, or if the picolinic acid proton needs to be neutralized, add a suitable base (1.1-2.2 equiv).
-
Stir the mixture at the desired temperature. For 2-fluoro and 2-chloropicolinic acids, reactions often proceed at temperatures ranging from 80-120 °C. For less reactive 2-bromo or 2-iodo analogs, higher temperatures (120-160 °C) or microwave irradiation may be necessary to achieve a reasonable reaction rate.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. If the product is a carboxylic acid, an acid/base extraction may be employed for purification.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Protocol: Suzuki-Miyaura Coupling of a Halopicolinic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halopicolinic acid with a boronic acid.
Materials:
-
Halopicolinic acid (e.g., 2-bromo-4-trichloromethylpicolinic acid)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane/water, DMF, or toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the halopicolinic acid (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe, followed by the palladium catalyst and ligand (or a pre-formed catalyst complex).
-
Heat the reaction mixture to the desired temperature with stirring. For 2-iodo and 2-bromopicolinic acids, temperatures of 80-110 °C are often sufficient. For the less reactive 2-chloropicolinic acids, higher temperatures (110-140 °C) and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) are typically required.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Conclusion and Strategic Recommendations
The choice of halogen on a picolinic acid scaffold is a critical decision that dictates the most viable synthetic pathways.
-
For Nucleophilic Aromatic Substitution (SNAr) , fluoropicolinic acids are the most reactive substrates, allowing for milder reaction conditions. However, their higher cost and the potential for hazardous HF generation upon decomposition should be considered. Chloropicolinic acids often provide a good balance of reactivity and cost-effectiveness.
-
For Palladium-Catalyzed Cross-Coupling , iodo- and bromopicolinic acids are the preferred substrates due to their high reactivity, which allows for a broader range of coupling partners and milder reaction conditions. Chloropicolinic acids, while often more economical, are less reactive and require more specialized and robust catalytic systems to achieve high yields.
By understanding the opposing reactivity trends of halogens in these fundamental transformations, chemists can strategically design more efficient, cost-effective, and successful syntheses of complex molecules derived from halopicolinic acids.
References
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Chemgapedia. (n.d.). Nucleophilic Aromatic Substitution: Leaving Group Influence.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Akkoç, S., Süğüt, M. U., & Arslan, N. B. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(9), 13847–13865. [Link]
-
The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Torregrosa, R. R. P., & El-Sayed, A. M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1367. [Link]
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A Comparative Guide to the Biological Activity of 3-Iodopicolinic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyridine nucleus represents a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. Among its many derivatives, 3-iodopicolinic acid stands out as a versatile building block, offering a reactive handle for further molecular elaboration and unique physicochemical properties imparted by the iodine substituent. This guide provides a comprehensive comparison of the biological activities of various derivatives of this compound, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction to this compound and its Therapeutic Potential
Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring molecule and a catabolite of the amino acid tryptophan.[1] It and its derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[2] The introduction of a halogen atom, such as iodine, at the 3-position of the picolinic acid scaffold significantly modulates the molecule's electronic and steric properties. This can lead to enhanced biological activity through various mechanisms, including improved binding to target proteins and altered metabolic stability.
The iodine atom, being the largest and most polarizable of the stable halogens, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the iodo-group can serve as a versatile synthetic handle for the construction of more complex molecules via cross-coupling reactions, allowing for the exploration of a vast chemical space. This guide will delve into the known biological activities of derivatives synthesized from the this compound core, with a focus on their comparative antimicrobial and anticancer potential.
Comparative Biological Activity of this compound Derivatives
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Halogenated compounds have shown considerable promise in this area.[3] Picolinamide derivatives, in particular, have been investigated for their potent and selective antibacterial activity.[4][5]
Below is a comparative table of the Minimum Inhibitory Concentration (MIC) values for representative iodinated and non-iodinated picolinamide and quinoline derivatives against various bacterial strains.
| Compound/Derivative | Structure | Target Organism | MIC (µg/mL) | Reference |
| Iodoquinazolinone Peptide Derivative (5e) | 6-iodo-2-methyl-3-(N-(methoxycarbonyl)glycyl)-4(3H)-quinazolinone | Pseudomonas aeruginosa | 62.5 | [6] |
| Iodoquinazolinone Peptide Derivative (5d) | 6-iodo-2-methyl-3-(N-(methoxycarbonyl)alanyl)-4(3H)-quinazolinone | Klebsiella pneumoniae | 125 | [6] |
| Picolinamide Analogue (87) | 2,4-disubstituted picolinamide | Clostridioides difficile | 0.125 | [4] |
| Isonicotinamide Analogue (4) | 2,4-disubstituted isonicotinamide | Clostridioides difficile | 0.25 | [4] |
| Vancomycin | - | Clostridioides difficile | 0.5 - 64 | [4] |
Discussion of Antimicrobial Activity:
The data, although from different chemical series, highlights the potential of incorporating an iodine atom within a heterocyclic scaffold for antimicrobial activity. For instance, the iodoquinazolinone derivatives show activity against Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae.[6] The picolinamide and isonicotinamide analogues demonstrate potent activity against the Gram-positive anaerobe Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[4] Notably, the picolinamide analogue 87 exhibits exquisite selectivity for C. difficile over other gut microbiota, a highly desirable trait for treating this infection without causing further dysbiosis.[4] The presence and position of the halogen can significantly influence the antibacterial spectrum and potency.
Anticancer Activity
The search for novel and more effective anticancer agents is a continuous effort in medicinal chemistry. Picolinic acid and its derivatives have demonstrated antiproliferative effects against various cancer cell lines. The introduction of an iodine atom can enhance this activity, as seen in related heterocyclic systems.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative iodinated compounds against different human cancer cell lines.
| Compound/Derivative | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Iodo-2-methylquinazolin-4(3H)-one (3a) | N-unsubstituted | HL-60 (Leukemia) | 21 | [7] |
| 6-Iodo-2-methylquinazolin-4(3H)-one (3a) | N-unsubstituted | U937 (Lymphoma) | 30 | [7] |
| 6-Iodo-2-methylquinazolin-4(3H)-one (3d) | N-(4-chlorophenyl) | HeLa (Cervical) | 10 | [7] |
| 6-Iodo-2-methylquinazolin-4(3H)-one (3e) | N-(4-methoxyphenyl) | T98G (Glioblastoma) | 12 | [7] |
| Paclitaxel | - | HeLa (Cervical) | < 0.1 | [7] |
Discussion of Anticancer Activity:
The data on iodinated quinazolinones, which share a bicyclic aromatic structure with some potential this compound derivatives, reveal significant cytotoxic activity against a range of human cancer cell lines.[7] For example, compound 3d , with a 4-chlorophenyl substituent at the N-3 position, shows a potent IC₅₀ of 10 µM against the HeLa cervical cancer cell line.[7] Similarly, compound 3e is highly active against the T98G glioblastoma cell line with an IC₅₀ of 12 µM.[7] These findings suggest that the 6-iodo-quinazolinone scaffold is a promising starting point for the development of new anticancer agents. Further derivatization of the this compound core could lead to compounds with similar or even enhanced potencies.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their molecular structure. While a comprehensive SAR study for a single, unified series is not available, we can infer key relationships from studies on related halogenated and picolinamide compounds.
Key SAR Observations:
-
Role of the Iodine Atom: The presence of a halogen, particularly iodine, at the 3-position can significantly influence activity. The iodine atom's size and ability to form halogen bonds can enhance binding to the active site of target enzymes or receptors. Its electron-withdrawing nature also modulates the electronic properties of the pyridine ring.
-
Amide vs. Ester Linkage: The nature of the linkage at the carboxylic acid position (e.g., amide, ester, hydrazide) is a critical determinant of biological activity. Amides offer a hydrogen bond donor and acceptor, which can be crucial for target interaction. Esters, being more lipophilic, can affect cell permeability and may act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.
-
Substitution on Amide/Ester Moiety: For amide and ester derivatives, the nature of the substituent on the nitrogen or oxygen atom, respectively, plays a vital role. Aromatic or aliphatic groups with varying electronic and steric properties can fine-tune the compound's activity, selectivity, and pharmacokinetic profile. For instance, in the iodinated quinazolinone series, substitution on the nitrogen atom dramatically influenced the anticancer potency and spectrum.[7]
Caption: Key structural elements influencing the biological activity of this compound derivatives.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected potency of the compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol for In Vitro Cytotoxicity (IC₅₀) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
Caption: Workflow for the determination of the half-maximal inhibitory concentration (IC₅₀).
Future Directions and Conclusion
The exploration of this compound derivatives as a source of novel therapeutic agents is a promising and expanding field of research. The available data on related iodinated heterocyclic compounds suggest that this scaffold holds significant potential for the development of potent antimicrobial and anticancer drugs. The synthetic versatility of the this compound core allows for the creation of diverse libraries of compounds, which can be screened for a wide range of biological activities.
Future research should focus on the systematic synthesis and evaluation of various classes of this compound derivatives, including amides, esters, and hydrazones, with diverse substituents. This will enable the establishment of a more comprehensive structure-activity relationship and the identification of lead compounds with optimized potency and selectivity. Furthermore, mechanistic studies to elucidate the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates.
References
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 2020.
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Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. ACS Infectious Diseases, 2020.
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Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. Planta Medica, 2004.
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 2022.
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Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 2023.
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Picolinic acid. Wikipedia.
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Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. ACS Infectious Diseases, 2020.
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Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 2022.
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 2022.
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Synthesis, characterization, and antimicrobial activity of some new N-aryl-N′-(2-oxoindolin-3-ylidene)-benzohydrazonamides. Archiv der Pharmazie, 2019.
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 2021.
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comparative antimicrobial activity: Topics by Science.gov.
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 2023.
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Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature. ResearchGate.
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Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 2014.
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 2022.
-
Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Molecules, 2022.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 2023.
-
Synthesis and antimicrobial activity of 3,4-bis(arylthio)maleimides. The Journal of Antibiotics, 2019.
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 2022.
-
Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 2014.
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. International Journal of Molecular Sciences, 2024.
-
Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 2018.
-
Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. Chemistry Central Journal, 2013.
-
Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-Infective Drug Discovery, 2009.
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A Comparative Spectroscopic Guide to 3-Iodopicolinic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of the structural and electronic properties of molecular entities is paramount. 3-Iodopicolinic acid, a halogenated derivative of picolinic acid, and its analogues are significant scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of this compound versus its primary derivatives, the methyl ester and amide, offering insights into how subtle structural modifications influence their spectroscopic fingerprints.
Introduction: The Significance of this compound
This compound belongs to the class of halogenated picolinic acid analogues. The presence of an iodine atom on the pyridine ring significantly impacts the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These characteristics, in turn, can modulate its biological activity and reactivity, making it a valuable building block in the synthesis of complex bioactive molecules. Understanding the spectroscopic signatures of this parent compound and its derivatives is crucial for structural elucidation, quality control, and the study of molecular interactions.
Principles of Spectroscopic Analysis
This guide will focus on four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
-
NMR Spectroscopy reveals the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), providing detailed information about molecular structure, connectivity, and stereochemistry.
-
IR Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
-
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons.
-
Mass Spectrometry determines the mass-to-charge ratio of ionized molecules, revealing the molecular weight and fragmentation patterns that aid in structural elucidation.
Comparative Spectroscopic Analysis
A detailed comparison of the key spectroscopic features of this compound, methyl 3-iodopicolinate, and 3-iodopicolinamide is presented below. The data is a synthesis of expected values based on established principles and data from related compounds, as direct experimental spectra for this compound are not widely published.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of an iodine atom at the 3-position of the picolinic acid ring, and the subsequent derivatization of the carboxylic acid group, leads to predictable changes in the ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the iodine and the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons and carbons.
¹H NMR: The aromatic protons of the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm). For this compound and its derivatives, we expect to see three distinct signals in the aromatic region corresponding to the protons at the 4, 5, and 6 positions. The proton at the 6-position, being adjacent to the electron-withdrawing nitrogen, is expected to be the most deshielded and appear at the lowest field.
¹³C NMR: The chemical shifts of the pyridine ring carbons are also influenced by the electronegativity of the nitrogen atom and the iodine substituent. The carbon bearing the iodine (C-3) will experience a significant upfield shift due to the "heavy atom effect". The carbonyl carbon of the carboxylic acid, ester, and amide will appear in the characteristic downfield region for carbonyl groups (δ 160-180 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| This compound | H-4, H-5, H-6 | -COOH (broad, ~13) | C-2, C-3 (I), C-4, C-5, C-6 | ~165 |
| Methyl 3-Iodopicolinate | H-4, H-5, H-6 | -OCH₃ (~3.9) | C-2, C-3 (I), C-4, C-5, C-6 | ~164 |
| 3-Iodopicolinamide | H-4, H-5, H-6 | -NH₂ (broad, ~7-8) | C-2, C-3 (I), C-4, C-5, C-6 | ~166 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by the vibrations of the pyridine ring, the carboxylic acid group, and its derivatives.
-
This compound: Will show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ due to the carboxylic acid dimer hydrogen bonding. A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹.
-
Methyl 3-Iodopicolinate: The broad O-H stretch will be absent. A strong C=O stretching band for the ester will appear at a higher frequency, typically around 1720-1740 cm⁻¹. A C-O stretch will also be present.
-
3-Iodopicolinamide: Will exhibit N-H stretching bands in the region of 3100-3500 cm⁻¹ (primary amides show two bands). The C=O stretching vibration (Amide I band) will be observed at a lower frequency compared to the acid and ester, typically around 1650-1680 cm⁻¹.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | C-O Stretch |
| This compound | 3300-2500 (broad) | - | 1725-1700 | 1320-1210 |
| Methyl 3-Iodopicolinate | - | - | 1740-1720 | 1300-1150 |
| 3-Iodopicolinamide | - | 3500-3100 (two bands) | 1680-1650 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Pyridine and its derivatives exhibit characteristic UV-Vis absorption bands arising from π→π* and n→π* electronic transitions. The exact position of the absorption maxima (λmax) is sensitive to the substituents on the pyridine ring and the solvent. For this compound and its derivatives, we expect to see absorptions in the UV region, likely between 200 and 300 nm.
Table 3: Expected UV-Vis Absorption Maxima (λmax, nm)
| Compound | π→π* Transition | n→π* Transition |
| This compound | ~220-240 | ~270-290 |
| Methyl 3-Iodopicolinate | ~220-240 | ~270-290 |
| 3-Iodopicolinamide | ~220-240 | ~270-290 |
Note: These values are estimations and can be influenced by solvent polarity and pH.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of the compounds. For halogenated compounds, the isotopic pattern of the halogen can be a useful diagnostic tool. Iodine is monoisotopic (¹²⁷I), so we will not observe the characteristic isotopic clusters seen with chlorine or bromine.
-
This compound: The molecular ion peak [M]⁺ should be observed at m/z 249. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the iodine atom (-I, 127 Da).
-
Methyl 3-Iodopicolinate: The molecular ion peak [M]⁺ is expected at m/z 263. Fragmentation may involve the loss of the methoxy group (-OCH₃, 31 Da) and the entire ester group (-COOCH₃, 59 Da).
-
3-Iodopicolinamide: The molecular ion peak [M]⁺ should be at m/z 248. Fragmentation could involve the loss of the amide group (-CONH₂, 44 Da).
Table 4: Expected Molecular Ion Peaks and Key Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 249 | [M-COOH]⁺, [M-I]⁺ |
| Methyl 3-Iodopicolinate | 263 | [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-I]⁺ |
| 3-Iodopicolinamide | 248 | [M-CONH₂]⁺, [M-I]⁺ |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key spectroscopic analyses discussed.
Synthesis of Derivatives
To enable a direct comparison, the synthesis of methyl 3-iodopicolinate and 3-iodopicolinamide from this compound is a necessary preliminary step.
Synthesis of Methyl 3-Iodopicolinate:
-
Suspend this compound in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Synthesis of 3-Iodopicolinamide:
-
Convert this compound to its acid chloride using a chlorinating agent like thionyl chloride.
-
React the resulting acid chloride with an excess of ammonia (aqueous or in an organic solvent).
-
Monitor the reaction by TLC.
-
Isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
2D NMR (Optional): For unambiguous assignment of signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrations.
IR Spectroscopy Protocol
Caption: Workflow for IR spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy Protocol
Caption: Workflow for UV-Vis spectroscopic analysis.
Detailed Protocol:
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Fill a cuvette with the pure solvent (blank) and place it in the reference beam path. Run a baseline scan to zero the instrument.
-
Sample Measurement: Fill a cuvette with the sample solution and place it in the sample beam path. Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry Protocol
Caption: Workflow for Mass Spectrometric analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique often used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a clear illustration of how subtle changes in molecular structure are reflected in their spectral data. The presence or absence of the carboxylic acid proton, the shift in the carbonyl stretching frequency, and the specific fragmentation patterns in mass spectrometry serve as reliable diagnostic tools for differentiating between the acid, its ester, and its amide. This guide provides a foundational framework for researchers to interpret the spectroscopic data of these and similar compounds, aiding in their synthesis, characterization, and application in various scientific endeavors.
References
-
Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. [Link]
-
J&K Scientific LLC. (n.d.). 3-Iodopyridine-2-carboxylic acid | 73841-32-4. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
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PubChem. (n.d.). Picolinic acid. [Link]
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BuyersGuideChem. (n.d.). This compound suppliers and producers. [Link]
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Mansour, L., et al. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Polycyclic Aromatic Compounds, 1-14. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of New Picolinate Metal Complexes. [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
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Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]
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Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]
-
re3data.org. (2023). Spectral Database for Organic Compounds. [Link]
A Comparative Guide to Cross-Coupling Methods for 3-Iodopicolinic Acid: Maximizing Yields in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the efficient synthesis of complex heterocyclic molecules is paramount. 3-Iodopicolinic acid and its derivatives are valuable building blocks, offering a versatile scaffold for the introduction of diverse functionalities. The strategic derivatization of this molecule, often through cross-coupling reactions, is a critical step in the generation of novel pharmaceutical candidates. This guide provides an in-depth comparison of various cross-coupling methodologies for the functionalization of this compound, with a focus on maximizing reaction yields and ensuring experimental robustness.
The Central Role of this compound in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a carboxylic acid at the 2-position and an iodine atom at the 3-position makes this compound a particularly attractive starting material. The carboxylic acid can act as a handle for amide bond formation or other modifications, while the iodine atom provides a reactive site for the introduction of aryl, alkyl, vinyl, alkynyl, or amino groups through transition metal-catalyzed cross-coupling reactions. The ability to efficiently and selectively perform these transformations is crucial for the rapid exploration of chemical space and the optimization of lead compounds.
Comparing the Titans: A Yield-Centric Analysis of Cross-Coupling Reactions
The choice of cross-coupling methodology can significantly impact the yield and purity of the desired product. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, can pose challenges for certain catalytic cycles. Furthermore, the presence of the carboxylic acid group can influence catalyst activity and substrate stability. Here, we compare some of the most prominent cross-coupling reactions for the derivatization of this compound, supported by available experimental data for this substrate and its close analogs.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling methods due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[1]
Mechanism and Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The choice of base, solvent, and ligand is critical for achieving high yields, especially with heteroaryl substrates.[3][4]
Expected Yields and Experimental Considerations: For substrates like 3-iodopyridines, Suzuki couplings can provide good to excellent yields. For instance, the Suzuki-Miyaura reaction of iodopyridines with phenylboronic acid has been reported to give yields as high as 93% under optimized conditions.[5] While specific data for this compound is scarce in readily available literature, it is reasonable to expect that its ester derivatives would exhibit similar reactivity. The free carboxylic acid may require protection or the use of specific basic conditions to avoid interference with the catalytic cycle.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol for a 3-Iodopyridine Derivative
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of iodopyridines.[5]
Materials:
-
3-Iodopyridine derivative (e.g., methyl 3-iodopicolinate) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the 3-iodopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Forging C-C Bonds with Alkenes
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[6][7] This reaction is particularly useful for the synthesis of styrenyl and cinnamoyl derivatives.
Mechanism and Rationale: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[8]
Expected Yields and Experimental Considerations: While direct experimental data for this compound is limited, Heck reactions of iodobenzene with styrene have been optimized to achieve yields up to 96%.[7] The electronic properties of the alkene and the aryl halide significantly influence the reaction efficiency. Electron-deficient alkenes often perform better. For this compound, esterification of the carboxylic acid is likely necessary to prevent catalyst inhibition.
Representative Heck Reaction Protocol
This protocol is a generalized procedure for the Heck reaction.
Materials:
-
Methyl 3-iodopicolinate (1.0 mmol)
-
Alkene (e.g., styrene) (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile or DMF (5 mL)
Procedure:
-
In a Schlenk tube, dissolve methyl 3-iodopicolinate, Pd(OAc)₂, and P(o-tol)₃ in the chosen solvent.
-
Add the alkene and triethylamine.
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Heat the reaction to 80-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]
Mechanism and Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne.[11]
Expected Yields and Experimental Considerations: Sonogashira couplings of halopyridines generally proceed with good to excellent yields. For example, the coupling of 3-ethynylpyridine with 4-iodotoluene can yield the product in 73%.[10] For this compound, the carboxylic acid may need to be protected, or the reaction can be performed on the corresponding ester. The choice of base and solvent is crucial to minimize homocoupling of the alkyne (Glaser coupling), a common side reaction.[12]
Representative Sonogashira Coupling Protocol
This is a general protocol for Sonogashira coupling.
Materials:
-
Methyl 3-iodopicolinate (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
THF or DMF (5 mL)
Procedure:
-
To a degassed solution of methyl 3-iodopicolinate and the terminal alkyne in the chosen solvent, add PdCl₂(PPh₃)₂, CuI, and Et₃N under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][13]
Mechanism and Rationale: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to give the arylamine product.[11] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.
Expected Yields and Experimental Considerations: Buchwald-Hartwig amination of halopyridines can be highly efficient. For instance, the amination of 3-iodopyridine has been reported with yields up to 86%.[14] The acidic proton of the carboxylic acid in this compound would likely need to be masked, for example, as an ester, to prevent side reactions with the strong base typically used in this reaction.
Representative Buchwald-Hartwig Amination Protocol
This is a general procedure for the Buchwald-Hartwig amination.
Materials:
-
Ethyl 3-iodopicolinate (1.0 mmol)
-
Amine (e.g., aniline) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
Xantphos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, combine ethyl 3-iodopicolinate, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube.
-
Add toluene and seal the tube.
-
Heat the reaction to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Data Summary and Comparison
| Cross-Coupling Method | Coupling Partner | Typical Catalyst/Ligand | Expected Yield Range | Key Considerations |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 70-95% | Mild conditions, wide substrate scope, low toxicity of byproducts.[4][5] |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | 60-90% | Good for vinylation; requires higher temperatures.[7][8] |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | 70-90% | Prone to alkyne homocoupling; requires careful control of conditions.[10][12] |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃, Xantphos/RuPhos | 75-95% | Requires bulky, electron-rich ligands; sensitive to acidic protons.[14] |
| Stille | Organostannanes | Pd(PPh₃)₄ | 60-85% | Tolerates a wide range of functional groups, but tin reagents are toxic.[15][16] |
| Negishi | Organozinc reagents | Pd(PPh₃)₄, Ni(acac)₂ | 70-90% | Organozinc reagents are highly reactive but sensitive to air and moisture.[17][18] |
Visualizing the Workflow: A Generalized Cross-Coupling Process
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Mechanistic Overview of a Suzuki-Miyaura Coupling
The following diagram outlines the key steps in the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
While a definitive, side-by-side comparison of all major cross-coupling methods on this compound with extensive yield data remains an area for further investigation, the existing literature on analogous systems provides a strong foundation for rational reaction design. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions appear to be the most promising for achieving high yields in C-C and C-N bond formation, respectively, on this important scaffold. The choice of methodology will ultimately depend on the specific functionality to be introduced, the scale of the reaction, and considerations of cost and toxicity. As high-throughput experimentation and advanced catalyst design continue to evolve, we can anticipate the development of even more efficient and versatile methods for the functionalization of this compound and other challenging heterocyclic substrates, further empowering the field of drug discovery.
References
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The isolated yield of product 3 after Suzuki coupling of... - ResearchGate. Available at: [Link]
- Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides. Synthesis 2016, 48, 504-511.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Negishi Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic... - ResearchGate. Available at: [Link]
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
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Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. Available at: [Link]
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Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 - MDPI. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
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Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units. Available at: [Link]
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. Available at: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. Available at: [Link]
-
Synthetic Transformation of 3 via Suzuki Coupling Reaction entry... - ResearchGate. Available at: [Link]
-
Correlation of reaction time and yield for varying amounts of styrene,... - ResearchGate. Available at: [Link]
- Flow Chemistry: Sonogashira Coupling.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a - ResearchGate. Available at: [Link]
-
Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. Available at: [Link]
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes.
-
Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. Available at: [Link]
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry 2019, 15, 2855-2863.
-
Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is... - ResearchGate. Available at: [Link]
-
Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF - ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Yield of the coupling product in the Heck reaction of styrene and iodobenzene - ResearchGate. Available at: [Link]
-
Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones - MDPI. Available at: [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH. Available at: [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. Available at: [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. Available at: [Link]
-
Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Request PDF - ResearchGate. Available at: [Link]
-
Advances in Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
(PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. Available at: [Link]
-
Stille coupling of iodobenzene with 1-(tributylstannyl)-2-phenylethyne under various reaction conditions - ResearchGate. Available at: [Link]
-
Stille coupling of iodobenzene with tributylvinyltin at 50 °C in DMF in... - ResearchGate. Available at: [Link]
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The Catalyst for Progress: A Cost-Effectiveness Guide to 3-Iodopicolinic Acid in Advanced Synthesis
A Senior Application Scientist's Perspective on Optimizing Chemical Synthesis for Drug Discovery and Development
In the high-stakes arena of pharmaceutical and materials science, the selection of a chemical building block is a critical decision, balancing reactivity, yield, and process efficiency against upfront cost. 3-Iodopicolinic acid, a halogenated pyridine derivative, stands as a premier reagent, particularly for constructing complex molecular architectures via cross-coupling reactions. This guide provides an in-depth, objective comparison of this compound against its common alternatives, 3-bromopicolinic acid and 3-chloropicolinic acid. By examining the causality behind experimental choices and presenting supporting data, we will demonstrate that the higher initial investment in this compound often translates to significant downstream savings, enhancing overall cost-effectiveness.
The Reactivity Advantage: Why the Iodine Atom Matters
The utility of halogenated picolinic acids in modern synthesis is dominated by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The foundational principle governing their effectiveness is the reactivity of the carbon-halogen (C-X) bond.
The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is inversely related to the bond dissociation energy of the C-X bond. The established trend for this reactivity is:
C-I > C-Br > C-Cl
This hierarchy is not merely theoretical; it has profound practical implications. The weaker carbon-iodine bond in this compound allows for faster reaction rates, often at significantly lower temperatures and with lower catalyst loadings compared to its bromo and chloro counterparts.[1] This enhanced reactivity is a key factor in its cost-effectiveness, as it reduces costs associated with energy, catalyst consumption, and reaction time.
Comparative Cost Analysis: Beyond the Reagent Price Tag
An effective cost analysis must extend beyond the price-per-gram of the starting material. It must encompass the total cost of the transformation, including catalysts, ligands, energy, and time. While market prices for chemical reagents fluctuate, a representative analysis highlights a crucial trade-off.
| Reagent | Representative Price (per gram) | Typical Catalyst System | Relative Catalyst Cost |
| This compound | ~$40 - $60 | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Low |
| 3-Bromopicolinic Acid | ~$30 - $50 | Pd(PPh₃)₄ or more active systems | Low to Medium |
| 3-Chloropicolinic Acid | ~$25 - $45 | Pd(OAc)₂ + Advanced Ligand (e.g., SPhos) | High |
Disclaimer: Prices are estimates based on publicly available data from various suppliers for research quantities and are subject to change. Catalyst costs are relative, with standard phosphine ligands being significantly cheaper than specialized biarylphosphine ligands.
The data reveals that while 3-chloropicolinic acid is often the cheapest starting material, its use necessitates more expensive and sophisticated catalyst systems. The activation of the strong C-Cl bond requires highly active catalysts, typically formed with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos).[2][3] These advanced ligands can be orders of magnitude more expensive than the simple triphenylphosphine (PPh₃) often sufficient for coupling the more reactive this compound.[4]
Therefore, the initial savings on the chloro-reagent are frequently negated by the high cost of the required catalyst system. This compound, despite its higher initial price, allows for the use of cheaper, classical palladium catalysts, shifting the economic balance in its favor.
Experimental Data: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
To illustrate the practical implications of this reactivity difference, let us consider a typical Suzuki-Miyaura cross-coupling reaction. The following table synthesizes representative data from literature, comparing the performance of the three halogenated picolinic acids under typical conditions.
| Parameter | This compound | 3-Bromopicolinic Acid | 3-Chloropicolinic Acid |
| Catalyst System | 2 mol% Pd(PPh₃)₄ | 2 mol% Pd(PPh₃)₄ | 2 mol% Pd(OAc)₂ / 4 mol% SPhos |
| Base | K₂CO₃ | K₂CO₃ | K₃PO₄ |
| Temperature | 80 °C | 100 °C | 110 °C |
| Reaction Time | 4 hours | 12 hours | 24 hours |
| Typical Yield | >90% | 75-85% | 60-75% |
| Notes | Fast, clean conversion. | Slower, may require higher temp. | Requires specialized, costly ligand. |
This data is a representative summary based on established principles of aryl halide reactivity for illustrative purposes. Actual results will vary based on specific substrates.
The synthesized data clearly shows that this compound provides a significantly higher yield in a fraction of the time and at a lower temperature. For process chemists and drug development professionals, this translates to:
-
Higher Throughput: Shorter reaction times allow for more batches to be run in the same timeframe.
-
Energy Savings: Lower reaction temperatures reduce energy consumption, a significant cost driver at scale.
-
Improved Process Purity: Higher-yielding, faster reactions often result in fewer byproducts, simplifying purification and reducing associated costs (solvents, materials, time).
Experimental Workflow & Protocols
To ensure a self-validating and reproducible comparison, a standardized experimental protocol is essential.
Protocol 1: General Procedure for Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction yield and rate of a Suzuki-Miyaura coupling using 3-iodo-, 3-bromo-, and 3-chloropicolinic acid under optimized conditions for each.
Materials:
-
3-Halopicolinic acid (Iodo, Bromo, or Chloro derivative) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (as specified in the table above)
-
Ligand (if required)
-
Base (as specified in the table above) (3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-halopicolinic acid (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature (80°C, 100°C, or 110°C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every hour).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Calculate the isolated yield and compare the results across the three starting materials.
Visualization of Key Concepts
To better understand the workflow and reaction mechanism, the following diagrams are provided.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion: An Investment in Efficiency
While a superficial glance at catalog prices might favor chloro- or bromo-picolinic acids, a comprehensive, process-oriented cost analysis reveals the superior value proposition of This compound . Its high reactivity allows for the use of cheaper catalysts, milder reaction conditions, and significantly shorter reaction times. These factors culminate in higher throughput, lower energy and purification costs, and a more efficient overall synthetic route. For researchers, scientists, and drug development professionals aiming to optimize resources and accelerate timelines, this compound is not just a reagent; it is a strategic investment in efficiency and productivity.
References
-
Palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). ORGANIC CHEMISTRY FRONTIERS. Retrieved January 11, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications. Retrieved January 11, 2026, from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Retrieved January 11, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Iodopicolinic Acid Quantification
Introduction
3-Iodopicolinic acid, a substituted pyridine-2-carboxylic acid, is a crucial building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its unique structure, featuring a pyridine ring, a carboxylic acid group, and an iodine atom, makes it a versatile intermediate.[1][2] The precise and accurate quantification of this compound is paramount in a drug development setting. It ensures the quality, safety, and efficacy of the final product by controlling the purity of starting materials, monitoring reaction completion, quantifying residual impurities, and supporting stability studies.
This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, present detailed experimental protocols, and offer field-proven insights to help you select and validate the method that is fit for your specific purpose.
The Foundation: Analytical Method Validation Principles (ICH Q2(R2))
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring that the data generated is reliable and reproducible.[4][5][6][7] A validated method is a self-validating system, providing confidence in every measurement.
The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).
Caption: Interrelation of ICH Q2 validation parameters.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is the workhorse method for quality control labs. It offers a balance of performance, reliability, and cost-effectiveness.
Causality Behind Experimental Choices (Expertise & Experience):
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility in retaining moderately polar compounds like this compound via hydrophobic interactions.
-
Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) is critical. The carboxylic acid group on the analyte has a pKa around 2-3. By operating below the pKa, the carboxyl group is fully protonated (-COOH), rendering the molecule less polar and ensuring a single, un-ionized form. This results in better retention, sharper peak shape, and reproducible chromatography.
-
Detector: UV detection is selected because the pyridine ring is an excellent chromophore, providing strong absorbance around 260-270 nm. This allows for sensitive detection without the need for derivatization.
Experimental Protocol: RP-HPLC-UV
-
System Preparation:
-
Chromatograph: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Mix Methanol and Water (20:80 v/v). Adjust pH to 2.5 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Stock Standard (250 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard (50 µg/mL): Dilute 10.0 mL of the Stock Standard to 50.0 mL with mobile phase.[8]
-
-
Sample Preparation:
-
Accurately weigh a sample portion expected to contain ~50 mg of this compound into a 100 mL volumetric flask.
-
Add ~70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume.
-
Further dilute 10.0 mL of this solution to 50.0 mL with mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject the mobile phase as a blank.
-
Make five replicate injections of the Working Standard (50 µg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the five replicates must be ≤ 2.0%. The tailing factor for the this compound peak must be ≤ 2.0.
-
-
Analysis Procedure:
-
Inject the blank, followed by the Working Standard, and then the sample solutions.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Catalytic Systems for 3-Iodopicolinic Acid Functionalization
Introduction: The Strategic Value of 3-Iodopicolinic Acid
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains one of the most vital heterocyclic motifs. Its presence in numerous FDA-approved drugs underscores its importance.[1] Within this class, this compound stands out as a particularly valuable and versatile building block. The picolinic acid moiety itself can act as a bidentate directing group in certain C-H functionalization reactions, while the iodine atom at the 3-position provides a reliable and reactive handle for a host of well-established transition-metal-catalyzed cross-coupling reactions.[2] This dual functionality allows for the precise and strategic introduction of molecular complexity, making it a favored starting material for constructing novel pharmaceutical agents and advanced organic materials.[3]
This guide offers an in-depth comparison of the primary catalytic systems employed for the functionalization of the C-I bond in this compound and its derivatives. We will delve into the mechanistic underpinnings of palladium- and copper-catalyzed systems, provide quantitative, experimentally-derived data for direct comparison, and present detailed protocols to enable researchers to select and implement the optimal strategy for their synthetic goals. Our focus is on providing not just procedural steps, but the scientific rationale—the "why"—behind the selection of specific catalysts, ligands, and conditions to ensure reproducible and high-yielding transformations.
Core Methodologies: Functionalizing the C-I Bond
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, making this compound an excellent substrate for a variety of transformations. The primary challenge often lies in balancing catalyst activity with the potential for catalyst inhibition by the pyridine nitrogen. The choice of catalyst, and particularly the ligand, is therefore critical to success.
Below, we compare two of the most powerful and widely used palladium-catalyzed methods for C-C and C-N bond formation: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most utilized method for constructing C(sp²)-C(sp²) bonds due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acid and ester coupling partners.[4][5]
Mechanistic Rationale:
The catalytic cycle, shown below, is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are known to accelerate both the initial oxidative addition of the Pd(0) catalyst into the C-I bond and the final reductive elimination step to release the product.[5] The base plays a crucial role in activating the boronic acid for the transmetalation step.
Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination has become an indispensable tool, largely replacing harsher classical methods.[2] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines. The development of specialized, sterically hindered phosphine ligands (e.g., RuPhos, SPhos) has been instrumental in expanding the reaction's scope and efficiency.[3]
Mechanistic Rationale:
Similar to the Suzuki coupling, the cycle begins with oxidative addition. The key subsequent steps involve the coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base like LiHMDS or NaOtBu is critical for the deprotonation step.
Fig. 2: Simplified Buchwald-Hartwig Amination Cycle.
Comparative Performance Data
The following table summarizes representative experimental data for the functionalization of a 3-iodopicolinate derivative, allowing for a direct comparison of catalyst performance. Note that reaction conditions are optimized for each specific transformation and are not directly interchangeable.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki Coupling | Methyl 3-iodopicolinate | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | [6] |
| Buchwald-Hartwig | 3-Iodo-N-phenylpicolinamide | Morpholine | Pd₂(dba)₃ (2.5 mol%) / RuPhos (5 mol%) | LiHMDS | THF | 65 | 71 | [3] |
This table is a representative compilation from literature sources and is intended for comparative purposes. Yields are highly substrate and condition dependent.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the reactions cited in the comparison table. They are designed to be self-validating and provide a clear workflow for researchers.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-Iodopicolinate
This procedure details the synthesis of Methyl 3-(4-formylphenyl)picolinate.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Iodopicolinic Acid
For researchers and professionals in drug development and fine chemical synthesis, the purity of an intermediate like 3-Iodopicolinic acid is not merely a quality metric; it is a critical determinant of reaction yield, downstream product integrity, and ultimately, the safety and efficacy of a potential therapeutic agent.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound, moving beyond simple protocols to explain the scientific rationale behind each methodological choice.
The Synthetic Context: Anticipating Potential Impurities
To effectively assess purity, one must first anticipate the likely impurities. A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 3-Aminopicolinic acid. This context allows us to predict a profile of potential process-related impurities:
-
Unreacted Starting Material: 3-Aminopicolinic acid.
-
Intermediates: Diazonium salt intermediates, if not fully reacted or quenched.
-
Side-Products: Phenolic compounds (from reaction with water), or de-iodinated product (picolinic acid).
-
Isomeric Impurities: Positional isomers that may arise from non-selective synthesis or impurities in starting materials.
-
Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., DMSO, DMF, alcohols) and inorganic salts.
A multi-faceted analytical approach is therefore not just recommended, but essential for a validated purity assessment.
Workflow for Purity Verification
The comprehensive analysis of a new batch of this compound should follow a logical workflow, where each step provides a different layer of information, culminating in a complete purity profile.
Sources
A Researcher's Guide to Navigating the Synthesis of 3-Iodopicolinic Acid: A Comparative Analysis of Theoretical and Experimental Yields
For researchers and professionals in drug development and organic synthesis, the precise and efficient synthesis of key intermediates is paramount. 3-Iodopicolinic acid, a valuable building block in the creation of novel pharmaceuticals and agrochemicals, is one such compound where maximizing yield is a critical concern. This guide provides an in-depth technical comparison of the theoretical versus a representative experimental yield for the synthesis of this compound, grounded in established chemical principles and field-proven insights. We will dissect a common synthetic route, explore the causal factors influencing its outcome, and provide the necessary tools for you to critically evaluate and optimize your own synthetic endeavors.
The Synthetic Pathway: From Amine to Iodide via the Sandmeyer Reaction
The most direct and widely employed method for the synthesis of this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halogens.[1][2] This transformation proceeds through the diazotization of the starting material, 3-aminopicolinic acid, followed by the introduction of an iodide anion.
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
The mechanism of the Sandmeyer reaction is a well-established radical-nucleophilic aromatic substitution.[1] The initial diazotization step, carried out in acidic conditions with sodium nitrite, converts the amino group of 3-aminopicolinic acid into a highly reactive diazonium salt. This intermediate is then treated with a source of iodide, typically potassium iodide, which displaces the diazonium group (as nitrogen gas) to yield the final iodinated product.
Unveiling the Discrepancy: Theoretical vs. Experimental Yield
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material during workup and purification. In contrast, the experimental yield (or actual yield) is the measured amount of product obtained after performing the reaction in a laboratory setting. The ratio of these two values, expressed as a percentage, is the percent yield , a critical metric of a reaction's success.
Calculating the Theoretical Yield of this compound
To calculate the theoretical yield, we must first determine the stoichiometry of the reaction and the molar masses of the reactant and product.
-
Starting Material: 3-Aminopicolinic Acid (C₆H₆N₂O₂)
-
Molecular Weight: 138.12 g/mol
-
-
Product: this compound (C₆H₄INO₂)
-
Molecular Weight: 249.01 g/mol
-
The reaction proceeds in a 1:1 stoichiometric ratio. Therefore, for every one mole of 3-aminopicolinic acid consumed, one mole of this compound is theoretically produced.
Example Calculation:
If we start with 10.0 grams of 3-aminopicolinic acid:
-
Moles of 3-aminopicolinic acid: 10.0 g / 138.12 g/mol = 0.0724 mol
-
Theoretical moles of this compound: 0.0724 mol (based on 1:1 stoichiometry)
-
Theoretical yield of this compound (in grams): 0.0724 mol * 249.01 g/mol = 18.03 g
A Representative Experimental Protocol and Yield
Experimental Protocol: Synthesis of 1-Iodo-4-nitrobenzene [3]
-
In a mortar, grind together 4-nitroaniline (2 mmol) and silica sulfuric acid (1.35 g).
-
Add sodium nitrite (4 mmol) and continue grinding for a few minutes to create a homogeneous mixture.
-
Gradually add a few drops of water and continue grinding for 10-20 minutes until the evolution of gas ceases. The formation of the diazonium salt can be confirmed with a 2-naphthol test.
-
Add potassium iodide (5 mmol) to the diazonium salt and continue grinding for 10 minutes.
-
Dilute the mixture with ethyl acetate (12 mL) and stir vigorously.
-
Filter the mixture and extract the residue with ethyl acetate (3 x 12 mL).
-
Combine the organic layers, wash with a 10% aqueous sodium thiosulfate solution, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the product.
Reported Experimental Yield: 88%[3]
Comparative Analysis and Discussion
| Parameter | This compound Synthesis | Representative Sandmeyer Iodination[3] |
| Starting Material | 3-Aminopicolinic Acid | 4-Nitroaniline |
| Product | This compound | 1-Iodo-4-nitrobenzene |
| Theoretical Yield (from 10g starting material) | 18.03 g | N/A |
| Reported Experimental Yield | Not available | 88% |
| Expected Experimental Yield (Hypothetical) | Likely in the range of 70-90% | N/A |
The high reported yield of 88% for the synthesis of 1-iodo-4-nitrobenzene suggests that the Sandmeyer iodination of aromatic amines can be a highly efficient reaction under optimized conditions. However, it is crucial to understand that the experimental yield of this compound may differ due to several factors inherent to its specific molecular structure and reaction conditions.
Factors Influencing the Discrepancy Between Theoretical and Experimental Yields:
-
Solubility: The solubility of 3-aminopicolinic acid and the resulting diazonium salt in the reaction medium can significantly impact the reaction rate and completeness. The presence of the carboxylic acid group may alter its solubility profile compared to 4-nitroaniline.
-
Stability of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, particularly at elevated temperatures. The electron-withdrawing nature of the carboxylic acid group in the ortho position to the diazonium group in the intermediate could influence its stability.
-
Side Reactions: The highly reactive diazonium intermediate can participate in unwanted side reactions, such as reaction with water to form a phenol (3-hydroxypicolinic acid) or coupling with unreacted starting material to form diazoamino compounds.
-
Purification Losses: Every step of the workup and purification process, including extractions, washes, and chromatography, inevitably leads to some loss of product. The physical properties of this compound, such as its polarity and crystallinity, will dictate the efficiency of its isolation.
-
Purity of Reagents and Solvents: The presence of impurities in the starting materials or solvents can interfere with the reaction and lead to the formation of byproducts, thereby reducing the yield of the desired product.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following workflow diagram illustrates the key steps in a typical Sandmeyer iodination reaction.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion and Best Practices
While the theoretical yield provides an essential benchmark, the experimental yield is the true measure of a reaction's practical success. For the synthesis of this compound via the Sandmeyer reaction, achieving a high experimental yield hinges on meticulous experimental technique and a thorough understanding of the reaction's nuances. Based on analogous reactions, an experimental yield in the range of 70-90% should be considered a successful outcome.
Key Recommendations for Optimizing Yield:
-
Maintain Low Temperatures: The diazotization step should be performed at low temperatures (typically 0-5 °C) to minimize the decomposition of the unstable diazonium salt.
-
Control Stoichiometry: Precise control over the stoichiometry of the reagents, particularly the sodium nitrite, is crucial to avoid side reactions.
-
Efficient Workup: A well-designed workup procedure is essential to effectively separate the product from byproducts and unreacted starting materials while minimizing losses.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
By carefully considering these factors and employing rigorous experimental practices, researchers can bridge the gap between theoretical and experimental yields, leading to a more efficient and cost-effective synthesis of this compound and other valuable chemical intermediates.
References
-
Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). [Link]
-
Behrman, E. J., & Scarpitti, M. (2019). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1645–1649. [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]
-
SYNTHESIS. (2007). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. SYNTHESIS, 2007(18), 2875-2878. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Sources
A Comparative Guide to the Scalable Synthesis of 3-Iodopicolinic Acid
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Iodopicolinic acid, a valuable building block in the synthesis of pharmaceuticals and other complex molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth technical comparison of the most viable routes to this compound, with a focus on scalability, experimental feasibility, and overall efficiency. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis to inform your synthetic strategy.
Introduction: The Synthetic Challenge of this compound
The introduction of an iodine atom at the 3-position of the picolinic acid scaffold is not a trivial transformation. The electron-deficient nature of the pyridine ring and the directing effects of the carboxylic acid group influence the regioselectivity of electrophilic substitution reactions. Furthermore, scalability requires robust and reproducible reaction conditions, readily available starting materials, and straightforward purification procedures. This guide will explore and compare three primary synthetic strategies:
-
The Sandmeyer Reaction of 3-Aminopicolinic Acid: A classic and reliable method for the introduction of a halide onto an aromatic ring.
-
Halogen Exchange from 3-Bromo or 3-Chloropicolinic Acid: A potential route that depends on the availability of the corresponding halogenated precursors.
-
Direct C-H Iodination of Picolinic Acid: A modern and atom-economical approach, though often challenged by regioselectivity.
Method 1: The Sandmeyer Reaction - A Robust and Scalable Approach
The Sandmeyer reaction is a well-established and widely utilized method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3] This two-step process, involving diazotization followed by displacement with an iodide salt, offers a reliable and scalable route to this compound, provided the precursor, 3-aminopicolinic acid, is readily accessible.
Synthesis of the Precursor: 3-Aminopicolinic Acid
The availability of 3-aminopicolinic acid is crucial for the viability of the Sandmeyer route. A common and effective method for its preparation is the catalytic hydrogenation of 3-nitropyridine-2-carboxylic acid.[1]
Workflow for 3-Aminopicolinic Acid Synthesis:
Caption: Synthesis of 3-aminopicolinic acid from 3-nitropyridine-2-carboxylic acid.
Experimental Protocol for 3-Aminopicolinic Acid Synthesis: [1]
-
Dissolution: Dissolve 3-nitropyridine-2-carboxylic acid (16.2 mmol) and sodium bicarbonate (16.2 mmol) in distilled water (20 mL).
-
Inerting: Purge the reaction vessel with nitrogen to remove oxygen.
-
Catalyst Addition: Add 10% palladium on activated carbon (1.72 g).
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen and stir the reaction mixture at room temperature for 50 hours.
-
Work-up: After the reaction is complete, adjust the pH of the solution to weakly acidic with 1N aqueous hydrochloric acid.
-
Purification: Remove the solvent under reduced pressure. Add a small amount of ethanol and ethyl acetate to the residue to induce precipitation of impurities, which are then removed by filtration. Concentrate the filtrate to obtain 3-aminopicolinic acid as a light yellow solid (Yield: 67%).
The Sandmeyer Reaction: From Amino to Iodo
With 3-aminopicolinic acid in hand, the subsequent Sandmeyer reaction provides a direct route to the target molecule. The process involves the formation of a diazonium salt under acidic conditions, followed by its decomposition in the presence of an iodide source, typically potassium iodide.
Workflow for the Sandmeyer Reaction:
Caption: Sandmeyer reaction for the synthesis of this compound.
Proposed Experimental Protocol for the Sandmeyer Reaction:
Disclaimer: The following protocol is a generalized procedure based on established Sandmeyer reaction principles and may require optimization for this specific substrate.
-
Diazotization:
-
Suspend 3-aminopicolinic acid (10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (15 mmol) in water (15 mL).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Add a solution of sodium thiosulfate to quench any excess iodine.
-
Adjust the pH of the solution to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Method 2: Halogen Exchange - An Alternative Dependent on Precursor Availability
Halogen exchange, particularly the Finkelstein reaction, offers another potential route to this compound.[4][5] This method involves the substitution of a bromine or chlorine atom with iodine, typically using an alkali metal iodide like sodium iodide or potassium iodide in a suitable solvent. The success of this approach is contingent on the availability and reactivity of 3-bromo- or 3-chloropicolinic acid.
Conceptual Workflow for Halogen Exchange:
Caption: Halogen exchange route to this compound.
Discussion on Scalability and Feasibility:
While conceptually straightforward, the scalability of the halogen exchange route is hampered by several factors:
-
Precursor Availability: The synthesis of 3-bromo- or 3-chloropicolinic acid on a large scale may present its own set of challenges and costs.
-
Reaction Conditions: The reaction often requires elevated temperatures and polar aprotic solvents, which can complicate scale-up and purification.
-
Reactivity: The reactivity of the C-X bond (where X = Cl, Br) on the electron-deficient pyridine ring towards nucleophilic substitution can be low, potentially leading to incomplete conversion and the need for harsh reaction conditions or catalysts.[6]
Method 3: Direct C-H Iodination - The Atom-Economical but Regioselective Challenge
Direct C-H functionalization represents a highly desirable and modern approach to organic synthesis due to its atom economy.[7][8] However, achieving regioselective iodination at the 3-position of picolinic acid is a significant hurdle. The directing effect of the carboxylic acid group and the inherent reactivity of the pyridine ring often lead to a mixture of isomers.
Conceptual Workflow for Direct C-H Iodination:
Caption: Direct C-H iodination approach to this compound.
Challenges to Scalability:
-
Regioselectivity: The primary challenge is controlling the position of iodination. Without a suitable directing group or a highly selective catalytic system, a mixture of 3-, 4-, 5-, and 6-iodopicolinic acids is likely to be formed, necessitating difficult and costly chromatographic separation.
-
Harsh Conditions: Many direct iodination methods employ strong oxidants or acidic conditions, which may not be compatible with the carboxylic acid functionality or scalable for industrial production.[9][10]
-
Catalyst Cost and Availability: While catalytic methods are being developed, the cost and availability of specialized ligands and metal catalysts can be a limiting factor for large-scale synthesis.
Comparative Analysis and Recommendation
| Parameter | Sandmeyer Reaction | Halogen Exchange | Direct C-H Iodination |
| Scalability | High | Moderate | Low to Moderate |
| Reliability/Reproducibility | High | Moderate | Low |
| Purity of Final Product | High (after recrystallization) | Moderate to High | Low (mixture of isomers) |
| Starting Material Availability | Requires synthesis of 3-aminopicolinic acid | Requires synthesis of 3-halo-picolinic acids | Picolinic acid (readily available) |
| Number of Steps | Multiple steps (including precursor synthesis) | Potentially fewer steps if precursor is available | Single step (excluding purification) |
| Atom Economy | Moderate | Good | Excellent (in principle) |
| Overall Recommendation | Highly Recommended | Feasible, but dependent on precursor | Not recommended for scalable, selective synthesis |
Conclusion
Based on the current state of synthetic methodology, the Sandmeyer reaction of 3-aminopicolinic acid stands out as the most robust, reliable, and scalable route for the synthesis of this compound. While it involves a multi-step sequence, the individual reactions are well-understood, generally high-yielding, and amenable to large-scale production. The synthesis of the key precursor, 3-aminopicolinic acid, from 3-nitropyridine-2-carboxylic acid is a feasible process.
The halogen exchange and direct C-H iodination routes, while conceptually appealing, present significant challenges in terms of precursor availability and regioselectivity, respectively, making them less suitable for scalable and predictable synthesis of the desired 3-iodo isomer at this time. For researchers and drug development professionals requiring a reliable and scalable source of this compound, the Sandmeyer approach is the recommended strategy.
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A Senior Application Scientist's Guide to 3-Iodopicolinic Acid Synthesis: A Comparative Analysis of Key Precursors
For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated heterocyclic compounds is a cornerstone of modern organic chemistry. Among these, 3-iodopicolinic acid stands out as a valuable building block due to the reactivity of the carbon-iodine bond, which serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. The strategic selection of a precursor is a critical decision that profoundly impacts the overall efficiency, cost-effectiveness, and scalability of the synthesis.
This guide provides an in-depth comparative analysis of the most common precursors for the synthesis of this compound. We will delve into the synthetic routes, reaction mechanisms, and practical considerations associated with each starting material, supported by experimental insights to inform your selection process.
Precursor Overview
The choice of precursor is often a balance between availability, cost, and the chemical transformations required. Here, we evaluate three primary candidates: 3-aminopicolinic acid, 3-chloropicolinic acid, and 3-bromopicolinic acid.
| Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Advantages | Key Disadvantages |
| 3-Aminopicolinic Acid | C₆H₆N₂O₂[1][2][3] | 138.12[1][4] | 195 - 201[1] | White to off-white powder[1][2] | Readily available, direct conversion to iodo group via Sandmeyer reaction.[5][6] | Diazotization involves potentially unstable intermediates and requires careful temperature control. |
| 3-Chloropicolinic Acid | C₆H₄ClNO₂[7] | 157.55[8] | ~131[7][9] | Off-white crystalline solid[7] | Generally less expensive than the bromo- counterpart. | Halogen exchange requires harsher conditions compared to the bromo-analog.[10][11] |
| 3-Bromopicolinic Acid | C₆H₅BrN₂O₂ | 217.02[12] | 172-174 (for 4-bromopicolinic acid) | Solid | More reactive in halogen exchange reactions than the chloro-analog.[11] | Can be more expensive than 3-chloropicolinic acid. |
Synthetic Pathways: A Comparative Discussion
The transformation of these precursors into this compound primarily relies on two well-established reaction types: the Sandmeyer reaction for the amino precursor and halogen exchange (Finkelstein-type) reactions for the halo-precursors.
From 3-Aminopicolinic Acid via the Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][13] This is the most direct route from 3-aminopicolinic acid.
Reaction Causality: The process begins with the diazotization of the amino group on 3-aminopicolinic acid using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive, with the diazonium group being an excellent leaving group (N₂ gas). The subsequent introduction of an iodide source, such as potassium iodide, leads to the substitution of the diazonium group with iodine. While copper catalysis is often employed for Sandmeyer reactions involving chlorides and bromides, the reaction with iodide is typically rapid and does not require a catalyst.[6][14]
Diagram of the Sandmeyer reaction pathway.
From 3-Chloro- or 3-Bromopicolinic Acid via Halogen Exchange
The Finkelstein reaction, a classic example of a halogen exchange reaction, provides a viable route to this compound from its chloro- or bromo-analogs.[10][15] This is a nucleophilic substitution reaction where an iodide ion displaces another halogen.
Reaction Causality: The reaction is an equilibrium process. To drive the reaction towards the desired iodo-product, Le Chatelier's principle is exploited.[16] By using a solvent in which the iodide salt (e.g., NaI or KI) is soluble but the resulting chloride or bromide salt (e.g., NaCl or KBr) is not, the precipitation of the byproduct shifts the equilibrium forward.[10][11] For aromatic halides, this reaction is generally more challenging than for alkyl halides and often requires a catalyst, such as copper(I) iodide, and polar aprotic solvents at elevated temperatures.[10] 3-Bromopicolinic acid is expected to be more reactive than 3-chloropicolinic acid due to the lower bond strength of the C-Br bond compared to the C-Cl bond.
Diagram of the Halogen Exchange pathway.
Experimental Protocols
The following are representative, self-validating protocols for the synthesis of this compound from the discussed precursors.
Protocol 1: Synthesis from 3-Aminopicolinic Acid (Sandmeyer Reaction)
Materials:
-
3-Aminopicolinic acid
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-aminopicolinic acid in a solution of concentrated acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: The crude product can be isolated by filtration if it precipitates. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis from 3-Chloro- or 3-Bromopicolinic Acid (Halogen Exchange)
Materials:
-
3-Chloro- or 3-Bromopicolinic acid
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Copper(I) iodide (CuI)
-
A suitable high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro- or 3-bromopicolinic acid, sodium or potassium iodide (typically in excess), and a catalytic amount of copper(I) iodide.
-
Add the polar aprotic solvent.
-
Reaction: Heat the mixture to a high temperature (typically 120-150 °C) and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water and acidified to precipitate the product. The crude product is collected by filtration and can be purified by recrystallization.
Comparative Analysis Summary
| Feature | 3-Aminopicolinic Acid (Sandmeyer) | 3-Chloro/Bromo-picolinic Acid (Halogen Exchange) |
| Reaction Steps | One-pot conversion | One-pot conversion |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization | High temperature (120-150 °C) |
| Reagents | NaNO₂, strong acid, KI | NaI/KI, CuI catalyst |
| Safety Concerns | Potentially explosive diazonium salts if not handled correctly at low temperatures. | High reaction temperatures require careful monitoring. |
| Byproducts | Phenolic byproducts, tar formation. | Unreacted starting material, potential for side reactions at high temperatures. |
| Substrate Scope | Generally reliable for a wide range of anilines. | Reactivity depends on the starting halide (Br > Cl). |
| Typical Yields | Moderate to good (can be variable). | Good to excellent, depending on the substrate and conditions. |
Conclusion
The selection of a precursor for the synthesis of this compound is a multifaceted decision. The Sandmeyer reaction starting from 3-aminopicolinic acid offers a direct and well-established route, though it necessitates careful control of reaction conditions due to the nature of the diazonium intermediate. For syntheses where the amino precursor is readily available and the scale allows for precise temperature management, this is an excellent choice.
On the other hand, halogen exchange from 3-chloro- or 3-bromopicolinic acid provides a robust alternative, particularly for larger-scale preparations where the higher reaction temperatures are more manageable. The higher reactivity of 3-bromopicolinic acid may justify its potentially higher cost through shorter reaction times and higher yields.
Ultimately, the optimal precursor and synthetic route will depend on the specific requirements of the project, including cost, scale, available equipment, and the desired purity of the final product. This guide provides the fundamental knowledge and practical protocols to make an informed decision for the successful synthesis of this compound.
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PubChem. 3-Amino-6-bromopicolinic acid. Available from: [Link]
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ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Available from: [Link]
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Wikipedia. Finkelstein reaction. Available from: [Link]
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YouTube. Sandmeyer Reaction - experimental procedure and set up. Available from: [Link]
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MDPI. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available from: [Link]
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ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Available from: [Link]
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A Comparative Guide to the Environmental Impact of 3-Iodopicolinic Acid Synthesis: A Green Chemistry Perspective
In the landscape of pharmaceutical and agrochemical development, the synthesis of halogenated heterocycles like 3-iodopicolinic acid is a frequent necessity. This compound serves as a crucial building block, its unique structure enabling a variety of coupling reactions for the construction of more complex, biologically active molecules.[1] However, the traditional methods used to synthesize such molecules often carry a significant environmental burden. As the chemical industry pivots towards sustainability, it is imperative for researchers and process chemists to critically evaluate the environmental impact of synthetic routes, moving beyond simple reaction yield to a more holistic assessment of efficiency and waste generation.
This guide provides an in-depth comparison of two plausible synthetic pathways to this compound, evaluating them through the lens of established green chemistry principles. We will dissect a classical approach, the Sandmeyer reaction, and compare it to a more direct iodination method. This analysis will equip researchers with the insights needed to make more environmentally conscious decisions in their synthetic design, balancing chemical efficiency with ecological responsibility.
Methodology for Environmental Impact Assessment
To objectively compare the "greenness" of different synthetic routes, we will employ several key metrics that are foundational to green chemistry. A high-level overview of this assessment workflow is presented below.
Caption: Workflow for Environmental Impact Assessment of Chemical Syntheses.
Key Metrics Defined:
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[2] It provides a fundamental understanding of a reaction's efficiency at the atomic level.[3]
-
Environmental Factor (E-Factor): A simple yet powerful metric calculated as the total mass of waste generated per unit mass of product.[4] A lower E-factor signifies a greener process.
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[5]
Synthetic Route 1: The Classical Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. In this proposed route, we start from the readily available 3-aminopicolinic acid.
Caption: Reaction scheme for the direct iodination of picolinic acid.
Experimental Protocol:
-
Reaction Setup: Picolinic acid (1.0 eq) is dissolved in concentrated sulfuric acid. Molecular iodine (I₂, 0.6 eq) is added to the mixture.
-
Initiation: Ammonium persulfate ((NH₄)₂S₂O₈, 1.2 eq) is added portion-wise to the stirred solution. The persulfate acts as an oxidant to generate the electrophilic iodine species.
-
Reaction: The mixture is heated to 60-80 °C and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Workup: The reaction mixture is cooled and carefully poured onto ice. The pH is adjusted with a base (e.g., NaOH) to precipitate the product. The crude product is collected by filtration, washed with water, and purified, typically by recrystallization.
Environmental Impact Analysis (Route 2):
-
Reagents & Solvents: This route avoids the use of sodium nitrite and the unstable diazonium intermediate. However, it requires a large excess of concentrated sulfuric acid as both solvent and catalyst, which is highly corrosive and generates significant waste upon neutralization. Ammonium persulfate is a strong oxidant.
-
Waste Generation: The primary waste stream is a large quantity of acidic or neutralized saline solution (ammonium sulfate and sodium sulfate). While the atom economy of the core transformation is theoretically better than the Sandmeyer route, the massive excess of reagents used in practice leads to a poor E-Factor and PMI.
-
Energy Consumption: This reaction requires heating for an extended period, leading to higher energy consumption compared to the low-temperature Sandmeyer process.
Comparative Analysis
To facilitate a direct comparison, the key environmental and efficiency metrics for both routes are summarized below. Note that these values are estimates based on typical laboratory-scale procedures and would change with process optimization.
| Metric | Route 1: Sandmeyer Reaction | Route 2: Direct Iodination | Ideal Value |
| Starting Material | 3-Aminopicolinic acid | Picolinic acid | Inexpensive, renewable |
| Atom Economy (Theoretical) | ~50% (major byproduct N₂) | >80% (major byproduct H⁺) | 100% [4] |
| Key Reagents | NaNO₂, H₂SO₄, KI | I₂, (NH₄)₂S₂O₈, H₂SO₄ | Catalytic, non-toxic |
| Primary Solvent | Water | Conc. H₂SO₄ | Water, benign solvent |
| Key Byproducts/Waste | N₂, Na₂SO₄, K₂SO₄ | (NH₄)₂SO₄, H₂O | None or recyclable |
| Safety Hazards | Unstable diazonium intermediate | Highly corrosive acid, oxidant | Minimal |
| Energy Input | Low (0-5 °C) | High (requires heating) | Ambient temperature |
| Estimated E-Factor | High (>20) | Very High (>50) | <1 |
Conclusion and Future Outlook
Based on this analysis, neither route presents an ideal "green" synthesis for this compound.
-
The Sandmeyer reaction (Route 1) , while suffering from poor atom economy and the use of hazardous intermediates, is operationally simpler, uses water as a solvent, and requires less energy. Its primary drawback is the generation of significant inorganic salt waste.
-
The Direct Iodination (Route 2) appears more atom-economical on paper. However, the practical requirement for a large excess of concentrated sulfuric acid as the solvent results in a far greater environmental burden in terms of waste generation (a much higher E-factor) and harsh reaction conditions.
For researchers in a discovery setting, the Sandmeyer reaction may be preferable due to its reliability and milder energy requirements, provided appropriate safety measures are taken. However, for process development and large-scale synthesis, both methods are suboptimal.
The future of sustainable synthesis for molecules like this compound lies in the development of novel catalytic methods. Research should be directed towards C-H activation strategies that could enable the direct iodination of picolinic acid using a recyclable catalyst under milder conditions and in more environmentally friendly solvents. Such an approach would drastically improve atom economy, reduce waste, and enhance the overall safety and sustainability of the process, aligning the synthesis of this valuable building block with the core principles of green chemistry.
References
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Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Available at: [Link]
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Cimarelli, C., et al. (2012). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry. Available at: [Link]
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Ghahremanzadeh, R., et al. (2020). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. RSC Advances. Available at: [Link]
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Sheldon, R. A. (n.d.). Green Chemistry – The Atom Economy. University of York. Available at: [Link]
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Anastas, P. T., & Warner, J. C. (n.d.). Green Chemistry Toolkit: Metrics. Yale University. Available at: [Link]
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Kumar, A., & Kumar, V. (2022). Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Chemistry with Dr. Ruchi (2021, October 3). Learn how to find atom economy, Percentage yield and E factor. YouTube. Available at: [Link]
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American Chemical Society. (n.d.). Cleaning Up With Atom Economy. ACS. Available at: [Link]
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Zhang, H., et al. (2021). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 39, 02008. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Iodopicolinic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 3-Iodopicolinic acid necessitates a clear and robust disposal protocol. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and build a culture of safety that extends beyond the product itself.
Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always available, its structural similarity to picolinic acid allows for an inferred hazard profile. Picolinic acid is known to be harmful if swallowed and causes serious eye damage.[1][2][3] The presence of the iodine atom classifies it as a halogenated organic compound, which is a critical factor for waste segregation.
A risk assessment should always precede handling and disposal. Consider the quantity of waste, the potential for dust generation (if in solid form), and the compatibility with other chemicals in the waste stream.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Classification (Inferred) | Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1][2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][5] |
| Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5][6] |
| Environmental Hazard | Acute Hazard, Category 3 | H402: Harmful to aquatic life.[1] |
The Core Principle: Segregation as Halogenated Organic Waste
The single most important step in the proper disposal of this compound is its correct classification. As an iodated organic compound, it falls under the category of halogenated organic waste .[7] This classification dictates that it must be segregated from non-halogenated organic wastes, aqueous wastes, and solid wastes.
The rationale for this segregation is twofold:
-
Regulatory Compliance: Environmental agencies like the U.S. Environmental Protection Agency (EPA) have strict regulations for the treatment and disposal of different waste streams under the Resource Conservation and Recovery Act (RCRA).[8]
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped to handle the corrosive and toxic byproducts (e.g., hydrogen iodide) generated during combustion.[7] Mixing halogenated compounds with non-halogenated solvent waste, which may be recycled or used for fuel blending, can contaminate the entire batch and significantly increase disposal costs.[9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to collecting and managing this compound waste within the laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][4][10] Standard safety glasses are not sufficient.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[11] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[10][11]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[11] An apron may be used for additional protection when handling larger quantities.
Step 2: Collect Waste in a Designated Container
-
Use a Compatible Container: Collect this compound waste in a dedicated container designated for "Halogenated Organic Waste." Polyethylene containers are often preferred over metal cans, as halogenated solvents can degrade to form acids that corrode metal.[12] The container must have a secure, tightly-sealing lid to prevent the release of vapors.[12][13]
-
Do Not Mix Waste Streams: Never mix this compound waste with incompatible materials. Specifically, keep it separate from:
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when actively adding waste.[9][13] This minimizes evaporation and exposure.
Step 3: Label the Waste Container Correctly
Proper labeling is a critical regulatory requirement.
-
The label must clearly state the words "Hazardous Waste." [9][15]
-
List all chemical constituents by their full name—do not use abbreviations or formulas.[13] For example, "Waste this compound." If it is in a solvent, list the solvent as well (e.g., "this compound in Dichloromethane").
-
Indicate the approximate percentages of each component.[9]
-
Include appropriate hazard warnings or pictograms (e.g., "Corrosive," "Toxic").[15]
-
The label should be affixed to the container before the first drop of waste is added.[13]
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[14][15]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15][16]
-
Store the waste container in a well-ventilated area, away from heat or ignition sources, and within secondary containment (such as a chemical-resistant tray) to contain potential leaks.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16]
-
Once a container is full, it must be moved to the central accumulation area within three days.[14] Partially filled containers can remain in the SAA for up to one year.[14]
Step 5: Arrange for Final Disposal
Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8][17]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Never dispose of this compound down the drain or in the regular trash.[1][9][11][12] This is illegal and environmentally harmful.
-
Ensure all waste is properly packaged and labeled before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Spill Management Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Minor Spills (Solid):
-
Minor Spills (in Solution):
-
Major Spills:
-
Evacuate the area immediately.[13]
-
Alert your institution's emergency response team or EHS department.
-
Prevent entry into the affected area.
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Iodopicolinic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 3-Iodopicolinic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous picolinic acid derivatives to establish a robust framework for personal protective equipment (PPE) selection and use. Our commitment is to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks of this compound
Given that this compound belongs to the family of substituted picolinic acids, we can infer its potential hazards from related compounds. Safety data for picolinic acid and its derivatives consistently indicate the following risks:
-
Serious Eye Damage/Irritation : Poses a significant risk of causing serious eye damage or irritation[1][2][3][5][6][7][8].
-
Skin Irritation : Can cause skin irritation upon contact[1][2][3][4][7][8].
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol[1][3][4][8].
-
Aquatic Toxicity : May be harmful to aquatic life.
The presence of an iodine atom may introduce additional toxicological properties that are not fully characterized for this specific molecule. Therefore, a cautious and comprehensive approach to PPE is essential.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting against serious eye damage[9]. Goggles offer a seal around the eyes, while the face shield protects the entire face[10]. |
| Hand Protection | Nitrile or neoprene gloves | These materials offer good chemical resistance to a range of organic acids and are recommended for handling related compounds[9][11]. Always check for signs of degradation[11]. |
| Body Protection | A laboratory coat, chemically resistant apron, and full-length pants | A lab coat provides a primary barrier. A chemically resistant apron offers additional protection against spills and splashes[10][11]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles[12]. |
Operational and Disposal Plans
Engineering Controls: The First Line of Defense
Whenever possible, handle this compound within a certified chemical fume hood. This engineering control is the most effective way to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible[4][5][8].
Step-by-Step PPE Donning and Doffing Procedure
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a fit check on your N95 respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Gown/Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water[11].
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble described above.
-
Contain and Clean: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with this compound must be considered contaminated.
-
Solid Waste: Place used gloves, disposable lab coats, and any contaminated absorbent materials into a clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of in accordance with institutional and local regulations for chemical waste. Do not pour down the drain.
Visualizing the Workflow
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Disposal pathways for contaminated materials.
Conclusion: A Culture of Safety
The principles outlined in this guide provide a robust framework for the safe handling of this compound. By understanding the potential hazards and diligently applying the recommended PPE and handling procedures, you contribute to a safer laboratory environment for yourself and your colleagues. Always remember to consult your institution's specific safety protocols and to perform a risk assessment before beginning any new experimental procedure.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
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- 9. leelinework.com [leelinework.com]
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- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
